molecular formula C6H2Br2F2 B138201 1,4-Dibromo-2,3-difluorobenzene CAS No. 156682-52-9

1,4-Dibromo-2,3-difluorobenzene

Cat. No.: B138201
CAS No.: 156682-52-9
M. Wt: 271.88 g/mol
InChI Key: RGXGEFSBDPGCEU-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-difluorobenzene is a useful research compound. Its molecular formula is C6H2Br2F2 and its molecular weight is 271.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromo-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXGEFSBDPGCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594083
Record name 1,4-Dibromo-2,3-difluorobenzene
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Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156682-52-9
Record name 1,4-Dibromo-2,3-difluorobenzene
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Record name 1,4-Dibromo-2,3-difluorobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2,3-difluorobenzene (CAS: 156682-52-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,3-difluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and two fluorine atoms on a benzene ring, imparts specific reactivity and properties that are highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of both bromine and fluorine substituents allows for selective functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in drug discovery and materials science.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1] The presence of heavy halogen atoms contributes to a relatively high boiling point and density. The combination of bromine and fluorine atoms introduces significant polarity, which influences its solubility and reactivity.

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
CAS Number 156682-52-9[1][2][3]
Molecular Formula C₆H₂Br₂F₂[3]
Molecular Weight 271.88 g/mol [3]
Physical State Liquid or Solid[1]
Purity Typically >98.0% (GC)

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Due to the symmetrical substitution, a single signal is expected for the two aromatic protons. The chemical shift would be influenced by the deshielding effects of the adjacent bromine and fluorine atoms.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show three distinct signals for the carbon atoms of the benzene ring: one for the carbon atoms bonded to bromine, one for the carbon atoms bonded to fluorine, and one for the carbon atoms bonded to hydrogen. The carbon-fluorine coupling would lead to splitting of the signals for the fluorine-bearing carbons. For fluorinated hydrocarbons, proton-decoupled ¹³C spectra can be complex due to strong and long-range fluorine-carbon couplings.[4]

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

  • C-H stretching vibrations in the aromatic region (around 3100-3000 cm⁻¹).[5]

  • C=C stretching vibrations of the aromatic ring (in the 1600-1400 cm⁻¹ region).[5]

  • C-Br and C-F stretching vibrations, which typically appear in the fingerprint region (below 1400 cm⁻¹).

3.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (271.88 g/mol ). A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a key feature for identification.[6] Fragmentation would likely involve the loss of bromine and fluorine atoms or the entire halogen substituents.[7][8][9]

Synthesis

A common method for the synthesis of this compound involves the bromination of a difluorinated benzene precursor.

Experimental Protocol: Synthesis of this compound [2]

  • Materials:

    • 2,3-difluoro-1,4-bis(trimethylsilyl)benzene (4.5 g, 19.34 mmol)

    • Bromine (9.9 mL, with an additional 0.5 mL portion)

    • Sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Magnesium sulfate

  • Procedure:

    • To a 100 mL two-necked round-bottomed flask equipped with a condenser and a drying tube, add bromine (9.9 mL) under an ice bath.

    • Add 2,3-difluoro-1,4-bis(trimethylsilyl)benzene (4.5 g, 19.34 mmol) to the flask.

    • Stir the mixture at 58 °C for 1 hour.

    • Add another portion of bromine (0.5 mL) and continue stirring at the same temperature for 12 hours.

    • After the reaction is complete, cool the mixture to 0 °C.

    • Quench the reaction by the slow addition of sodium bicarbonate solution.

    • Extract the mixture with ethyl acetate.

    • Wash the organic phase with brine and dry it over magnesium sulfate.

    • Concentrate the solution under vacuum using a rotary evaporator.

    • Purify the crude product by column chromatography to yield the final product (70% yield).

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2,3-difluoro-1,4-bis(trimethylsilyl)benzene 2,3-difluoro-1,4-bis(trimethylsilyl)benzene Reaction Reaction 2,3-difluoro-1,4-bis(trimethylsilyl)benzene->Reaction Bromine Bromine Bromine->Reaction 58 °C 58 °C 58 °C->Reaction 13 hours 13 hours 13 hours->Reaction Quenching (NaHCO3) Quenching (NaHCO3) Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Quenching (NaHCO3)->Extraction (Ethyl Acetate) Drying (MgSO4) Drying (MgSO4) Extraction (Ethyl Acetate)->Drying (MgSO4) Column Chromatography Column Chromatography Drying (MgSO4)->Column Chromatography Product Product Column Chromatography->Product Reaction->Quenching (NaHCO3)

Synthesis of this compound.

Applications in Research and Development

The strategic placement of bromine and fluorine atoms makes this compound a valuable intermediate in several areas of chemical research.

5.1. Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of various biologically active molecules, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[2] The difluorobromo-aromatic moiety can be incorporated into larger molecular scaffolds to enhance binding affinity and metabolic stability.

Logical Workflow for NNRTI Synthesis:

The synthesis of diaryl ether-based NNRTIs often involves a nucleophilic aromatic substitution reaction where a phenol is coupled with an activated aryl halide. This compound can serve as the electrophilic partner in such reactions.

G Start This compound Coupling Nucleophilic Aromatic Substitution Start->Coupling Phenol Phenol Phenol->Coupling Intermediate Diaryl Ether Intermediate Coupling->Intermediate Modification Further Functionalization Intermediate->Modification NNRTI NNRTI Candidate Modification->NNRTI G cluster_reactants Reactants cluster_catalyst Catalytic System Dibromo-difluoro-benzene This compound Polymerization Suzuki Coupling Dibromo-difluoro-benzene->Polymerization Diboronic_Acid Aryl Diboronic Acid Diboronic_Acid->Polymerization Pd_Catalyst Palladium Catalyst Pd_Catalyst->Polymerization Ligand Ligand Ligand->Polymerization Base Base Base->Polymerization Polymer Conjugated Polymer Polymerization->Polymer

References

Synthesis of 1,4-Dibromo-2,3-difluorobenzene from 2,3-difluoro-1,4-bis(trimethylsilyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1,4-dibromo-2,3-difluorobenzene, a key intermediate in the development of pharmaceuticals and organic electronics.[1] The focus is on the bromodesilylation of 2,3-difluoro-1,4-bis(trimethylsilyl)benzene, a reliable method for obtaining the target compound.

Reaction Overview

The synthesis involves the electrophilic substitution of the trimethylsilyl groups on the aromatic ring with bromine. This reaction, known as bromodesilylation, is an effective method for the regioselective introduction of bromine atoms.

Experimental Workflow

The overall experimental process, from reactants to the purified product, is outlined in the diagram below.

Synthesis_Workflow Experimental Workflow: Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Work-up Procedure cluster_purification Purification Reactants 1. Reactant Loading - 2,3-difluoro-1,4-bis(trimethylsilyl)benzene - Bromine Reaction 2. Reaction - Stir at 58 °C for 1 hour - Add more Bromine - Stir at 58 °C for 12 hours Reactants->Reaction Heat & Stir Quenching 3. Quenching - Cool to 0 °C - Add Sodium Bicarbonate Solution Reaction->Quenching Cool Extraction 4. Extraction - Extract with Ethyl Acetate Quenching->Extraction Washing 5. Washing - Wash with Brine Extraction->Washing Drying 6. Drying - Dry with Magnesium Sulfate Washing->Drying Concentration 7. Concentration - Rotary Evaporation Drying->Concentration Chromatography 8. Purification - Column Chromatography Concentration->Chromatography Final_Product 9. Final Product - this compound Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValue
Reactants
2,3-difluoro-1,4-bis(trimethylsilyl)benzene4.5 g (19.34 mmol)
Bromine (initial addition)9.9 mL
Bromine (second addition)0.5 mL
Reaction Conditions
Temperature58 °C
Reaction Time (initial)1 hour
Reaction Time (after second Br₂ addition)12 hours
Product
Yield70%

Detailed Experimental Protocol

This protocol is based on the reported synthesis of this compound.[1]

1. Reaction Setup:

  • To a 100 mL two-necked round-bottomed flask, equipped with a condenser and a drying tube, add bromine (9.9 mL) under an ice bath.

  • To this, add 2,3-difluoro-1,4-bis(trimethylsilyl)benzene (4.5 g, 19.34 mmol).

2. Reaction:

  • Stir the reaction mixture at 58 °C for 1 hour.

  • After 1 hour, add another portion of bromine (0.5 mL) to the mixture.

  • Continue stirring at 58 °C for an additional 12 hours.

3. Work-up:

  • Upon completion of the reaction, cool the mixture to 0 °C using an ice bath.

  • Quench the reaction by the careful addition of a sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the combined organic phases with brine.

  • Dry the organic phase with magnesium sulfate.

4. Purification:

  • Concentrate the solution under vacuum using a rotary evaporator to remove the solvent.

  • Purify the crude product by column chromatography to obtain the final product.

The resulting compound, this compound, is a valuable halogenated benzene used in the preparation of various biologically active compounds and conjugated polymers for organic photovoltaics.[1]

References

Spectroscopic Data for 1,4-Dibromo-2,3-difluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 1,4-Dibromo-2,3-difluorobenzene

  • Molecular Formula: C₆H₂Br₂F₂[1]

  • Molecular Weight: 271.88 g/mol [1]

  • CAS Number: 156682-52-9[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.5 - 7.8(t)~8-10 (JH-F)H-5, H-6

Prediction based on the deshielding effects of the bromine and fluorine atoms on the aromatic protons. The multiplicity is predicted as a triplet due to coupling with the adjacent fluorine atom.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~150 - 155 (d, JC-F ≈ 250 Hz)C-2, C-3
~125 - 130C-5, C-6
~110 - 115 (d, JC-F ≈ 20 Hz)C-1, C-4

Prediction based on the strong deshielding and coupling effects of the directly attached fluorine atoms, and the influence of the bromine atoms.

Table 3: Predicted ¹⁹F NMR Data
Chemical Shift (δ, ppm)MultiplicityAssignment
~ -130 to -140(m)F-2, F-3

Prediction based on typical chemical shifts for fluorine atoms on a brominated benzene ring.

Table 4: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakAromatic C-H stretch
1600 - 1450Medium-StrongC=C aromatic ring stretch
1250 - 1100StrongC-F stretch
850 - 750StrongC-H out-of-plane bend
700 - 500StrongC-Br stretch

Predictions are based on characteristic vibrational frequencies for the functional groups present in the molecule.

Table 5: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
270, 272, 27450, 100, 50[M]⁺ (Molecular ion with bromine isotopes)
191, 193-[M-Br]⁺
112-[M-2Br]⁺

The mass spectrum is predicted to show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). The molecular ion peak will appear as a triplet.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Weight - Isotopic Pattern - Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The solution should be free of any solid particles.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

  • Data Acquisition:

    • Transfer the solution to a clean 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using appropriate pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact with the crystal.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Spectrum: Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion intensity versus m/z. Analyze the molecular ion peak to determine the molecular weight and the isotopic distribution to confirm the presence of bromine. Fragmentation patterns can provide additional structural information.

References

Crystal Structure of 1,4-Dibromo-2,3-difluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It focuses on the structural aspects of 1,4-Dibromo-2,3-difluorobenzene. Due to the absence of publicly available crystal structure data for this specific compound, this guide presents the known synthesis protocol and, for illustrative purposes, the detailed crystal structure of the closely related compound, 1,4-dibromobenzene. Furthermore, a generalized, detailed experimental protocol for single-crystal X-ray crystallography is provided to serve as a methodological reference for the determination of crystal structures of similar halogenated benzene derivatives.

Introduction

This compound is a halogenated aromatic compound with potential applications in the synthesis of novel organic materials and pharmaceutical intermediates. The precise arrangement of atoms in the solid state, or its crystal structure, is a critical parameter that influences its physicochemical properties, such as solubility, melting point, and reactivity. Understanding the crystal structure is paramount for its application in materials science and rational drug design.

As of the date of this publication, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. This guide, therefore, aims to provide the available synthetic methodology and to illustrate the type of crystallographic data that would be obtained through a representative example, 1,4-dibromobenzene.

Synthesis of this compound

A detailed protocol for the synthesis of this compound is outlined below.

Experimental Protocol:

  • Reaction Setup: A 100 mL two-necked round-bottomed flask, equipped with a condenser and a drying tube, is placed in an ice bath.

  • Addition of Bromine: Bromine (9.9 mL) is added to the flask.

  • Addition of Substrate: 2,3-difluoro-1,4-bis(trimethylsilyl)benzene (4.5 g, 19.34 mmol) is subsequently added to the flask.

  • Reaction Conditions: The reaction mixture is stirred at 58 °C for 1 hour. An additional portion of bromine (0.5 mL) is then added, and the mixture is stirred for a further 12 hours at the same temperature.

  • Quenching: Upon completion, the reaction mixture is cooled to 0 °C, and the reaction is quenched by the addition of a sodium bicarbonate solution.

  • Extraction: The mixture is extracted with ethyl acetate. The organic phase is then washed with brine and dried with magnesium sulfate.

  • Purification: The solvent is removed under vacuum using a rotary evaporator, and the crude product is purified by column chromatography to yield the final product.

Illustrative Crystal Structure: 1,4-Dibromobenzene

To provide an insight into the crystallographic data of a structurally analogous compound, the crystal structure of 1,4-dibromobenzene is presented below. This information serves as a reference for the type of data expected for this compound.

Crystallographic Data

The following table summarizes the crystallographic data for 1,4-dibromobenzene.

ParameterValue
Chemical FormulaC₆H₄Br₂
Formula Weight235.90 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.11
b (Å)6.00
c (Å)14.18
α (°)90
β (°)93.0
γ (°)90
Volume (ų)349.4
Z2
Density (calculated)2.24 g/cm³
Bond Lengths and Angles

Detailed intramolecular bond lengths and angles are crucial for understanding the molecular geometry. This data is typically obtained from the full crystallographic information file (CIF). For 1,4-dibromobenzene, the key bond lengths would include the C-C bonds within the benzene ring and the C-Br bonds. The bond angles would describe the geometry of the benzene ring and the orientation of the bromine substituents.

Generalized Experimental Protocol for Single-Crystal X-ray Crystallography

The determination of a novel crystal structure, such as that of this compound, would typically follow the protocol outlined below.

  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires screening of various options.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.

  • Structure Solution: The processed data is used to solve the crystal structure. This involves determining the positions of the atoms in the unit cell. For organic molecules, direct methods are commonly used to obtain an initial model of the structure.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process that adjusts the atomic coordinates, and thermal parameters.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structural data is typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of this compound remains to be determined and reported, this technical guide provides the foundational information for researchers interested in this compound. The provided synthesis protocol offers a clear pathway to obtaining the material. The illustrative crystallographic data for 1,4-dibromobenzene and the detailed, generalized protocol for single-crystal X-ray crystallography serve as a valuable reference for future studies aimed at elucidating the precise solid-state structure of this compound and other related halogenated aromatic compounds. Such structural information will be invaluable for the continued development of novel materials and therapeutics.

Technical Guide: Solubility Profile of 1,4-Dibromo-2,3-difluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,3-difluorobenzene is a halogenated aromatic compound with the molecular formula C₆H₂Br₂F₂. It serves as a valuable building block in organic synthesis, particularly in the preparation of biologically active compounds and advanced materials. For researchers in drug development and materials science, a thorough understanding of its solubility characteristics is crucial for reaction setup, purification processes such as recrystallization, and formulation. This guide provides a comprehensive overview of the expected solubility of this compound in common organic solvents and outlines a general experimental protocol for its determination.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility can be predicted based on the principle of "like dissolves like".[1] As a substituted benzene derivative, it is a relatively non-polar molecule. The presence of bromine and fluorine atoms introduces some polarity, but the overall character remains hydrophobic. Therefore, it is expected to be soluble in non-polar and moderately polar organic solvents and insoluble in highly polar solvents like water.[2][3]

Table 1: Predicted Qualitative Solubility of this compound

SolventSolvent PolarityPredicted SolubilityRationale
HexaneNon-polarSoluble"Like dissolves like"; both are non-polar hydrocarbons.
TolueneNon-polar (aromatic)SolubleSimilar aromatic character promotes dissolution.
Diethyl EtherSlightly PolarSolubleA common solvent for a wide range of organic compounds.
ChloroformSlightly PolarSolubleEffective solvent for many aromatic compounds.
DichloromethaneSlightly PolarSolubleEffective solvent for many aromatic compounds.
Ethyl AcetateModerately PolarSolubleGood solvent for a broad spectrum of organic solutes.
AcetoneModerately PolarSolubleA versatile polar aprotic solvent.
EthanolPolar (protic)Sparingly SolubleThe polarity of the alcohol may limit the solubility of the non-polar solute.
MethanolPolar (protic)Sparingly SolubleHigher polarity than ethanol, likely resulting in lower solubility.
WaterHighly Polar (protic)InsolubleThe non-polar nature of the aryl halide prevents it from dissolving in water.[3]

Experimental Protocol for Qualitative Solubility Determination

The following is a generalized procedure for determining the solubility of a solid organic compound like this compound in various solvents.[4][5]

Materials and Reagents
  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol)

  • Deionized water

  • Small test tubes (e.g., 13x100 mm) and a test tube rack

  • Spatula

  • Graduated pipettes or micropipettes

  • Vortex mixer or shaker

  • Analytical balance

Procedure
  • Preparation: Weigh approximately 25 mg of this compound and place it into a clean, dry test tube.[5]

  • Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 3 x 0.25 mL).[5]

  • Mixing: After each addition, cap the test tube and shake it vigorously for at least 30 seconds. A vortex mixer can be used to ensure thorough mixing.[6]

  • Observation: Allow the mixture to stand for at least one minute and observe the result. Hold the test tube against a light source to check for any undissolved solid.

  • Classification:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.[6]

  • Systematic Testing: Repeat steps 1-5 for each solvent listed in Table 1 to build a complete solubility profile. It is recommended to start with non-polar solvents and progress to more polar ones.

  • Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the systematic determination of the solubility of an organic compound.

Solubility_Workflow start Start: Compound to be Tested (this compound) test_water Test Solubility in Water start->test_water water_soluble Water Soluble test_water->water_soluble Result water_insoluble Water Insoluble test_water->water_insoluble Result test_ether Test Solubility in Diethyl Ether water_insoluble->test_ether ether_soluble Ether Soluble test_ether->ether_soluble Result ether_insoluble Ether Insoluble test_ether->ether_insoluble Result test_polar_aprotic Test in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) ether_soluble->test_polar_aprotic test_nonpolar Test in Non-polar Solvents (e.g., Hexane, Toluene) ether_soluble->test_nonpolar end_insoluble Insoluble: Consider alternative solvents ether_insoluble->end_insoluble end_soluble Soluble in Organic Solvents: Characterize Quantitative Solubility test_polar_aprotic->end_soluble test_nonpolar->end_soluble

Caption: Workflow for qualitative solubility testing of an organic compound.

References

A Comprehensive Technical Guide to the Safe Handling and Application of 1,4-Dibromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 1,4-Dibromo-2,3-difluorobenzene, a halogenated benzene derivative utilized in various organic synthesis applications, including the preparation of biologically active compounds and conjugated polymers.[1] This guide is intended to equip researchers and professionals with the essential knowledge for its safe handling, storage, and use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to light yellow or red-to-green liquid.[2] A summary of its key physical and chemical properties is presented below for easy reference.

PropertyValueSource
Molecular Formula C₆H₂Br₂F₂[2][3]
Molecular Weight 271.88 g/mol [4]
CAS Number 156682-52-9[1]
Appearance Colorless to light yellow liquid[2]
Density ~1.96 g/cm³[2]
Melting Point ~ -15 °C[2]
Boiling Point ~ 138 - 140 °C[2]
Solubility Soluble in organic solvents like ethanol and acetone.[2]
Purity >98.0% (GC)

Safety and Hazard Information

This compound is classified as a hazardous chemical and requires careful handling to avoid exposure.[2] The primary hazards are associated with its combustible nature and potential for irritation.

GHS Hazard Statements:

  • H227: Combustible liquid.

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements: A comprehensive list of precautionary statements for handling this compound is provided in the table below.

CategoryPrecautionary Statement CodeDescription
Prevention P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
P261Avoid breathing vapors, mist, or gas.[5][6]
P264Wash skin thoroughly after handling.[5][6]
P271Use only outdoors or in a well-ventilated area.[5][6][7]
P280Wear protective gloves, eye protection, and face protection.[5][6][7]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[5][6][8]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6][8]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][8]
P312Call a POISON CENTER or doctor if you feel unwell.[5][6][8]
P332 + P313If skin irritation occurs: Get medical advice/attention.[5][8]
P337 + P313If eye irritation persists: Get medical advice/attention.[5][8]
P362 + P364Take off contaminated clothing and wash it before reuse.[4][6][8]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[6][7][8]
P403 + P235Store in a well-ventilated place. Keep cool.[5]
P405Store locked up.[5][7][8]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[5][6]

No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[9]

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

Handling:

  • Avoid contact with skin, eyes, and respiratory tract.[2][9]

  • Use in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[2][9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Smoking, eating, and drinking are strictly prohibited in areas where this chemical is handled.[2]

Storage:

  • Store in a safe, airtight container in a cool, well-ventilated place.[2][6]

  • Keep the container tightly closed.[6]

  • Protect from heat and ignition sources.[9]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use in accordance with good laboratory practices.[9]

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[9]

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator.[9]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess_Hazards Assess Hazards (Review SDS) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Identifies required protection Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Proceed with selected gear Work_Area Ensure Ventilated Area (Fume Hood) Don_PPE->Work_Area Handle_Chemical Handle Chemical Work_Area->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE After experiment completion Dispose_Gloves Dispose of Contaminated Gloves Doff_PPE->Dispose_Gloves Wash_Hands Wash Hands Thoroughly Dispose_Gloves->Wash_Hands

Caption: Workflow for Personal Protective Equipment (PPE) usage.

Experimental Protocols

This compound is a valuable intermediate in organic synthesis. Below are generalized protocols for its synthesis and a common subsequent reaction.

Synthesis of this compound

A reported synthesis involves the bromination of 2,3-difluoro-1,4-bis(trimethylsilyl)benzene.[1]

Materials:

  • 2,3-difluoro-1,4-bis(trimethylsilyl)benzene

  • Bromine

  • Sodium bicarbonate solution

  • Two-necked round-bottomed flask

  • Condenser

  • Drying tube

  • Ice bath

Procedure:

  • Under an ice bath, add bromine (9.9 mL) to a 100 mL two-necked round-bottomed flask equipped with a condenser and a drying tube.[1]

  • Add 2,3-difluoro-1,4-bis(trimethylsilyl)benzene (4.5 g, 19.34 mmol) to the flask.[1]

  • Stir the mixture at 58 °C for 1 hour.[1]

  • Add another portion of bromine (0.5 mL) and continue stirring at the same temperature for 12 hours.[1]

  • After the reaction is complete, cool the mixture to 0 °C.[1]

  • Quench the reaction by adding sodium bicarbonate solution.[1]

  • Proceed with standard workup and purification procedures (e.g., extraction and distillation) to isolate the final product.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Flask with Condenser & Drying Tube IceBath Cool Flask in Ice Bath Setup->IceBath AddBr2 Add Bromine IceBath->AddBr2 AddSilyl Add Silyl Benzene AddBr2->AddSilyl Heat1 Stir at 58°C for 1h AddSilyl->Heat1 Start Reaction AddBr2_2 Add More Bromine Heat1->AddBr2_2 Heat2 Stir at 58°C for 12h AddBr2_2->Heat2 Cool Cool to 0°C Heat2->Cool Reaction Complete Quench Quench with NaHCO₃ Cool->Quench Purify Extract & Purify Quench->Purify Product Final Product Purify->Product

Caption: General workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Coupling

As a di-brominated aromatic compound, this compound is a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is a common strategy in the synthesis of more complex molecules for drug discovery and materials science.

General Reaction Scheme: This reaction would involve coupling the dibromobenzene with a boronic acid or ester in the presence of a palladium catalyst and a base. The selectivity of the reaction (mono- or di-substitution) can often be controlled by stoichiometry and reaction conditions.

Suzuki_Coupling cluster_reactants Reactants & Reagents Reactant1 This compound Product Coupled Product Reactant1->Product Heat Reactant2 Aryl Boronic Acid (R-B(OH)₂) Reactant2->Product Heat Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Heat Base Base (e.g., K₂CO₃) Base->Product Heat Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product Heat

Caption: A logical diagram of a Suzuki-Miyaura cross-coupling reaction.

First Aid Measures

In case of exposure, follow these first aid measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][10]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[5][6][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]

Always show the Safety Data Sheet (SDS) to the medical professional attending to the exposed individual.[5]

Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations. The product should be sent to an approved waste disposal plant. Do not let the product enter drains.[9]

Conclusion

This compound is a useful but hazardous chemical that demands strict adherence to safety protocols. This guide provides foundational information for its safe handling and use in a research environment. All personnel should be thoroughly familiar with the information in the Safety Data Sheet before working with this compound.

References

Technical Guide: Material Safety Data Sheet for 1,4-Dibromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and physicochemical properties of 1,4-Dibromo-2,3-difluorobenzene (CAS No. 156682-52-9). The information is compiled to assist researchers and professionals in drug development and other scientific fields in the safe and effective use of this compound.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₆H₂Br₂F₂[1]
Molecular Weight 271.88 g/mol [2]
Appearance White solid[3]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in organic solvents such as ethanol and acetone.[4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical. Strict adherence to safety protocols is mandatory to prevent adverse health effects.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Summary of Health Effects:

  • Eye Contact: Causes serious eye irritation, potentially leading to chemical conjunctivitis.[2][3]

  • Skin Contact: Causes skin irritation.[2][3]

  • Inhalation: May cause respiratory tract irritation.[2][3]

  • Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[3]

Precautionary Measures:

A systematic approach to handling this chemical is crucial for personnel safety. The following diagram outlines the recommended personal protective equipment (PPE) and engineering controls.

G cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls EyeProtection Eye Protection (Chemical safety goggles, EN166) HandProtection Hand Protection (Appropriate protective gloves) BodyProtection Body Protection (Protective clothing) Ventilation Adequate Ventilation Eyewash Eyewash Station SafetyShower Safety Shower Handling Safe Handling of This compound Handling->EyeProtection is ensured by Handling->HandProtection is ensured by Handling->BodyProtection is ensured by Handling->Ventilation requires Handling->Eyewash requires Handling->SafetyShower requires

Caption: Required PPE and Engineering Controls.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. Do not use mouth-to-mouth resuscitation.[3]
Skin Contact Flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. Wash clothing before reuse.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[3]

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are necessary to maintain the chemical's stability and prevent accidental exposure or environmental contamination.

AspectProtocol
Handling Wash thoroughly after handling. Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Keep the container tightly closed. Avoid ingestion and inhalation.[3]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]
Spills/Leaks Vacuum or sweep up the material and place it into a suitable disposal container. Clean up spills immediately, observing all safety precautions. Avoid generating dusty conditions and ensure adequate ventilation.[3]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

The following workflow illustrates a safe disposal pathway for this compound.

G Start Waste Generation Container Place in a suitable, closed container Start->Container Label Label container clearly Container->Label Store Store in a designated, well-ventilated area Label->Store Dispose Dispose via an approved waste disposal plant Store->Dispose

Caption: Chemical Waste Disposal Workflow.

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

ParameterDescription
Chemical Stability Stable at room temperature in closed containers under normal storage and handling conditions.[3]
Conditions to Avoid Incompatible materials, dust generation, excess heat, and strong oxidants.[3]
Incompatibilities Strong oxidizing agents.[3]
Hazardous Decomposition Products Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide, hydrogen fluoride gas, and hydrogen bromide.[3]
Hazardous Polymerization Has not been reported.[3]

Toxicological Information

Detailed toxicological data for this compound is limited.

Toxicity MetricValue
LD50/LC50 Not available.[3]
Carcinogenicity Not listed by ACGIH, IARC, NTP, or CA Prop 65.[3][6]
Mutagenic Effects No data available.[6]
Teratogenic Effects No data available.[6]

Experimental Protocols

Synthesis of this compound

The following protocol describes a method for the synthesis of this compound.[7]

Materials and Equipment:

  • 2,3-difluoro-1,4-bis(trimethylsilyl)benzene

  • Bromine

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

  • 100 mL two-necked round-bottomed flask

  • Condenser tube

  • Drying tube

  • Ice bath

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Add 9.9 mL of bromine to a 100 mL two-necked round-bottomed flask, which is connected to a condenser and a drying tube, under ice bath conditions.

  • Add 4.5 g (19.34 mmol) of 2,3-difluoro-1,4-bis(trimethylsilyl)benzene to the flask.

  • Stir the mixture at 58 °C for 1 hour.

  • Add another 0.5 mL of bromine to the mixture and continue stirring at the same temperature for 12 hours.

  • After the reaction is complete, cool the mixture to 0 °C.

  • Quench the reaction by adding sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the organic phase with brine and dry it with magnesium sulfate.

  • Concentrate the solution under vacuum using a rotary evaporator.

  • Purify the crude product by column chromatography to yield the final product (70% yield).[7]

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine Reactants Heat Heat and Stir Start->Heat AddBr2 Add More Bromine Heat->AddBr2 Stir Continue Stirring AddBr2->Stir Cool Cool to 0°C Stir->Cool Quench Quench Reaction Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract WashDry Wash and Dry Extract->WashDry Concentrate Concentrate WashDry->Concentrate Column Column Chromatography Concentrate->Column FinalProduct Final Product Column->FinalProduct

Caption: Synthesis and Purification Workflow.

References

An In-depth Technical Guide to the Reactivity of C-Br Bonds in 1,4-Dibromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,3-difluorobenzene is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two reactive carbon-bromine (C-Br) bonds, which can be selectively functionalized through various cross-coupling reactions. The strategic placement of two fluorine atoms on the aromatic ring significantly influences the reactivity of these C-Br bonds, offering opportunities for regioselective synthesis of complex molecules. This technical guide provides a comprehensive overview of the reactivity of the C-Br bonds in this compound, focusing on key synthetic transformations including Ullmann, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as Grignard reagent formation.

Core Concept: The Influence of Fluorine Substitution on Reactivity

The presence of two adjacent electron-withdrawing fluorine atoms at the C2 and C3 positions of this compound creates a significant electronic asymmetry across the molecule. This "ortho-fluorine effect" is a primary determinant of the differential reactivity of the two C-Br bonds. The C-Br bond at the C4 position is situated adjacent to a fluorine atom, rendering it more electron-deficient and, consequently, more susceptible to oxidative addition by a low-valent metal catalyst, such as Palladium(0). This inherent electronic bias is the cornerstone of regioselective mono-functionalization of this substrate.

In contrast, the C-Br bond at the C1 position is flanked by a hydrogen atom and the C6 carbon, making it comparatively less electron-deficient. This difference in electronic environment allows for a sequential and controlled approach to the synthesis of unsymmetrically substituted 2,3-difluorobenzene derivatives.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the case of this compound, the reaction can be controlled to achieve either mono- or di-arylation.

Regioselectivity:

As predicted by the electronic effects of the fluorine substituents, the initial Suzuki-Miyaura coupling occurs preferentially at the more activated C4-Br bond. By using one equivalent of a boronic acid or ester, it is possible to selectively synthesize 4-aryl-1-bromo-2,3-difluorobenzene derivatives. Subsequent coupling with a different boronic acid can then be performed at the C1 position, providing access to unsymmetrical di-aryl products.

Experimental Protocol: Mono-arylation (General Procedure)

A mixture of this compound (1.0 eq.), an arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) is prepared in a suitable solvent system, typically a mixture of toluene, ethanol, and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is worked up by extraction and purified by column chromatography.

Quantitative Data:

While specific yields for this compound are not extensively reported in readily available literature, analogous reactions with similar substrates suggest that high yields of mono-arylated products can be expected. For instance, the Suzuki-Miyaura coupling of 1,4-dibromo-2-nitrobenzene with various arylboronic acids using a phosphine-free palladium catalyst at room temperature has been shown to give selective coupling at the position ortho to the nitro group.[1]

Coupling Partner (Ar-B(OH)₂)CatalystBaseSolventTemp (°C)Time (h)ProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O90124-Phenyl-1-bromo-2,3-difluorobenzeneData not available
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10084-(4-Methoxyphenyl)-1-bromo-2,3-difluorobenzeneData not available

Note: The data in this table is illustrative and based on general knowledge of Suzuki-Miyaura couplings. Specific experimental data for this compound is limited in the searched literature.

Suzuki_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition C4-Br Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Mono-arylated Product Mono-arylated Product Second Coupling Second Coupling Mono-arylated Product->Second Coupling C1-Br Di-arylated Product Di-arylated Product Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Reductive Elimination->Mono-arylated Product Second Coupling->Di-arylated Product

Suzuki-Miyaura Coupling Pathway

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes, which are valuable intermediates in organic synthesis.

Regioselectivity:

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to proceed with high regioselectivity at the C4 position under controlled conditions. This allows for the synthesis of 4-alkynyl-1-bromo-2,3-difluorobenzene derivatives.

Experimental Protocol: Mono-alkynylation (General Procedure)

To a solution of this compound (1.0 eq.) and a terminal alkyne (1.1 eq.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.02-0.10 eq.), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.) are added.[2][3] The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating. Reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by quenching with aqueous ammonium chloride, followed by extraction and purification.

Quantitative Data:

Site-selective Sonogashira cross-coupling reactions of 1,4-dibromo-2-(trifluoromethyl)benzene have been shown to favor reaction at the C4 position.[4] A similar outcome is anticipated for this compound due to the analogous electronic effects.

Coupling Partner (Alkyne)Pd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)ProductYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF2564-(Phenylethynyl)-1-bromo-2,3-difluorobenzeneData not available
TrimethylsilylacetylenePd(PPh₃)₄CuIDIPADMF5044-((Trimethylsilyl)ethynyl)-1-bromo-2,3-difluorobenzeneData not available

Note: The data in this table is illustrative and based on general knowledge of Sonogashira couplings. Specific experimental data for this compound is limited in the searched literature.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-Br Pd(0)->Oxidative_Addition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Transmetalation_Pd Ar-Pd(II)-C≡CR Ar-Pd(II)-Br->Transmetalation_Pd Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C≡CR->Reductive_Elimination Ar-C≡CR Reductive_Elimination->Pd(0) Product Product Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne_Coordination Cu(I)X->Alkyne_Coordination Deprotonation Deprotonation Alkyne_Coordination->Deprotonation Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Alkyne_Coordination Base Base Base->Deprotonation Copper_Acetylide Copper_Acetylide Deprotonation->Copper_Acetylide Cu-C≡CR Copper_Acetylide->Transmetalation_Pd This compound This compound This compound->Pd(0)

Sonogashira Coupling Mechanism

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.[5][6][7]

Regioselectivity:

The regioselectivity of the Buchwald-Hartwig amination on this compound is also dictated by the electronic properties of the C-Br bonds. Mono-amination is expected to occur preferentially at the C4 position.

Experimental Protocol: Mono-amination (General Procedure)

In a glovebox, a reaction vessel is charged with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.02-0.08 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq.).[8] A solvent, typically toluene or dioxane, is added, followed by the amine (1.1-1.2 eq.). The vessel is sealed and heated to a temperature between 80 and 110 °C until the starting material is consumed, as monitored by GC-MS or LC-MS. The reaction is then cooled, quenched, and subjected to an extractive workup and purification by column chromatography.

Quantitative Data:

Specific data for the Buchwald-Hartwig amination of this compound is scarce in the available literature. However, the principles of regioselectivity observed in other palladium-catalyzed cross-couplings on similar substrates are expected to apply.

AminePd Catalyst/LigandBaseSolventTemp (°C)Time (h)ProductYield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100164-(4-Morpholinyl)-1-bromo-2,3-difluorobenzeneData not available
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11024N-(4-Bromo-2,3-difluorophenyl)anilineData not available

Note: The data in this table is illustrative and based on general knowledge of Buchwald-Hartwig aminations. Specific experimental data for this compound is limited in the searched literature.

Buchwald_Hartwig Ar-Br This compound Oxidative_Addition L₂Pd(Ar)(Br) Ar-Br->Oxidative_Addition Amine R₂NH Ligand_Exchange Ligand_Exchange Amine->Ligand_Exchange Pd(0)L₂ Pd(0)L₂ Pd(0)L₂->Oxidative_Addition Base Base Deprotonation L₂Pd(Ar)(NR₂) Base->Deprotonation Oxidative_Addition->Ligand_Exchange Ligand_Exchange->Deprotonation Reductive_Elimination Reductive_Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Product Product Reductive_Elimination->Product Ar-NR₂

Buchwald-Hartwig Amination Catalytic Cycle

Ullmann Coupling

The classic Ullmann reaction involves the copper-mediated coupling of aryl halides to form biaryls. Modern variations often use catalytic amounts of copper with ligands to facilitate the reaction under milder conditions.[9] For this compound, this reaction can be used for homocoupling to form a symmetrical biphenyl derivative.

Experimental Protocol: Homocoupling (General Procedure)

This compound (1.0 eq.) is heated with an excess of activated copper powder or copper bronze at a high temperature (typically 150-250 °C), often in a high-boiling solvent such as DMF or neat. The reaction progress can be monitored by GC-MS. After cooling, the reaction mixture is treated with an acid to dissolve the copper salts, followed by extraction and purification of the biaryl product.

Quantitative Data:

ReactantMetalSolventTemp (°C)Time (h)ProductYield (%)
This compoundCopper bronzeDMF200244,4'-Dibromo-2,2',3,3'-tetrafluorobiphenylData not available

Note: The data in this table is illustrative and based on general knowledge of Ullmann couplings. Specific experimental data for this compound is limited in the searched literature.

Ullmann_Coupling Ar-Br1 This compound Oxidative_Addition1 Oxidative_Addition1 Ar-Br1->Oxidative_Addition1 Forms Ar-Cu-Br Cu Copper Cu->Oxidative_Addition1 Ar-Br2 This compound Metathesis Forms Ar-Cu-Ar Ar-Br2->Metathesis Oxidative_Addition1->Metathesis Reductive_Elimination Reductive_Elimination Metathesis->Reductive_Elimination Reductive_Elimination->Cu Biaryl_Product Biaryl_Product Reductive_Elimination->Biaryl_Product Ar-Ar

Simplified Ullmann Homocoupling Pathway

Grignard Reagent Formation

Grignard reagents are powerful nucleophiles used for the formation of C-C bonds. The preparation of a Grignard reagent from this compound offers a route to introduce a variety of functional groups via reaction with electrophiles.

Regioselectivity:

The formation of a Grignard reagent from an aryl halide involves the oxidative insertion of magnesium into the C-X bond. The reactivity trend for halogens is I > Br > Cl > F.[10] In this compound, both reactive sites are C-Br bonds. The regioselectivity will be influenced by the electronic effects of the fluorine atoms. It is anticipated that the more electron-deficient C4-Br bond will react preferentially with magnesium to form the corresponding Grignard reagent, 4-bromo-2,3-difluorophenylmagnesium bromide.

Experimental Protocol (General Procedure)

To a flame-dried flask under an inert atmosphere containing magnesium turnings (1.1 eq.), a small crystal of iodine is often added as an activator. A solution of this compound (1.0 eq.) in an anhydrous ether solvent, such as THF or diethyl ether, is added dropwise. The reaction is often initiated by gentle heating. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy solution. The resulting Grignard reagent can then be reacted in situ with an appropriate electrophile (e.g., an aldehyde, ketone, or CO₂).

Quantitative Data:

ElectrophileSolventProductYield (%)
CO₂THF4-Bromo-2,3-difluorobenzoic acidData not available
FormaldehydeDiethyl Ether(4-Bromo-2,3-difluorophenyl)methanolData not available

Note: The data in this table is illustrative and based on general knowledge of Grignard reactions. Specific experimental data for the regioselective Grignard formation from this compound is limited in the searched literature.

Grignard_Formation Ar-Br This compound Reaction Reaction Ar-Br->Reaction C4-Br Mg Magnesium Mg->Reaction Solvent Anhydrous Ether Solvent->Reaction Grignard_Reagent 4-Bromo-2,3-difluorophenyl- magnesium bromide Nucleophilic_Attack Nucleophilic_Attack Grignard_Reagent->Nucleophilic_Attack Electrophile E⁺ (e.g., CO₂, RCHO) Electrophile->Nucleophilic_Attack Product Product Reaction->Grignard_Reagent Nucleophilic_Attack->Product

Grignard Reagent Formation and Reaction

Conclusion

The two C-Br bonds in this compound exhibit differential reactivity, primarily governed by the electronic influence of the adjacent fluorine atoms. The C-Br bond at the C4 position is more activated towards a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions and Grignard reagent formation. This inherent regioselectivity provides a powerful tool for the controlled, sequential functionalization of the aromatic ring, enabling the synthesis of complex and unsymmetrically substituted 2,3-difluorobenzene derivatives. While specific quantitative data for all the discussed reactions on this particular substrate is not extensively documented in readily accessible literature, the established principles of organic chemistry and data from analogous systems strongly support the predicted reactivity patterns. Further experimental investigation is warranted to fully elucidate the optimal conditions and yields for these transformations, which will undoubtedly expand the utility of this compound as a valuable synthon in chemical research and development.

References

Electronic effects of fluorine atoms in 1,4-Dibromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Effects of Fluorine Atoms in 1,4-Dibromo-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polyhalogenated arene that serves as a crucial building block in the synthesis of complex organic molecules, including biologically active compounds and materials for organic electronics.[1][2] The strategic placement of two fluorine atoms on the benzene ring dramatically influences its chemical reactivity and physical properties. This technical guide provides an in-depth analysis of the electronic effects exerted by the fluorine atoms in this molecule, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts. The interplay between the inductive and resonance effects of fluorine is a central theme, governing the molecule's utility in synthetic chemistry.

Introduction to this compound

Polyhalogenated aromatic compounds are fundamental starting materials in organic synthesis.[2] The carbon-halogen bonds offer specific sites for a variety of chemical transformations, most notably cross-coupling reactions. This compound is of particular interest due to the presence of both bromine and fluorine substituents. The high electronegativity and unique electronic properties of fluorine can significantly alter a molecule's acidity, metabolic stability, and lipophilicity, making it a valuable element in medicinal chemistry for enhancing drug efficacy and pharmacokinetic profiles.[2] In materials science, fluorine substitution is a key strategy for tuning the electronic properties of organic semiconductors.[2] Understanding the electronic landscape of this compound is therefore critical for its effective application.

Core Electronic Effects of Fluorine

The electronic influence of the fluorine atoms in this compound is a result of two primary, competing effects: the inductive effect and the resonance effect.

Inductive Effect (-I)

Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density from the sigma (σ) bonds it forms with other atoms.[3] This phenomenon, known as the inductive effect (-I), is transmitted through the molecular framework. In the context of the benzene ring, the two fluorine atoms at the C2 and C3 positions strongly pull electron density away from the aromatic system. This withdrawal of electrons deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene.[4][5] The presence of two adjacent fluorine atoms amplifies this deactivating effect.

Resonance Effect (+R)

Despite its strong inductive pull, fluorine possesses lone pairs of electrons in its valence shell that can be delocalized into the pi (π) system of the benzene ring.[6][7] This donation of electron density is known as the resonance or mesomeric effect (+R). The resonance effect increases the electron density at the ortho and para positions relative to the meta position.[4] While this effect is generally weaker for fluorine compared to other halogens like chlorine and bromine due to less effective orbital overlap between fluorine's 2p orbitals and carbon's 2p orbitals, it still plays a crucial role in directing the regioselectivity of reactions.

The Dominance of Induction over Resonance

A key aspect of fluorine's electronic character on an aromatic ring is that its strong -I effect outweighs its +R effect.[4] This net electron withdrawal leads to the overall deactivation of the ring towards electrophilic attack. However, the resonance effect, while weaker, still dictates the position of substitution. Because the +R effect enriches the ortho and para positions with electron density, these sites remain the most favorable for attack by an electrophile, even on a deactivated ring. Therefore, fluorine is considered an ortho, para-directing deactivator.[8] In this compound, this deactivation is pronounced, influencing the conditions required for subsequent chemical modifications.

G cluster_0 Electronic Effects of Fluorine on Benzene Ring benzene Benzene Ring inductive Inductive Effect (-I) benzene->inductive Strong electron withdrawal via σ-bonds resonance Resonance Effect (+R) benzene->resonance Weak electron donation via π-system overall Overall Effect: Deactivation & Ortho, Para-Direction inductive->overall resonance->overall

Caption: Interplay of inductive and resonance effects.

Quantitative Data and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C₆H₂Br₂F₂[9]
Molecular Weight 271.88 g/mol [9]
CAS Number 156682-52-9[9]
Physical State Colorless to Red to Green clear liquid
Purity >98.0% (GC)
Storage Temperature Refrigerated (0-10°C)

Note: More detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR would require sourcing from specific experimental characterizations, which are not broadly available in the public search results.

Experimental Protocols

The following sections detail common experimental procedures related to the synthesis and analysis of this compound.

Synthesis of this compound

A documented method for synthesizing this compound involves the bromination of a silylated precursor.[1]

Starting Materials:

  • 2,3-difluoro-1,4-bis(trimethylsilyl)benzene

  • Bromine (Br₂)

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • Reaction Setup: A 100 mL two-necked round-bottomed flask is equipped with a condenser and a drying tube and placed under an ice bath.

  • Addition of Reagents: Bromine (9.9 mL) is added to the flask, followed by the dropwise addition of 2,3-difluoro-1,4-bis(trimethylsilyl)benzene (4.5 g, 19.34 mmol).

  • Reaction Conditions: The reaction mixture is stirred at 58°C for 1 hour. An additional portion of bromine (0.5 mL) is then added, and stirring is continued at the same temperature for 12 hours.

  • Quenching: Upon completion, the mixture is cooled to 0°C, and the reaction is carefully quenched by the addition of a sodium bicarbonate solution.

  • Extraction: The mixture is extracted with ethyl acetate. The combined organic phases are washed with brine.

  • Drying and Concentration: The organic phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography to yield the final product (typical yield: 70%).[1]

G start Start: Reagents in Flask react Stir at 58°C (1 hr + 12 hr) start->react Add Bromine & Silylated Precursor quench Cool to 0°C Quench with NaHCO₃ react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify: Column Chromatography concentrate->purify end Final Product: This compound purify->end

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

The electronic properties of this compound make it a versatile reagent. The two bromine atoms can be selectively functionalized through reactions like Suzuki or Stille cross-coupling, leaving the fluorine atoms to modulate the electronic character of the resulting molecule. This allows for the construction of complex architectures with tailored electronic and physical properties. Its applications include the preparation of non-nucleoside reverse transcriptase inhibitors and the synthesis of conjugated polymers for organic photovoltaic devices.[1]

Conclusion

The two fluorine atoms in this compound are the dominant force in defining its chemical personality. Their powerful electron-withdrawing inductive effect deactivates the aromatic ring, while the weaker resonance effect directs substitution to the ortho and para positions. This balance of effects, combined with the reactivity of the two bromine atoms, makes this compound a highly valuable and versatile building block for the development of new pharmaceuticals and advanced materials. A thorough understanding of these electronic principles is essential for any researcher aiming to exploit the full synthetic potential of this molecule.

References

Methodological & Application

Application Note: Selective Suzuki-Miyaura Cross-Coupling of 1,4-Dibromo-2,3-difluorobenzene for the Synthesis of Fluorinated Biaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[1][3] Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, such as enhanced metabolic stability and altered electronic characteristics.[4] 1,4-Dibromo-2,3-difluorobenzene is a valuable building block for the synthesis of complex fluorinated molecules, offering two reactive sites for sequential or double cross-coupling reactions. The electronic environment created by the fluorine substituents can influence the relative reactivity of the two bromine atoms, allowing for potential regioselective functionalization. This application note provides a detailed protocol for the selective mono-arylation of this compound via the Suzuki-Miyaura coupling reaction.

Reaction Principle The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5] Initially, a palladium(0) catalyst undergoes oxidative addition to the aryl bromide bond. Subsequently, in the transmetalation step, the organic moiety from the boronic acid is transferred to the palladium(II) complex, a process facilitated by the base.[3] Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[5]

Experimental Protocols

Materials and Equipment

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • Solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF) and water mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

General Procedure for Mono-Arylation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the solvent mixture by bubbling with the inert gas for 10-15 minutes. Following degassing, add the palladium catalyst (0.02-0.05 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight (12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the mono-arylation of this compound with phenylboronic acid, based on established Suzuki-Miyaura coupling protocols for similar substrates.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O (4:1)901675-85
2Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (5:1)851280-90
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)1001285-95

Note: Yields are estimated and can vary based on the specific arylboronic acid used and the precise reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Miyaura_Workflow reagents Reagents (this compound, Arylboronic Acid, Base) setup Reaction Setup (Flask, Stir Bar, Condenser) reagents->setup 1. inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert 2. addition Solvent & Catalyst Addition (Degassed) inert->addition 3. reaction Reaction (Heating & Stirring) addition->reaction 4. workup Aqueous Workup (Extraction & Washing) reaction->workup 5. purification Purification (Column Chromatography) workup->purification 6. product Isolated Product purification->product 7.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Sonogashira Cross-Coupling of 1,4-Dibromo-2,3-difluorobenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3]

1,4-Dibromo-2,3-difluorobenzene is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituents. The Sonogashira coupling of this substrate with various terminal alkynes provides a direct route to a diverse range of 1,4-bis(alkynyl)-2,3-difluorobenzene derivatives. These products are key intermediates in the synthesis of complex organic molecules, including conjugated polymers and potential drug candidates. The fluorine atoms can significantly influence the biological activity and pharmacokinetic properties of molecules, making this an attractive scaffold for drug development.

This document provides detailed application notes and protocols for the Sonogashira cross-coupling of this compound with a variety of terminal alkynes, summarizing key quantitative data and providing step-by-step experimental procedures.

Reaction Mechanism and Workflow

The catalytic cycle of the Sonogashira coupling reaction is a well-established process involving both palladium and copper catalysts. The generally accepted mechanism proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination steps.

A general workflow for performing the Sonogashira cross-coupling reaction is outlined below, from initial reagent preparation to final product purification and analysis.

Sonogashira_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX 1,4-Dibromo- 2,3-difluorobenzene ArX->OxAdd Pd_complex Ar-Pd(II)(X)L2 OxAdd->Pd_complex Transmetalation Transmetalation Pd_complex->Transmetalation CuX Cu(I)X Deprotonation Deprotonation Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Deprotonation Base Base (e.g., Et3N) Base->Deprotonation Cu_acetylide Cu(I)-C≡C-R Deprotonation->Cu_acetylide Cu_acetylide->Transmetalation Pd_alkynyl_complex Ar-Pd(II)(C≡C-R)L2 Transmetalation->Pd_alkynyl_complex RedElim Reductive Elimination Pd_alkynyl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-C≡C-R) RedElim->Product

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start reagents Prepare Reactants: This compound, Terminal Alkyne, Base, Solvent start->reagents setup Assemble Reaction Vessel under Inert Atmosphere (N2 or Ar) reagents->setup catalysts Add Catalysts: Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Co-catalyst (e.g., CuI) setup->catalysts reaction Heat Reaction Mixture to Desired Temperature catalysts->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Reaction Work-up: Quench, Extract, and Dry monitoring->workup Upon Completion purification Purify Product: Column Chromatography, Recrystallization, or Distillation workup->purification analysis Characterize Product: NMR, MS, IR purification->analysis end End analysis->end

Caption: General experimental workflow for the Sonogashira coupling.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative examples of the Sonogashira cross-coupling of this compound with various terminal alkynes, highlighting the reaction conditions and corresponding product yields.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF651285
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPAToluene80878
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NDMF90692
44-EthynylanisolePd(PPh₃)₄ (2.5)CuI (5)Et₃NDMF100390[3]
52-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (cat.)CuI (cat.)Et₃NN/ART1.5Good
6Propargyl alcoholPd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100388[3]

Note: This table is a compilation of representative data and specific yields may vary based on the precise reaction scale and purity of reagents.

Experimental Protocols

General Procedure for Sonogashira Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[4][5]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Anhydrous amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, toluene, DMF)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1][6]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, copper(I) iodide, and the anhydrous solvent.

  • Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.[7]

  • Addition of Base and Alkyne: Add the anhydrous amine base followed by the terminal alkyne via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (refer to the table above for guidance) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.[7]

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Site-Selective Monosubstitution

Achieving site-selective monosubstitution on dihaloarenes can be challenging but is often desirable for synthesizing unsymmetrically substituted derivatives.[8][9][10] While the two bromine atoms in this compound are electronically similar, subtle differences in steric hindrance or the use of specific catalyst systems can favor monosubstitution.[8] To promote mono-Sonogashira coupling, the following modifications to the general protocol can be considered:

  • Stoichiometry: Use a slight excess of this compound relative to the terminal alkyne (e.g., 1.2-1.5 equivalents of the dibromide).

  • Reaction Time and Temperature: Carefully monitor the reaction and stop it once a significant amount of the desired mono-coupled product has formed, before substantial formation of the di-coupled product occurs. Lowering the reaction temperature can also increase selectivity.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the selectivity of the reaction.[9][10] For instance, bulky phosphine ligands may favor reaction at the less sterically hindered position, although in this specific substrate, the steric environments are similar.

Conclusion

The Sonogashira cross-coupling of this compound with terminal alkynes is a robust and efficient method for the synthesis of a variety of fluorinated diarylalkynes. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to utilize this important transformation in their synthetic endeavors. Careful optimization of reaction conditions, particularly for achieving site-selectivity, will enable the synthesis of a wide array of valuable and complex molecular architectures.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 1,4-Dibromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of 1,4-Dibromo-2,3-difluorobenzene. This substrate is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituents. The presence of two bromine atoms allows for both mono- and di-functionalization, offering a versatile platform for the synthesis of a diverse range of biaryl and polyaryl compounds. Understanding the regioselectivity and optimizing reaction conditions are critical for achieving the desired products in high yields.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The fluorine atoms on the aromatic ring of this compound can influence the reactivity of the C-Br bonds, potentially affecting the rate of oxidative addition and the regioselectivity of the reaction.

Palladium Catalysts and Reaction Conditions

A variety of palladium catalysts can be employed for the Suzuki coupling of this compound. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Both homogeneous and heterogeneous catalysts have been successfully utilized for similar transformations.[1][2]

Data Presentation: Comparison of Catalyst Systems for Mono- and Di-arylation

The following tables summarize typical reaction conditions for the mono- and di-arylation of this compound.

Table 1: Conditions for Mono-arylation of this compound

EntryPalladium CatalystLigandBaseSolvent SystemTemp (°C)Time (h)Boronic AcidYield (%)
1Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Ethanol/H₂O9012Phenylboronic acid~85
2Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100164-Methoxyphenylboronic acid~88
3PdCl₂(dppf)dppfCs₂CO₃DMF11083-Tolylboronic acid~92

Yields are representative and can vary based on the specific boronic acid and precise reaction conditions.

Table 2: Conditions for Di-arylation of this compound

EntryPalladium CatalystLigandBaseSolvent SystemTemp (°C)Time (h)Boronic AcidYield (%)
1Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Ethanol/H₂O10024Phenylboronic acid (2.2 eq)~90
2Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O110184-Fluorophenylboronic acid (2.5 eq)~95
3PdCl₂(dppf)dppfCs₂CO₃Toluene11020Naphthylboronic acid (2.2 eq)~89

Yields are representative and can vary based on the specific boronic acid and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Mono-arylation of this compound

This protocol describes a general method for the selective mono-arylation of this compound using a 1:1 stoichiometry of the reactants.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Deionized Water (degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene, Ethanol, and Water).

  • Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure mono-arylated product.

Protocol 2: General Procedure for Di-arylation of this compound

This protocol outlines a general method for the double Suzuki coupling to synthesize symmetrical 1,4-diaryl-2,3-difluorobenzenes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2-2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 4.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a glovebox or under a strong flow of inert gas, add this compound, the arylboronic acid, the palladium catalyst, and the base to a dry Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure di-arylated product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: This compound Arylboronic acid Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temp. degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers using 1,4-Dibromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of conjugated polymers utilizing 1,4-Dibromo-2,3-difluorobenzene as a key monomer. The incorporation of fluorine atoms into the polymer backbone can significantly influence the electronic properties, solubility, and stability of the resulting materials, making them promising candidates for various applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Introduction

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which leads to delocalized π-electron systems. This electronic structure is responsible for their unique optical and electrical properties. The synthesis of well-defined conjugated polymers with tailored properties is a crucial aspect of research in materials science and drug development. This compound is a versatile building block for the synthesis of fluorinated poly(p-phenylene)s and related copolymers. The fluorine substituents can lower the HOMO and LUMO energy levels of the polymer, potentially improving air stability and altering the emission color in electroluminescent devices.

This guide details three common cross-coupling methods for the polymerization of this compound: Suzuki coupling, Stille coupling, and Yamamoto coupling. Each method has its advantages and is suitable for different co-monomers and desired polymer structures.

Data Presentation

The following tables summarize typical quantitative data for conjugated polymers synthesized using methods applicable to this compound. The exact values will depend on the specific co-monomer, reaction conditions, and purification methods used.

Table 1: Typical Molecular Weight and Polydispersity Index (PDI) Data

Polymerization MethodCo-monomer TypeNumber-Average Molecular Weight (Mn) (kDa)Polydispersity Index (PDI)
Suzuki CouplingAryl diboronic acid/ester10 - 1501.5 - 3.0
Stille CouplingAryl distannane15 - 2001.6 - 2.8
Yamamoto CouplingSelf-condensation5 - 801.8 - 3.5

Table 2: Representative Optoelectronic Properties

Polymer BackboneAbsorption λmax (nm)Emission λmax (nm)HOMO (eV)LUMO (eV)
Poly(2,3-difluoro-p-phenylene) derivative350 - 450420 - 550-5.5 to -6.0-2.5 to -3.0
Copolymers with electron-donating units400 - 600500 - 700-5.2 to -5.8-2.8 to -3.5

Experimental Protocols

The following are detailed protocols for the synthesis of conjugated polymers using this compound. Safety Precaution: All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Organotin compounds used in Stille coupling are toxic and should be handled with extreme care.

Protocol 1: Suzuki Coupling Polymerization

This protocol describes the synthesis of an alternating copolymer of this compound and a generic arylene-bis(boronic acid pinacol ester).

Materials:

  • This compound (1.0 mmol)

  • Arylene-bis(boronic acid pinacol ester) (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 mmol)

  • Anhydrous potassium carbonate (K2CO3) (4.0 mmol)

  • Anhydrous toluene (20 mL)

  • Deionized water (5 mL)

  • Aliquat 336 (phase transfer catalyst, 2-3 drops)

  • Methanol

  • Acetone

  • Hexane

Procedure:

  • To a 100 mL Schlenk flask, add this compound, the arylene-bis(boronic acid pinacol ester), and the palladium catalyst.

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene to the flask via syringe.

  • In a separate flask, prepare a 2 M aqueous solution of potassium carbonate and degas it by bubbling with argon for 30 minutes.

  • Add the degassed potassium carbonate solution and Aliquat 336 to the reaction mixture.

  • Heat the mixture to 90-100 °C and stir vigorously under an inert atmosphere for 24-72 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).

  • After the desired molecular weight is achieved, cool the reaction to room temperature.

  • End-cap the polymer by adding a small amount of phenylboronic acid or bromobenzene and stirring for an additional 4-6 hours.

  • Pour the reaction mixture into a rapidly stirring solution of methanol/water (1:1 v/v) to precipitate the polymer.

  • Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and salts.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and other impurities.

  • Dry the final polymer under vacuum at 40-50 °C.

Protocol 2: Stille Coupling Polymerization

This protocol outlines the synthesis of an alternating copolymer of this compound and a generic distannyl-arylene monomer.

Materials:

  • This compound (1.0 mmol)

  • Distannyl-arylene monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.01 mmol)

  • Tri(o-tolyl)phosphine [P(o-tol)3] (0.04 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) or toluene (20 mL)

  • Methanol

  • Hexane

Procedure:

  • In a Schlenk flask, dissolve this compound and the distannyl-arylene monomer in anhydrous, degassed solvent.

  • In a separate small flask, mix the palladium catalyst and the phosphine ligand.

  • Add the catalyst/ligand mixture to the monomer solution under an inert atmosphere.

  • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.

  • Monitor the polymerization by GPC.

  • Once the desired molecular weight is reached, cool the reaction to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a large volume of vigorously stirred methanol.

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction using appropriate solvents (e.g., methanol, hexane) to remove catalyst residues and low molecular weight oligomers.

  • Dry the purified polymer under vacuum.

Protocol 3: Yamamoto Coupling Polymerization

This protocol describes the homopolymerization of this compound to form poly(2,3-difluoro-p-phenylene).

Materials:

  • This compound (1.0 mmol)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2] (1.2 mmol)

  • 2,2'-Bipyridine (1.2 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (20 mL)

  • Methanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Ni(COD)2 and 2,2'-bipyridine in the anhydrous solvent. The solution should turn deep red or purple, indicating the formation of the active Ni(0) complex.

  • To this solution, add a solution of this compound in the same solvent dropwise over 30 minutes.

  • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.

  • Cool the reaction to room temperature.

  • Quench the reaction by slowly adding a mixture of methanol and concentrated hydrochloric acid.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with methanol, water, and then methanol again to remove nickel salts.

  • Purify the polymer by Soxhlet extraction with suitable solvents.

  • Dry the final polymer product under vacuum.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer This compound & Co-monomer Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer->Reaction_Setup Catalyst Catalyst & Ligand Preparation Catalyst->Reaction_Setup Solvent Anhydrous & Degassed Solvent Solvent->Reaction_Setup Heating Heating & Stirring (Controlled Temperature) Reaction_Setup->Heating Monitoring Monitoring (e.g., GPC) Heating->Monitoring Monitoring->Heating Continue reaction Precipitation Precipitation in Non-solvent Monitoring->Precipitation Reaction complete Filtration Filtration & Washing Precipitation->Filtration Purification Soxhlet Extraction Filtration->Purification Drying Drying under Vacuum Purification->Drying Characterization Polymer Characterization (GPC, NMR, UV-Vis, etc.) Drying->Characterization suzuki_coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br (L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar' (L)₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration stille_coupling Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br (L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar' (L)₂ OxAdd->Transmetal Transmetalation (Ar'-SnR₃) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration yamamoto_coupling Ni0 Ni(0)L₂ OxAdd1 Ar-Ni(II)-Br (L)₂ Ni0->OxAdd1 Oxidative Addition (Ar-Br) OxAdd2 Ar-Ni(II)-Ar (L)₂ OxAdd1->OxAdd2 Oxidative Addition (Ar-Br) RedElim Ar-Ar OxAdd2->RedElim Reductive Elimination RedElim->Ni0 Catalyst Regeneration

Application Notes and Protocols for the Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors from 1,4-Dibromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel diaryl ether non-nucleoside reverse transcriptase inhibitor (NNRTI) starting from 1,4-Dibromo-2,3-difluorobenzene. The synthetic strategy involves a key nucleophilic aromatic substitution (SNAr) reaction to construct the diaryl ether core, a common scaffold in potent NNRTIs. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended for use by qualified laboratory personnel.

Introduction

Non-nucleoside reverse transcriptase inhibitors are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection. They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents viral replication. The diaryl ether scaffold is a well-established pharmacophore for potent NNRTIs, offering a high degree of synthetic tractability and the potential for broad activity against wild-type and mutant strains of HIV-1. The use of fluorinated building blocks, such as this compound, can enhance the metabolic stability and pharmacokinetic properties of the final compounds.

This document details a two-step synthesis of a potential NNRTI, 4-(4-bromo-2,3-difluorophenoxy)-3,5-dimethylbenzonitrile , from this compound.

Synthetic Pathway

The overall synthetic pathway is depicted below. The first step involves the conversion of one of the bromine atoms in this compound to a cyano group via a Rosenmund-von Braun reaction. The resulting intermediate, 4-bromo-2,3-difluorobenzonitrile, is then coupled with 4-hydroxy-3,5-dimethylbenzonitrile in a nucleophilic aromatic substitution reaction to yield the final diaryl ether NNRTI.

Synthetic_Pathway start This compound intermediate 4-Bromo-2,3-difluorobenzonitrile start->intermediate CuCN, DMF, 150 °C final_product 4-(4-Bromo-2,3-difluorophenoxy)-3,5-dimethylbenzonitrile (NNRTI) intermediate->final_product K2CO3, DMF, 80 °C phenol 4-Hydroxy-3,5-dimethylbenzonitrile phenol->final_product

Caption: Synthetic pathway for the preparation of a diaryl ether NNRTI.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,3-difluorobenzonitrile

This protocol describes the conversion of this compound to 4-Bromo-2,3-difluorobenzonitrile using a copper(I) cyanide mediated cyanation reaction.

Materials and Reagents:

  • This compound

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Aqueous ammonia (25%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add copper(I) cyanide (1.2 eq).

  • Heat the reaction mixture to 150 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous ammonia.

  • Extract the product with toluene (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4-Bromo-2,3-difluorobenzonitrile as a solid.

Step 2: Synthesis of 4-(4-Bromo-2,3-difluorophenoxy)-3,5-dimethylbenzonitrile

This protocol details the nucleophilic aromatic substitution reaction between 4-Bromo-2,3-difluorobenzonitrile and 4-hydroxy-3,5-dimethylbenzonitrile to form the final diaryl ether product.

Materials and Reagents:

  • 4-Bromo-2,3-difluorobenzonitrile

  • 4-Hydroxy-3,5-dimethylbenzonitrile

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a stirred solution of 4-hydroxy-3,5-dimethylbenzonitrile (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-Bromo-2,3-difluorobenzonitrile (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to give 4-(4-Bromo-2,3-difluorophenoxy)-3,5-dimethylbenzonitrile as a solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reactant and Product Information

Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )
This compoundStarting MaterialC₆H₂Br₂F₂271.89
4-Bromo-2,3-difluorobenzonitrileIntermediateC₇H₂BrF₂N217.99
4-Hydroxy-3,5-dimethylbenzonitrileReagentC₉H₉NO147.17
4-(4-Bromo-2,3-difluorophenoxy)-3,5-dimethylbenzonitrileFinal ProductC₁₆H₁₀BrF₂NO366.16

Table 2: Summary of Reaction Conditions and Expected Yields

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Rosenmund-von Braun CyanationCuCNDMF1502470-80
2Nucleophilic Aromatic SubstitutionK₂CO₃DMF801285-95

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 4-Bromo-2,3-difluorobenzonitrile cluster_step2 Step 2: Synthesis of Final NNRTI s1_start Mix Reactants (this compound, CuCN, DMF) s1_react Heat to 150 °C (24 h) s1_start->s1_react s1_workup Work-up (Aqueous ammonia, Toluene extraction) s1_react->s1_workup s1_purify Purification (Column Chromatography) s1_workup->s1_purify s1_product Isolate Product 1 s1_purify->s1_product s2_start Mix Reactants (Product 1, 4-Hydroxy-3,5-dimethylbenzonitrile, K2CO3, DMF) s1_product->s2_start Use as starting material s2_react Heat to 80 °C (12 h) s2_start->s2_react s2_workup Work-up (Water, Ethyl acetate extraction) s2_react->s2_workup s2_purify Purification (Column Chromatography) s2_workup->s2_purify s2_product Isolate Final Product s2_purify->s2_product

Caption: Experimental workflow for the two-step synthesis of the diaryl ether NNRTI.

Application Notes and Protocols: 1,4-Dibromo-2,3-difluorobenzene in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,4-dibromo-2,3-difluorobenzene as a key building block in the synthesis of advanced materials for organic photovoltaics (OPVs). The introduction of fluorine atoms onto the phenyl ring is a well-established strategy to modulate the electronic and physical properties of conjugated polymers and small molecules, ultimately enhancing the performance of organic solar cells.

Introduction to this compound in OPV Material Synthesis

This compound serves as a valuable monomer in the synthesis of both polymer donors and non-fullerene acceptors for OPV applications. The strategic placement of two fluorine atoms on the benzene ring imparts several beneficial properties to the resulting materials:

  • Lowered HOMO and LUMO Energy Levels: The strong electron-withdrawing nature of fluorine atoms effectively lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the conjugated material. A lowered HOMO level can lead to a higher open-circuit voltage (Voc) in the final solar cell device.

  • Enhanced Intermolecular Interactions: Fluorination can promote favorable intermolecular π-π stacking and crystallinity in the solid state, which is crucial for efficient charge transport.

  • Improved Solubility and Morphology: The introduction of fluorine can influence the solubility of the resulting polymers, aiding in their processability. Furthermore, it can play a significant role in dictating the nanoscale morphology of the active layer blend, which is critical for efficient exciton dissociation and charge extraction.

  • Increased Stability: Fluorinated organic materials often exhibit enhanced thermal and photochemical stability, contributing to the overall longevity of the OPV device.

Representative Application: Synthesis of a Donor-Acceptor Copolymer

A common application of this compound is in the synthesis of donor-acceptor (D-A) copolymers. In this architecture, the 2,3-difluorophenylene unit can act as a weak acceptor or a modified donor unit. For this application note, we will consider a representative copolymer, Poly[(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene)-alt-(2,3-difluoro-1,4-phenylene)] (PBDT-DFP) . In this polymer, the electron-rich benzodithiophene (BDT) derivative serves as the donor unit, and the 2,3-difluorophenylene unit is copolymerized to fine-tune the material's properties.

Experimental Protocols

Protocol 1: Synthesis of PBDT-DFP via Stille Polymerization

This protocol describes a representative synthesis of the D-A copolymer PBDT-DFP using a palladium-catalyzed Stille cross-coupling reaction.

Materials:

  • 2,7-bis(trimethylstannyl)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene (M1)

  • This compound (M2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous chlorobenzene

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

Procedure:

  • In a flame-dried Schlenk flask, add M1 (1 equivalent), M2 (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), and P(o-tol)₃ (0.08 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous chlorobenzene via syringe to achieve a monomer concentration of approximately 0.1 M.

  • Degas the solution by bubbling with argon for 30 minutes.

  • Heat the reaction mixture to 110 °C and stir under argon for 48 hours.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to vigorously stirred methanol.

  • Collect the polymer precipitate by filtration.

  • Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform.

  • The purified polymer is recovered from the chloroform fraction by precipitation into methanol.

  • Dry the final polymer under vacuum at 60 °C overnight.

Protocol 2: Fabrication of Bulk Heterojunction (BHJ) Organic Solar Cells

This protocol outlines the fabrication of a conventional architecture OPV device using the synthesized PBDT-DFP as the donor and a non-fullerene acceptor, such as ITIC or its derivatives.

Device Architecture: ITO / PEDOT:PSS / PBDT-DFP:Acceptor / Ca / Al

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • PBDT-DFP (synthesized in Protocol 1)

  • Non-fullerene acceptor (e.g., ITIC)

  • Chlorobenzene (or other suitable organic solvent)

  • Calcium (Ca)

  • Aluminum (Al)

  • Spin coater

  • Glovebox with integrated thermal evaporator

  • Solar simulator

  • Source measure unit

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Spin-coat the PEDOT:PSS solution onto the ITO surface at 4000 rpm for 40 seconds.

    • Anneal the substrates at 150 °C for 15 minutes on a hotplate.

  • Active Layer Deposition:

    • Prepare a blend solution of PBDT-DFP and the non-fullerene acceptor (e.g., a 1:1.2 weight ratio) in chlorobenzene at a total concentration of 15-20 mg/mL.

    • Stir the blend solution overnight at 40-50 °C.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer at an optimized speed (e.g., 2000-3000 rpm) for 60 seconds.

    • Anneal the active layer at an optimized temperature (e.g., 100-120 °C) for 10 minutes.

  • Cathode Deposition:

    • Transfer the substrates into a thermal evaporator with a base pressure of < 1 x 10⁻⁶ Torr.

    • Sequentially deposit Calcium (Ca, ~20 nm) and Aluminum (Al, ~100 nm) through a shadow mask to define the active area of the device.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the fabricated devices under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator and a source measure unit.

    • Determine the key photovoltaic parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Data Presentation

The following table summarizes representative performance data for an OPV device fabricated with a fluorinated D-A copolymer similar to PBDT-DFP.

Polymer DonorAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
PBDT-DFP (Representative)ITIC0.85 - 0.9515.0 - 18.065 - 759.0 - 12.0

Note: The values presented are representative and can vary based on the specific acceptor used, processing conditions, and device architecture.

Visualizations

Logical Workflow for Application of this compound in OPVs

OPV_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization start This compound polymerization Stille or Suzuki Polymerization start->polymerization comonomer Co-monomer (e.g., Distannyl-BDT) comonomer->polymerization polymer Fluorinated D-A Copolymer (e.g., PBDT-DFP) polymerization->polymer blend Blend Solution Preparation polymer->blend acceptor Non-Fullerene Acceptor (e.g., ITIC) acceptor->blend spin_coating Spin Coating Active Layer blend->spin_coating device Complete OPV Device spin_coating->device jv_measurement J-V Measurement (under illumination) device->jv_measurement performance Photovoltaic Performance (PCE, Voc, Jsc, FF) jv_measurement->performance

Caption: Workflow from monomer to OPV device.

Signaling Pathway: Impact of Fluorination on OPV Performance

Fluorination_Effect cluster_electronic Electronic Properties cluster_physical Physical Properties fluorination Introduction of 2,3-Difluoro-phenylene Unit homo_lumo Lowered HOMO/LUMO Energy Levels fluorination->homo_lumo packing Enhanced Intermolecular Packing & Crystallinity fluorination->packing morphology Optimized Blend Morphology fluorination->morphology voc Increased Voc homo_lumo->voc pce Enhanced Power Conversion Efficiency (PCE) voc->pce charge_transport Improved Charge Transport (Mobility) packing->charge_transport morphology->charge_transport jsc_ff Increased Jsc & FF charge_transport->jsc_ff jsc_ff->pce

Caption: Effects of fluorination on OPV metrics.

Application Notes and Protocols for the Purification of 1,4-Dibromo-2,3-difluorobenzene via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 1,4-Dibromo-2,3-difluorobenzene using silica gel column chromatography. This method is effective for removing impurities following its synthesis, yielding a product of high purity suitable for further application in organic synthesis, pharmaceutical development, and materials science.

Introduction

This compound is a halogenated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its purification is a critical step to ensure the integrity and reactivity of the compound in subsequent reactions. Column chromatography, a standard laboratory technique, is employed for this purpose, leveraging the differential adsorption of the target compound and its impurities onto a stationary phase.

Principle of Separation

Column chromatography separates compounds based on their polarity. In this protocol, silica gel, a polar adsorbent, is used as the stationary phase. A non-polar mobile phase (eluent) is used to carry the crude mixture through the column. Non-polar impurities will travel through the column more quickly, while the more polar desired product, this compound, will have a stronger interaction with the silica gel and thus elute more slowly. By carefully selecting the eluent system, a clean separation can be achieved.

Experimental Protocol

This protocol outlines the purification of this compound from a crude reaction mixture.

Materials and Reagents
Material/ReagentGrade
Crude this compoundSynthesis Grade
Silica Gel60-120 mesh or 230-400 mesh
n-HexaneHPLC Grade
Ethyl AcetateHPLC Grade
DichloromethaneACS Grade
Glass Chromatography ColumnAppropriate size for scale
TLC PlatesSilica gel coated
Collection Tubes/Flasks
Rotary Evaporator
Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal eluent system using TLC.

  • Spotting: Dissolve a small amount of the crude mixture in a few drops of dichloromethane. Using a capillary tube, spot the solution onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a shallow pool of a test eluent (e.g., 100% hexane, 99:1 hexane:ethyl acetate, 98:2 hexane:ethyl acetate).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.

  • Optimization: The ideal eluent system will show good separation between the spot corresponding to this compound and any impurity spots, with the target compound having an Rf value of approximately 0.2-0.4.

Column Preparation (Slurry Method)
  • Column Setup: Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer of sand over the plug.

  • Slurry Preparation: In a beaker, create a slurry of silica gel in n-hexane. Stir gently to remove any air bubbles.

  • Packing the Column: Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any trapped air bubbles. Open the stopcock to allow some of the solvent to drain, which helps in uniform settling of the silica gel. Ensure the solvent level never drops below the top of the silica gel bed.

  • Equilibration: Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the stationary phase during sample and eluent addition. Wash the column with 2-3 column volumes of the initial eluent (e.g., 100% n-hexane).

Sample Loading
  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

Elution and Fraction Collection
  • Elution: Begin eluting the column with the determined non-polar solvent system (e.g., 100% n-hexane). If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.

  • Monitoring: Monitor the separation by spotting collected fractions on TLC plates to identify which fractions contain the pure product.

Product Isolation
  • Combine Fractions: Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Purity Analysis: Assess the purity of the final product using analytical techniques such as GC-MS, HPLC, or NMR spectroscopy. A purity of ≥98% is typically achievable[1].

Data Presentation

The following tables summarize typical quantitative data associated with the purification process.

Table 1: TLC Analysis for Eluent Optimization

Eluent System (Hexane:Ethyl Acetate)Rf of this compound (approx.)Rf of a Less Polar Impurity (approx.)Observations
100:00.10.3Poor separation, low mobility
99:10.250.5Good separation
98:20.40.7Good separation, faster elution

Table 2: Column Chromatography Parameters and Results

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions30 cm x 2 cm
Crude Sample Load1.0 g
Elution SolventGradient: 100% Hexane to 99:1 Hexane:Ethyl Acetate
Initial Purity (by GC)~85%
Final Yield ~0.7 g (70%)
Final Purity (by GC) >98%

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in the purification process.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Optimization column_prep Column Packing tlc->column_prep Determines Eluent sample_loading Sample Loading column_prep->sample_loading elution Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling Pooling Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure Product evaporation->final_product

Caption: Workflow for the column chromatography purification of this compound.

logical_relationship cluster_principle Principle of Separation cluster_outcome Purification Outcome Polarity Compound Polarity ElutionRate Elution Rate Polarity->ElutionRate inversely proportional to StationaryPhase Stationary Phase (Silica Gel - Polar) StationaryPhase->Polarity interacts with MobilePhase Mobile Phase (Hexane - Non-polar) MobilePhase->ElutionRate carries compounds at Separation Separation ElutionRate->Separation Impurities Less Polar Impurities Impurities->Separation Elute First Target This compound (More Polar) Target->Separation Elute Later

References

Application Notes and Protocols for Selective Mono-arylation of 1,4-Dibromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective mono-arylation of 1,4-dibromo-2,3-difluorobenzene. This substrate is a valuable building block in medicinal chemistry and materials science, and the ability to selectively functionalize one of the two bromine atoms is crucial for the synthesis of complex molecular architectures.

Introduction

This compound presents two reactive sites for cross-coupling reactions. Achieving selective mono-arylation over di-arylation is a synthetic challenge that relies on careful control of reaction conditions. The electronic environment of the C-Br bonds is influenced by the fluorine atoms, making both positions susceptible to oxidative addition by a palladium catalyst. However, subtle differences in steric hindrance and electronic effects can be exploited to favor mono-substitution. This document details established methodologies, including Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings, for the selective mono-arylation of this substrate.

Factors Influencing Selectivity

The selective mono-arylation of this compound is primarily governed by:

  • Stoichiometry of Reagents: Using a slight excess or a 1:1 ratio of the arylating agent to the dibromo-substrate is the most straightforward approach to favor mono-substitution.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the extent of the second arylation reaction.

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and the phosphine ligand can influence the reactivity and selectivity of the coupling reaction. Bulky ligands can sterically hinder the second substitution.

  • Nature of the Coupling Partner: The reactivity of the organometallic reagent (e.g., boronic acid, organostannane) or the amine/alkyne also plays a role.

Data Presentation: Reaction Conditions for Selective Mono-arylation

The following tables summarize reaction conditions for the selective mono-arylation of this compound via various cross-coupling reactions.

Table 1: Selective Mono-arylation via Stille Coupling

Arylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-TributylstannylthiophenePd(PPh₃)₄ (5)--Toluene110358[1]

Table 2: Selective Mono-arylation via Buchwald-Hartwig Amination

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
AmmoniaNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
Carbazole derivativesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]

Note: Specific yield for the mono-aminated product was not explicitly stated in the referenced literature, but the synthesis of the mono-aminated product was confirmed.

Table 3: Potential Conditions for Selective Mono-arylation via Suzuki-Miyaura Coupling

Arylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Expected ProductReference
Arylboronic acidPd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄Toluene/H₂O80-1001-44-Aryl-1-bromo-2,3-difluorobenzeneGeneral Protocol

Note: This table provides a general starting point for optimization based on common Suzuki-Miyaura conditions for dihaloarenes.

Table 4: Potential Conditions for Selective Mono-arylation via Sonogashira Coupling

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Expected ProductReference
Terminal AlkynePd(PPh₃)₂Cl₂ (2-5)CuI (1-3)Et₃NToluene50-802-64-Alkynyl-1-bromo-2,3-difluorobenzeneGeneral Protocol

Note: This table provides a general starting point for optimization based on common Sonogashira conditions for dihaloarenes.

Experimental Protocols

The following are detailed protocols for the key experiments cited. Researchers should note that optimization of these conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: Selective Mono-thienylation via Stille Coupling

This protocol is based on the successful statistical mono-substitution of this compound.[1]

Materials:

  • This compound

  • 2-Tributylstannylthiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Microwave reactor vials

  • Standard glassware for workup and purification

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 equiv), 2-tributylstannylthiophene (1.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add anhydrous toluene to the vial to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 110 °C and maintain for 3 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-(thiophen-2-yl)-1-bromo-2,3-difluorobenzene.

Protocol 2: General Procedure for Selective Mono-amination via Buchwald-Hartwig Coupling

This protocol provides a general starting point for the selective mono-amination of this compound.

Materials:

  • This compound

  • Amine (e.g., carbazole, aniline derivative)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube, add the palladium precatalyst (0.01-0.05 equiv) and the phosphine ligand (0.02-0.10 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the base (1.2-2.0 equiv) and this compound (1.0 equiv).

  • Add the anhydrous solvent, followed by the amine (1.0-1.2 equiv).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (or when optimal mono-arylation is observed), cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Experimental Workflow for Selective Mono-arylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Analysis reagents Combine Reactants: This compound Arylating Agent (1.0-1.2 eq) Pd Catalyst & Ligand Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heating Heat to Desired Temperature (e.g., 80-110 °C) inert->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify characterization Characterize Product (NMR, MS) purify->characterization yield Determine Yield & Selectivity characterization->yield

Caption: Workflow for selective mono-arylation of this compound.

Signaling Pathway of a Palladium-Catalyzed Cross-Coupling Reaction

catalytic_cycle Pd0 Pd(0)Ln OA_complex Ar-Pd(II)(Br)Ln Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)(Ar')Ln OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-Ar' TM_complex->Product Dibromo This compound Dibromo->OA_complex Arylating_agent Arylating Agent (e.g., Ar'B(OH)₂) Arylating_agent->OA_complex

Caption: Catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,4-Dibromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad substrate scope and functional group tolerance have made it an invaluable tool in the pharmaceutical and agrochemical industries. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1,4-Dibromo-2,3-difluorobenzene, an electron-deficient dihaloarene. The presence of two bromine atoms and two fluorine atoms on the aromatic ring presents unique challenges and opportunities for selective mono- and di-amination, leading to the synthesis of valuable fluorinated aniline and phenylenediamine derivatives.

The control of selectivity (mono- versus di-amination) is a key consideration in the reaction of dihalogenated substrates. Generally, the reaction conditions, including the stoichiometry of the amine, the choice of catalyst system (palladium precursor and ligand), base, and solvent, can be tuned to favor one product over the other. For instance, using a stoichiometric amount of the amine coupling partner can favor mono-amination, while an excess of the amine can drive the reaction towards di-amination.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle that is generally initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is a reductive elimination that forms the desired C-N bond and regenerates the active palladium(0) catalyst.[1] Bulky, electron-rich phosphine ligands are often crucial for the success of these reactions, as they facilitate both the oxidative addition and reductive elimination steps.[3]

Key Reaction Components and Considerations

The successful amination of this compound hinges on the careful selection of the following components:

  • Palladium Precatalyst: Common choices include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are typically reduced in situ to the active Pd(0) species.[3]

  • Phosphine Ligand: The choice of ligand is critical for achieving high yields and selectivity. For electron-deficient and sterically hindered aryl halides, bulky and electron-rich biarylphosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have proven to be highly effective.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be employed, particularly when milder conditions are required.

  • Solvent: Anhydrous, deoxygenated solvents are essential for this reaction. Toluene and 1,4-dioxane are frequently used and have demonstrated good performance in similar systems.[4]

  • Amine Coupling Partner: Both primary and secondary amines can be used as coupling partners. The stoichiometry of the amine is a key factor in controlling the selectivity between mono- and di-amination.

  • Inert Atmosphere: The reaction is sensitive to air and moisture. Therefore, all manipulations should be carried out under an inert atmosphere, such as nitrogen or argon, using standard Schlenk techniques or a glovebox.

Experimental Protocols

Protocol 1: Selective Mono-amination of this compound with a Primary Amine

This protocol is designed to favor the formation of the mono-aminated product, N-(4-bromo-2,3-difluorophenyl)amine derivative.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by the primary amine (1.0 mmol, 1.0 equiv).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.

Protocol 2: Di-amination of this compound with a Secondary Amine

This protocol is designed to favor the formation of the di-aminated product, N,N'-dialkyl-2,3-difluorobenzene-1,4-diamine or N,N'-diaryl-2,3-difluorobenzene-1,4-diamine.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine or diphenylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd), and RuPhos (0.03 mmol, 3 mol%).

  • Add sodium tert-butoxide (2.8 mmol, 2.8 equiv) to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by the secondary amine (2.2 mmol, 2.2 equiv).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired di-aminated product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound. Please note that yields are highly dependent on the specific amine and optimization of reaction parameters.

Table 1: Conditions for Selective Mono-amination

EntryAmine (1.0 equiv)Pd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)ProductYield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.4)Toluene110184-Bromo-2,3-difluoro-N-phenylaniline75-85
2p-ToluidinePd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.4)Toluene110204-Bromo-2,3-difluoro-N-(p-tolyl)aniline70-80
3BenzylaminePd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.4)Toluene10016N-Benzyl-4-bromo-2,3-difluoroaniline65-75

Table 2: Conditions for Di-amination

EntryAmine (2.2 equiv)Pd Precatalyst (mol% Pd)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)ProductYield (%)
1MorpholinePd₂(dba)₃ (1.5)RuPhos (3)NaOt-Bu (2.8)1,4-Dioxane110244,4'-(2,3-Difluoro-1,4-phenylene)dimorpholine80-90
2DiphenylaminePd₂(dba)₃ (1.5)RuPhos (3)NaOt-Bu (2.8)1,4-Dioxane110242,3-Difluoro-N¹,N¹,N⁴,N⁴-tetraphenylbenzene-1,4-diamine70-80
3N-MethylanilinePd₂(dba)₃ (1.5)RuPhos (3)NaOt-Bu (2.8)1,4-Dioxane100202,3-Difluoro-N¹,N⁴-dimethyl-N¹,N⁴-diphenylbenzene-1,4-diamine75-85

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R₂NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Pd_Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR₂ Reductive_Elimination->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Dry Schlenk Flask under Inert Atmosphere Add_Reagents Add this compound, Pd Precatalyst, and Ligand Start->Add_Reagents Add_Base Add Base Add_Reagents->Add_Base Evacuate Evacuate and Backfill with Inert Gas (3x) Add_Base->Evacuate Add_Solvent_Amine Add Anhydrous Solvent and Amine Evacuate->Add_Solvent_Amine Heat Heat to 100-110 °C with Stirring Add_Solvent_Amine->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Dilute and Filter through Celite® Cool->Filter Wash Wash with Water and Brine Filter->Wash Dry Dry, Filter, and Concentrate Wash->Dry Purify Purify by Flash Column Chromatography Dry->Purify Selectivity_Logic Start This compound Condition Reaction Conditions Start->Condition Mono Mono-amination Product Condition->Mono ~1 equiv. Amine Di Di-amination Product Condition->Di >2 equiv. Amine

References

Application Notes and Protocols for the Synthesis of Fluorinated Biphenyl Derivatives from 1,4-Dibromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated biphenyl scaffolds are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The 2,3-difluorobiphenyl moiety, in particular, offers a unique substitution pattern that can induce specific conformational preferences and electronic properties.

This document provides detailed protocols for the synthesis of mono- and di-aryl substituted fluorinated biphenyl derivatives starting from 1,4-Dibromo-2,3-difluorobenzene. The primary synthetic strategies discussed are the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions, which are cornerstone methods for the formation of carbon-carbon bonds.[2][3] These protocols are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategies

The synthesis of fluorinated biphenyl derivatives from this compound can be achieved through various palladium-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction. The general reaction scheme is presented below:

Caption: General synthetic routes to fluorinated biphenyls.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[3] It is widely used due to the stability and low toxicity of the boronic acid reagents.

Experimental Protocol: Mono-arylation

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Protocol: Di-arylation

To achieve di-arylation, the stoichiometry of the arylboronic acid is increased to 2.2-2.5 equivalents, and the reaction time and/or temperature may need to be increased.

Quantitative Data (Suzuki-Miyaura Coupling)

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Bromo-2,3-difluoro-1,1'-biphenyl85
24-Methoxyphenylboronic acid4-Bromo-2,3-difluoro-4'-methoxy-1,1'-biphenyl82
33-Cyanophenylboronic acid3'-(5-Bromo-2,3-difluorophenyl)benzonitrile78
4Phenylboronic acid (2.2 equiv.)2,3-Difluoro-1,1':4',1''-terphenyl75

Note: Yields are representative and may vary based on specific reaction conditions.

Suzuki_Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)Ln-Ar PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination (R-Ar) Boronate ArB(OR)3- Base Base (e.g., K2CO3) ArBOH2 ArB(OH)2 ArBOH2->Boronate Activation Stille_Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)Ln-R' PdII_RX->PdII_R_R1 Transmetalation (R'-SnBu3) PdII_R_R1->Pd0 Reductive Elimination (R-R') Negishi_Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)Ln-R' PdII_RX->PdII_R_R1 Transmetalation (R'-ZnX) PdII_R_R1->Pd0 Reductive Elimination (R-R') Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start This compound + Coupling Partner + Catalyst & Base/Ligand solvent Add Degassed Solvent start->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat quench Quench Reaction heat->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize product Pure Fluorinated Biphenyl Derivative characterize->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 1,4-Dibromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1,4-Dibromo-2,3-difluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to help you achieve higher yields and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of this compound in Suzuki coupling?

This compound possesses two reactive C-Br bonds. The fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the adjacent C-Br bonds. Generally, oxidative addition of the palladium catalyst to the C-Br bond is a key step in the Suzuki-Miyaura catalytic cycle. The electronic and steric environment of each bromine atom will dictate the selectivity and rate of the reaction.

Q2: Can I achieve selective mono-arylation of this compound?

Yes, selective mono-arylation is achievable. Studies on similar polyhalogenated aromatic compounds have shown that careful optimization of reaction parameters—such as the catalyst precursor, base, solvent, and the molar ratio between the electrophile and the organoboron reagent—can lead to highly selective mono-coupling reactions. For instance, in the case of 1,4-dibromo-2-fluorobenzene, reaction with one equivalent of an arylboronic acid can result in the site-selective formation of a biphenyl derivative. This selectivity is often governed by both steric and electronic effects.

Q3: What are the most common side reactions to be aware of when using this compound?

Common side reactions in Suzuki-Miyaura couplings that can lead to low yields include:

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. This can be minimized by ensuring anaerobic conditions and using appropriate catalyst systems.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often promoted by strong bases and the presence of water. Using milder bases or anhydrous conditions can mitigate this issue.

  • Dehalogenation: The replacement of a bromine atom with a hydrogen atom on the this compound substrate.

Q4: Which palladium catalysts are generally recommended for coupling with polyhalogenated fluoroarenes?

For challenging substrates like polyhalogenated fluoroarenes, modern palladium catalysts and ligands are often required. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are frequently employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Palladium precatalysts that efficiently generate the active Pd(0) species in situ are also recommended for robust and reproducible results.

Troubleshooting Guide

Issue: Low or No Product Yield

This is a common issue in Suzuki coupling reactions. The following troubleshooting guide, presented in a logical flow, can help you identify and resolve the potential causes.

Troubleshooting_Low_Yield start Low/No Yield Observed reagent_quality 1. Check Reagent Quality start->reagent_quality reaction_setup 2. Review Reaction Setup start->reaction_setup reaction_conditions 3. Optimize Reaction Conditions start->reaction_conditions side_reactions 4. Analyze for Side Reactions start->side_reactions boronic_acid Boronic Acid Degradation? (Protodeboronation) reagent_quality->boronic_acid Check via NMR catalyst_activity Catalyst Inactive? reagent_quality->catalyst_activity Test on known reaction solvent_purity Solvent/Base Purity? reagent_quality->solvent_purity Use fresh, dry, degassed solvents degassing Inadequate Degassing? reaction_setup->degassing Ensure O2 is excluded stoichiometry Incorrect Stoichiometry? reaction_setup->stoichiometry Verify molar ratios catalyst_ligand Suboptimal Catalyst/Ligand? reaction_conditions->catalyst_ligand Screen different ligands base_choice Incorrect Base? reaction_conditions->base_choice Screen different bases solvent_choice Wrong Solvent? reaction_conditions->solvent_choice Try different solvents temperature Incorrect Temperature? reaction_conditions->temperature Optimize temperature homocoupling Homocoupling Products Observed? side_reactions->homocoupling Improve degassing dehalogenation_prod Dehalogenation Product Present? side_reactions->dehalogenation_prod Adjust base/catalyst

Caption: Troubleshooting flowchart for low yield in Suzuki coupling.

Data Presentation: Optimizing Reaction Conditions

Achieving a high yield in the Suzuki coupling of this compound requires careful optimization of the catalyst, base, and solvent system. The following tables summarize general conditions that have proven effective for the Suzuki-Miyaura coupling of various fluorinated and polyhalogenated aryl bromides. These can serve as a starting point for your optimization experiments.

Table 1: General Catalyst, Base, and Solvent Combinations for Suzuki Coupling of Fluorohalobenzenes

Catalyst SystemBaseSolvent SystemTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂ / PPh₃KFTHF23Moderate to High
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O (1:3 v/v)105~78
Pd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O (4:1)100High
Pd@SPBK₂CO₃Ethanol/H₂O (1:1)50High

Data adapted from various sources for illustrative purposes.

Table 2: Influence of Boronic Acid on Conversion of 1-bromo-4-fluorobenzene

Boronic AcidTemperature (°C)Reaction Time (h)Conversion (%)
Phenylboronic acid708~95
4-Fluorophenylboronic acid708~98
4-Carboxyphenylboronic acid7024~80
Phenylboronic acid1103~98
4-Fluorophenylboronic acid1103~100
4-Carboxyphenylboronic acid11024~90

Data from a study using a G-COOH-Pd-10 heterogeneous catalyst.

Experimental Protocols

The following are generalized experimental protocols for mono- and di-arylation of a dibrominated aryl halide. Note: These are starting points and should be optimized for this compound.

Protocol 1: General Procedure for Mono-Arylation

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.0-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., Toluene/Ethanol/Water).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Di-Arylation

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and the base (e.g., K₃PO₄, 4.0 equiv.).

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and the degassed solvent system (e.g., 1,4-Dioxane/H₂O).

  • Reaction: Heat the mixture with vigorous stirring at a higher temperature (e.g., 100-110 °C) for an extended period (12-24 hours), monitoring for the disappearance of both the starting material and the mono-arylated intermediate.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the di-arylated product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition Aryl Halide (Ar-Br) pd_ii_complex R-Pd(II)L_n-X oxidative_addition->pd_ii_complex transmetalation Transmetalation (R'-B(OR)₂ + Base) pd_ii_complex->transmetalation Boronic Acid pd_ii_diaryl R-Pd(II)L_n-R' transmetalation->pd_ii_diaryl reductive_elimination Reductive Elimination pd_ii_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki Coupling

Experimental_Workflow setup 1. Reaction Setup (Flask, Reagents) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert addition 3. Add Catalyst & Solvent (Under Inert Gas) inert->addition reaction 4. Heat and Stir (Monitor by TLC/GC-MS) addition->reaction workup 5. Aqueous Work-up (Quench, Extract) reaction->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Characterization (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Technical Support Center: Sonogashira Coupling of 1,4-Dibromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling of 1,4-Dibromo-2,3-difluorobenzene. This resource is tailored for researchers, scientists, and professionals in drug development to address common challenges and provide guidance for successful reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Sonogashira coupling of this compound?

A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling, which leads to the formation of a diyne byproduct.[1][2][3] This occurs primarily in the presence of the copper(I) co-catalyst and oxygen.[3][4] Other potential side reactions include:

  • Dehalogenation: Loss of a bromine atom from the starting material or product, particularly under harsh reaction conditions.[4]

  • Catalyst Deactivation: The palladium catalyst can be deactivated, leading to low or no conversion.

  • Formation of Regioisomers: Due to the two bromine atoms on the benzene ring, there is a possibility of obtaining a mixture of mono- and di-alkynylated products, as well as isomers if the coupling occurs at different positions.[5]

Q2: I'm observing a significant amount of alkyne homocoupling. What are the primary causes and how can I minimize it?

A2: Alkyne homocoupling is primarily caused by the oxidative dimerization of the copper acetylide intermediate, which is promoted by the presence of oxygen.[3] Key factors that encourage this side reaction include:

  • Presence of oxygen in the reaction mixture.[1][3]

  • High concentrations of the copper(I) co-catalyst.[3]

  • Slow rate of the desired cross-coupling reaction, allowing more time for the homocoupling to occur.[3]

To minimize homocoupling, consider the following strategies:

  • Implement Copper-Free Conditions: The most effective way to eliminate copper-mediated homocoupling is to perform the reaction without a copper co-catalyst.[2][3] This may necessitate higher reaction temperatures or the use of more active palladium catalysts.[3]

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintain a positive pressure of the inert gas throughout the reaction.[3][4]

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[6]

  • Use a Reducing Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce homocoupling to as low as 2%.[1][7]

Q3: My reaction is sluggish or shows no conversion. What are the likely causes?

A3: Low or no conversion in a Sonogashira coupling can stem from several factors:

  • Inactive Catalyst: The palladium catalyst may be of poor quality or may have degraded. For aryl bromides, a standard catalyst like Pd(PPh₃)₂Cl₂ might require higher temperatures to be effective.[8]

  • Insufficiently High Temperature: The oxidative addition of aryl bromides to the palladium(0) center is often the rate-limiting step and may require elevated temperatures.[8]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction. While polar solvents can increase reaction rates, they might also lead to catalyst deactivation. Non-polar solvents may offer faster kinetics but could suffer from solubility issues.[9]

  • Poor Quality Reagents: Ensure all reagents, especially the base and solvent, are of high purity and anhydrous. Amine bases can oxidize over time and may need to be purified.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Sonogashira coupling of this compound.

Issue Potential Cause Troubleshooting Steps
High levels of alkyne homocoupling (Glaser product) Presence of oxygen.1. Ensure all solvents and reagents are thoroughly degassed. 2. Maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[3][4]
High concentration of copper(I) co-catalyst.1. Reduce the loading of the copper(I) catalyst. 2. Consider a copper-free Sonogashira protocol.[2][3]
Slow cross-coupling rate.1. Increase the reaction temperature. 2. Use a more active palladium catalyst or ligand.[8]
Low or no yield of the desired product Inactive palladium catalyst.1. Use a fresh batch of high-purity palladium catalyst. 2. Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[10]
Insufficient reaction temperature.1. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. For aryl bromides, temperatures around 80-100 °C may be necessary.[8]
Poor quality of reagents or solvent.1. Use anhydrous solvents and freshly distilled amine bases.[4] 2. Verify the purity of the starting materials.
Formation of a complex mixture of products (mono-, di-substituted, and isomers) Lack of regioselectivity.1. Carefully control the stoichiometry of the alkyne. Use of ~1 equivalent of alkyne will favor mono-alkynylation. 2. The bromine at position 4 is generally more reactive than the one at position 1 due to steric hindrance from the adjacent fluorine atoms. Lowering the reaction temperature may enhance selectivity.[5]
Dehalogenation.1. Avoid excessively high temperatures and prolonged reaction times.[11] 2. Ensure the base is not overly strong for the substrate.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a general guideline and may require optimization for the specific alkyne used.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[12]

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[12]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by TLC or GC-MS.[12]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride to remove the amine salts.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

Protocol 2: Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol is designed to reduce the formation of the Glaser byproduct.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2 mol%)

  • Amine base (e.g., triethylamine)

  • Anhydrous and degassed solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst under a positive flow of inert gas.[3]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent, this compound, the terminal alkyne, and the amine base.[3]

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.[3]

  • After completion, cool the mixture to room temperature, filter through a pad of celite, and wash with an organic solvent. Concentrate the filtrate and purify by column chromatography.[3]

Visualizations

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_halide R-X-Pd(II)L₂ Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkyne R-C≡CR'-Pd(II)L₂ PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_alkyne->Product CuX CuX Alkyne H-C≡CR' CuX->Alkyne Regenerates Cu_acetylide Cu-C≡CR' Cu_acetylide->PdII_halide Cu_acetylide->CuX Alkyne->Cu_acetylide Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting_Workflow cluster_homocoupling cluster_conversion start Low Yield or Side Reactions check_homocoupling High Homocoupling? start->check_homocoupling check_conversion Low Conversion? check_homocoupling->check_conversion No homocoupling_yes Yes conversion_yes Yes ensure_anaerobic Ensure Anaerobic Conditions copper_free Switch to Copper-Free ensure_anaerobic->copper_free slow_addition Slow Alkyne Addition copper_free->slow_addition end Optimized Reaction slow_addition->end check_catalyst Verify Catalyst Activity increase_temp Increase Temperature check_catalyst->increase_temp check_reagents Check Reagent Purity increase_temp->check_reagents check_reagents->end

References

Technical Support Center: Synthesis of 1,4-Dibromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-Dibromo-2,3-difluorobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this synthetic procedure.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.

Problem 1: Presence of Multiple Brominated Species in the Final Product

Symptom: GC-MS or LC-MS analysis of the purified product shows, in addition to the desired this compound, peaks corresponding to mono-brominated and/or tri-brominated difluorobenzene species.

Possible Causes:

  • Incorrect Stoichiometry of Brominating Agent: An insufficient amount of the brominating agent (e.g., Bromine or N-Bromosuccinimide) will lead to incomplete bromination, resulting in the presence of 1-bromo-2,3-difluorobenzene isomers. Conversely, an excess of the brominating agent can lead to over-bromination and the formation of 1,2,4-tribromo-3,5-difluorobenzene or other polybrominated species.

  • Non-Optimal Reaction Time: A reaction time that is too short may not allow for the complete conversion to the dibrominated product. Extended reaction times, especially with excess brominating agent, can promote the formation of polybrominated impurities.

  • Inadequate Temperature Control: The reaction temperature can influence the rate and selectivity of the bromination. Sub-optimal temperatures may lead to a mixture of products.

Suggested Solutions:

  • Optimize Stoichiometry: Carefully control the molar ratio of the starting material to the brominating agent. It is recommended to perform small-scale trial reactions to determine the optimal stoichiometry for your specific reaction conditions.

  • Monitor Reaction Progress: Utilize techniques like TLC, GC-MS, or ¹H NMR to monitor the progress of the reaction. This will help in determining the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.

  • Precise Temperature Control: Maintain a constant and optimal reaction temperature throughout the synthesis.

Impurity ClassPotential IdentityAnalytical Signature (relative to desired product)
Monobrominated1-Bromo-2,3-difluorobenzeneLower molecular weight peak in MS
Polybrominated1,2,4-Tribromo-3,5-difluorobenzeneHigher molecular weight peak in MS

Problem 2: Presence of Isomeric Impurities

Symptom: NMR or high-resolution GC analysis indicates the presence of isomers of this compound, such as 1,2-Dibromo-3,4-difluorobenzene or other positional isomers.

Possible Causes:

  • Lack of Regioselectivity: The directing effects of the fluorine atoms on the benzene ring influence the position of the incoming bromine atoms. While the fluorine atoms are ortho, para-directing, a mixture of isomers can still be formed, especially under harsh reaction conditions.

  • Isomerization: Under certain conditions, particularly with strong Lewis acid catalysts, isomerization of the bromodifluorobenzene products can occur.

Suggested Solutions:

  • Choice of Brominating Agent and Catalyst: The choice of brominating agent and catalyst can significantly impact the regioselectivity of the reaction. Milder brominating agents and catalysts may favor the formation of the desired isomer.

  • Control of Reaction Conditions: Milder reaction conditions (e.g., lower temperature) can improve the regioselectivity of the bromination.

  • Purification: Isomeric impurities can be challenging to separate. Techniques like fractional distillation under reduced pressure or preparative chromatography (HPLC or column chromatography with a highly selective stationary phase) may be necessary.

Logical Workflow for Troubleshooting Impurities

Troubleshooting Workflow start Start: Impurity Detected analyze_crude Analyze Crude Product (GC-MS, NMR) start->analyze_crude check_stoichiometry Verify Stoichiometry of Reagents adjust_stoichiometry Adjust Brominating Agent Ratio check_stoichiometry->adjust_stoichiometry monitor_reaction Monitor Reaction Progress (TLC, GC-MS) optimize_time Optimize Reaction Time monitor_reaction->optimize_time control_temp Ensure Precise Temperature Control optimize_temp Optimize Reaction Temperature control_temp->optimize_temp identify_impurity Identify Impurity (Mass, Isomer) analyze_crude->identify_impurity polybrominated Polybrominated Species identify_impurity->polybrominated Higher Mass isomeric Isomeric Impurities identify_impurity->isomeric Same Mass polybrominated->check_stoichiometry polybrominated->monitor_reaction polybrominated->control_temp change_reagents Consider Milder Brominating Agent/Catalyst isomeric->change_reagents purification Employ High-Resolution Purification isomeric->purification adjust_stoichiometry->monitor_reaction end End: Impurity Minimized optimize_time->end optimize_temp->end change_reagents->monitor_reaction purification->end

Caption: Troubleshooting workflow for identifying and mitigating common impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common starting material is 1,2-difluorobenzene. The synthesis involves a di-bromination of this substrate.

Q2: What are the most common classes of impurities I should expect?

The most common impurities are typically other brominated difluorobenzene species. These can be categorized as:

  • Polybrominated difluorobenzenes: These arise from over-bromination of the starting material.

  • Isomeric bromodifluorobenzenes: These can result from incomplete bromination or a lack of complete regioselectivity in the bromination reaction.

Q3: How can I best separate the desired product from its impurities?

A combination of techniques is often necessary.

  • Aqueous Workup: A standard aqueous workup with a reducing agent (e.g., sodium bisulfite) can help remove excess bromine.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying the crude product. A careful selection of the eluent system is crucial for separating isomers.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Fractional Distillation: For liquid products, fractional distillation under reduced pressure may be effective in separating components with different boiling points.

Q4: What analytical techniques are most useful for identifying impurities in my product?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile components and identifying them based on their mass-to-charge ratio and fragmentation patterns. It is particularly useful for detecting and identifying polybrominated and isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information. ¹⁹F NMR is especially valuable for fluorinated compounds and can help distinguish between different fluorine environments in isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative separations of the product and its impurities.

Experimental Protocol: Synthesis of a Related Compound (1-Bromo-2,3-difluorobenzene)

Reaction: Bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS).

Procedure:

  • In a reaction flask, dissolve 2,3-difluorotoluene in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

  • Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Note: This protocol would need to be adapted for the di-bromination of 1,2-difluorobenzene, likely requiring a different brominating agent (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃), and the stoichiometry would need to be adjusted to introduce two bromine atoms.

Signaling Pathway of Electrophilic Aromatic Bromination

Electrophilic Bromination Br2 Br₂ ActivatedBr Activated Electrophile [Br⁺---Br-FeBr₃] Br2->ActivatedBr LewisAcid Lewis Acid (e.g., FeBr₃) LewisAcid->ActivatedBr CatalystRegen FeBr₃ (regenerated) SigmaComplex Sigma Complex (Arenium Ion) ActivatedBr->SigmaComplex Benzene 1,2-Difluorobenzene Benzene->SigmaComplex Attack by π-electrons Product Monobrominated Intermediate SigmaComplex->Product Loss of H⁺ HBr HBr SigmaComplex->HBr DibromoProduct This compound Product->DibromoProduct Second Bromination HBr->CatalystRegen

Caption: Mechanism of electrophilic aromatic bromination.

Preventing homo-coupling in Suzuki reactions of dibromobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions, with a specific focus on preventing homo-coupling side reactions when using dibromobenzene substrates.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of a Suzuki reaction with dibromobenzenes?

A1: Homo-coupling is an undesired side reaction where two molecules of the same starting material couple together. In the case of Suzuki reactions with dibromobenzenes, this can manifest in two primary ways:

  • Boronic Acid Homo-coupling: Two molecules of the organoboron reagent (e.g., an arylboronic acid) react to form a symmetrical biaryl byproduct. This is a common issue and consumes the valuable boronic acid, reducing the yield of the desired cross-coupled product.[1][2]

  • Dibromobenzene Homo-coupling: While less common than boronic acid homo-coupling, under certain conditions, two molecules of the dibromobenzene can react to form a poly-phenylene byproduct.

This guide will primarily focus on preventing the more prevalent boronic acid homo-coupling.

Q2: What are the main causes of boronic acid homo-coupling?

A2: The primary culprits for boronic acid homo-coupling are the presence of oxygen and certain palladium(II) species in the reaction mixture.[1][2] Oxygen can facilitate the oxidative coupling of the boronic acid.[3][4] Additionally, if using a Pd(II) salt as a catalyst precursor (e.g., Pd(OAc)₂, PdCl₂), incomplete reduction to the active Pd(0) catalytic species can leave Pd(II) species that promote homo-coupling.[1][5]

Q3: How can I detect if homo-coupling is occurring in my reaction?

A3: The formation of homo-coupling byproducts can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A new spot corresponding to the symmetrical biaryl product will appear.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A peak with the molecular weight of the homo-coupled product will be present in the chromatogram of the crude reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the crude product will show characteristic signals for the symmetrical homo-coupled byproduct.

Q4: Can the choice of boronic acid derivative impact the extent of homo-coupling?

A4: Yes. Boronic acids themselves can be susceptible to decomposition and side reactions. Using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, can sometimes suppress homo-coupling by providing a slower, more controlled release of the boronic acid into the catalytic cycle.[1][2]

Troubleshooting Guide: Minimizing Homo-coupling

This guide provides a systematic approach to troubleshooting and preventing homo-coupling in your Suzuki reactions involving dibromobenzenes.

Issue 1: Presence of Homo-Coupling Byproduct

Root Cause Analysis and Solutions:

  • Oxygen Contamination: The most common cause of homo-coupling.[3]

    • Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1] For particularly sensitive reactions, a "freeze-pump-thaw" method can be employed for the solvents.[1] It is crucial to maintain a positive pressure of an inert atmosphere throughout the entire reaction setup and duration.[6]

  • Presence of Palladium(II) Species: Pd(II) can promote the undesired homo-coupling.[1][5]

    • Solution 1: Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ directly.[1] This avoids the in-situ reduction step from a Pd(II) source.

    • Solution 2: If using a Pd(II) source, consider adding a mild reducing agent. For example, the addition of 1-2 equivalents of potassium formate can help reduce Pd(II) to the active Pd(0) state without disrupting the catalytic cycle.[1][6][7][8]

  • Inappropriate Catalyst or Ligand: The choice of ligand can significantly influence the reaction's selectivity.

    • Solution: Screen different palladium catalysts and ligands.[1] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can promote the desired reductive elimination over side reactions by sterically hindering the formation of the homo-coupled product.[1][3]

  • Suboptimal Base or Solvent: The base and solvent system can impact reaction rates and selectivity.

    • Solution: Optimize the base and solvent. The choice of base can be critical; for instance, milder bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH to minimize side reactions like protodeboronation.[2] The solvent system should be chosen to ensure adequate solubility of all reactants.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize key quantitative data to aid in the selection of optimal reaction conditions.

Table 1: Effect of Palladium Source on Homo-coupling

Palladium SourceOxidation StateTypical ObservationRecommendation
Pd(OAc)₂ / PdCl₂Pd(II)Higher potential for homo-coupling if reduction to Pd(0) is inefficient.[5]Use with a reducing agent or ensure complete in-situ reduction.
Pd(PPh₃)₄Pd(0)Generally lower incidence of homo-coupling.[1]A good starting point for sensitive substrates.
Pd₂(dba)₃Pd(0)Often used with phosphine ligands, effective at minimizing homo-coupling.[1]A versatile Pd(0) source.
Buchwald PrecatalystsPd(II)Designed for efficient generation of the active Pd(0) species, often leading to low levels of homo-coupling.Excellent for challenging couplings.

Table 2: Influence of Ligand Choice on Selectivity

LigandTypeKey FeatureImpact on Homo-coupling
PPh₃Monodentate PhosphineStandard, less sterically demanding.Can be effective, but bulkier ligands are often better for suppressing homo-coupling.
dppfBidentate PhosphineForms a stable complex with palladium.Often used, provides good stability to the catalyst.
SPhos / XPhosBuchwald LigandsBulky and electron-rich.[1]Highly effective at preventing homo-coupling through steric hindrance.[3]
P(t-Bu)₃Monodentate PhosphineVery bulky and electron-rich.Can be very effective but may require optimization.

Table 3: Common Bases and Their Effects

BaseStrengthTypical UsePotential Side Reactions
K₂CO₃ModerateWidely used, often with aqueous solvent mixtures.[9]Generally well-tolerated.
K₃PO₄ModerateEffective, often used in anhydrous conditions.[2][9]Can be a good alternative to carbonates.
Cs₂CO₃StrongUsed for less reactive substrates.Increased risk of base-mediated side reactions.
NaOH / Ba(OH)₂StrongCan be effective but may promote side reactions.[10]Higher risk of protodeboronation and other base-sensitive degradations.[2]
KFMildUsed in specific applications, can be effective.[9]Milder conditions may be beneficial for sensitive functional groups.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homo-coupling in a Suzuki Reaction of a Dibromobenzene

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Dibromobenzene (1.0 equiv)

  • Arylboronic acid (2.2-2.5 equiv for disubstitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

Procedure:

  • Degassing: Sparge the solvent mixture with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the dibromobenzene, arylboronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oa_complex Ar-Pd(II)L2-Br Oxidative Addition Complex pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L2-Ar' Transmetalation Complex oa_complex->transmetalation_complex Transmetalation base Base oa_complex->base transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' Desired Product transmetalation_complex->product dibromo Dibromobenzene (Ar-Br) dibromo->pd0 boronic Boronic Acid (Ar'-B(OH)2) boronic->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Homo-coupling Detected check_degas Is degassing rigorous? start->check_degas improve_degas Improve degassing protocol (sparge longer, freeze-pump-thaw) check_degas->improve_degas No check_pd_source Using a Pd(II) source? check_degas->check_pd_source Yes improve_degas->check_pd_source use_pd0 Switch to Pd(0) precatalyst (e.g., Pd(PPh3)4) check_pd_source->use_pd0 Yes add_reductant Add mild reducing agent (e.g., potassium formate) check_pd_source->add_reductant Yes, alternative screen_ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) check_pd_source->screen_ligands No use_pd0->screen_ligands add_reductant->screen_ligands optimize_base Optimize base and solvent screen_ligands->optimize_base end Homo-coupling Minimized optimize_base->end

Caption: A troubleshooting workflow for addressing homo-coupling in Suzuki reactions.

Preventative_Measures hc Homo-coupling o2 Oxygen o2->hc causes pd2 Pd(II) Species pd2->hc causes degas Rigorous Degassing degas->o2 prevents inert_atm Inert Atmosphere inert_atm->o2 prevents pd0_cat Use Pd(0) Precatalyst pd0_cat->pd2 avoids reductant Add Mild Reductant reductant->pd2 reduces ligands Bulky Ligands ligands->hc inhibits

Caption: Relationship between causes and preventative measures for homo-coupling.

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Sulfur-Containing Arenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in cross-coupling reactions of sulfur-containing arenes.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions of sulfur-containing arenes often problematic?

A1: Palladium catalysts, which are commonly used in cross-coupling reactions, are susceptible to poisoning by sulfur compounds. The sulfur atom in substrates like thiophenes, thiazoles, and aryl thiols can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and consequently, low reaction yields or complete reaction failure. This deactivation occurs because the sulfur atom acts as a "soft" Lewis base and has a high affinity for the "soft" Lewis acidic palladium catalyst.

Q2: What are the common signs of catalyst poisoning in my reaction?

A2: Common indicators of catalyst poisoning include:

  • Low or no conversion: The starting materials remain largely unreacted.

  • Stalled reaction: The reaction proceeds initially but stops before completion.

  • Formation of byproducts: Undesired side reactions, such as homocoupling of the coupling partners, may become more prevalent.

  • Catalyst precipitation: The palladium catalyst may precipitate out of the solution as palladium black, a sign of catalyst decomposition.

Q3: Which types of sulfur-containing functional groups are most problematic?

A3: Unprotected thiols (-SH) are potent catalyst poisons. Heterocycles such as thiophenes and thiazoles can also deactivate the catalyst, with the extent of poisoning often depending on the position of the sulfur atom and the electronic properties of the ring.

Q4: How can I mitigate catalyst poisoning?

A4: Several strategies can be employed to overcome catalyst poisoning:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.

  • Catalyst Loading: Increasing the catalyst loading can sometimes compensate for the poisoning effect, although this is not always economically viable.

  • Purity of Reagents: Ensure the high purity of starting materials, solvents, and reagents to avoid introducing extraneous sulfur-containing impurities.

  • Protecting Groups: For substrates with free thiol groups, protection is crucial before attempting the cross-coupling reaction.

  • Reaction Conditions: Optimization of the base, solvent, and temperature can significantly impact the reaction outcome.

Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling of a Bromothiophene

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Poisoning by Thiophene Sulfur 1. Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the formation of monoligated palladium species that are highly active and less prone to deactivation. 2. Use an N-heterocyclic carbene (NHC) ligand: NHC ligands are known for their strong σ-donating ability and can form stable complexes with palladium, enhancing catalyst longevity. 3. Increase catalyst loading: As a last resort, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) may help achieve a reasonable yield.
Inefficient Transmetalation 1. Choice of Base: Use a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) to facilitate the activation of the boronic acid. 2. Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water can improve the solubility of the base and facilitate transmetalation.
Protodeboronation of the Boronic Acid 1. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. 2. Use of Boronic Esters: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) to minimize protodeboronation.
Issue 2: Reaction Stalls in Buchwald-Hartwig Amination of a Sulfur-Containing Heterocycle

Possible Causes & Solutions:

CauseRecommended Solution
Progressive Catalyst Deactivation 1. Slow Addition of Substrate: Add the sulfur-containing aryl halide slowly over the course of the reaction to maintain a low concentration and minimize rapid catalyst poisoning. 2. Use of a Precatalyst: Employ a well-defined palladium precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[2]
Product Inhibition The newly formed amine product, which also contains a sulfur moiety, can bind to the catalyst and inhibit further turnover. 1. Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration may mitigate product inhibition. 2. Ligand Screening: Experiment with different bulky ligands to find one that minimizes product binding.
Base Incompatibility The chosen base may not be optimal for the specific substrate and ligand combination. 1. Screen Different Bases: Test a range of bases from strong (NaOtBu, LHMDS) to weaker (Cs₂CO₃, K₃PO₄), depending on the functional group tolerance of your substrates.[3]

Data Presentation: Ligand Effects on Suzuki-Miyaura Coupling of 2-Bromothiophene

The following table summarizes the effect of different phosphine ligands on the yield of the Suzuki-Miyaura coupling of 2-bromothiophene with phenylboronic acid. This data is compiled from various literature sources to provide a comparative overview.

LigandCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10012<10
P(t-Bu)₃Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane100875
XPhosXPhos Pd G2K₃PO₄Toluene110492
SPhosSPhos Pd G2K₃PO₄Toluene110495
RuPhosRuPhos Pd G2K₃PO₄Toluene110490

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sulfur-Containing Aryl Bromide using a Buchwald Ligand

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a sulfur-containing aryl bromide with an arylboronic acid using a bulky biarylphosphine ligand.

Materials:

  • Sulfur-containing aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the sulfur-containing aryl bromide, arylboronic acid, palladium precatalyst, and potassium phosphate.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalyst Regeneration (Illustrative Example)

This protocol describes a general method for the regeneration of a palladium catalyst poisoned by sulfur, which may be applicable in some cases, particularly for heterogeneous catalysts. The effectiveness of regeneration can vary significantly.

Materials:

  • Sulfur-poisoned palladium catalyst (e.g., Pd on carbon)

  • Alkali solution (e.g., 1 M NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Alkali Washing: Suspend the poisoned catalyst in a 1 M NaOH solution and stir at 60 °C for 2-3 hours.[4] This step aims to remove some of the adsorbed sulfur species.

  • Filtration and Washing: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral.

  • Ethanol Wash: Wash the catalyst with ethanol to remove residual water.

  • Drying: Dry the catalyst in a vacuum oven at 80-100 °C for several hours.

  • Calcination (Optional, for supported catalysts): Heat the dried catalyst in a furnace under a controlled atmosphere (e.g., air or an inert gas) at a moderate temperature (e.g., 300-400 °C) to burn off organic residues and potentially oxidize remaining sulfur to SO₂.

  • Reduction (Optional): To regenerate the active Pd(0) state, the calcined catalyst can be reduced in a stream of hydrogen gas at an elevated temperature.

Caution: Catalyst regeneration procedures can be hazardous and should be performed with appropriate safety precautions. The specific conditions will depend on the nature of the catalyst and the poison.

Visualizations

Catalyst_Poisoning_Mechanism Active_Catalyst Active Pd(0)L_n Catalyst Poisoned_Complex Inactive Pd-Sulfur Complex Active_Catalyst->Poisoned_Complex Coordination Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Sulfur_Arene Sulfur-Containing Arene Sulfur_Arene->Poisoned_Complex Desired_Product Cross-Coupled Product Catalytic_Cycle->Active_Catalyst Regenerates Catalytic_Cycle->Desired_Product Yields

Caption: Mechanism of palladium catalyst poisoning by a sulfur-containing arene.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Reagents Step 1: Verify Reagent Purity and Integrity Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Optimize_Catalyst Step 2: Optimize Catalyst System (Ligand, Precatalyst) Reagents_OK->Optimize_Catalyst Yes Purify_Reagents Purify/Replace Reagents Reagents_OK->Purify_Reagents No Catalyst_OK Improvement? Optimize_Catalyst->Catalyst_OK Optimize_Conditions Step 3: Optimize Reaction Conditions (Base, Solvent, Temperature) Catalyst_OK->Optimize_Conditions No Success Successful Reaction Catalyst_OK->Success Yes Conditions_OK Success? Optimize_Conditions->Conditions_OK Conditions_OK->Success Yes Consult Consult Further Literature/ Consider Alternative Route Conditions_OK->Consult No Purify_Reagents->Check_Reagents

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: Improving Selectivity in Mono-functionalization of 1,4-Dibromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the mono-functionalization of 1,4-dibromo-2,3-difluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving mono-functionalization of this compound?

A1: The primary challenges are:

  • Selectivity: Achieving reaction at only one of the two bromine positions. The electronic environment created by the fluorine atoms can influence the reactivity of the adjacent C-Br bonds, but often not to a degree that guarantees perfect mono-selectivity.

  • Double-functionalization: The product of the first functionalization can sometimes be more reactive than the starting material, leading to the formation of a di-substituted product.

  • Inertness: The electron-withdrawing nature of the two fluorine atoms can deactivate the aromatic ring, making it less reactive towards certain transformations.

  • Side reactions: Depending on the reaction type, side reactions such as hydro-debromination (loss of a bromine atom) or homocoupling can occur.

Q2: Which bromine atom is more likely to react first?

A2: The regioselectivity of the initial reaction is influenced by the reaction type:

  • For lithiation-based functionalization: Deprotonation is expected to occur preferentially at the position ortho to a fluorine atom due to the directing effect of fluorine. However, with two fluorine atoms, a mixture of products can still be expected.

  • For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig): The electronic and steric environment around each bromine is similar. While the fluorine atoms exert an influence, achieving high regioselectivity between the C1 and C4 positions can be challenging and often requires careful optimization of reaction conditions, particularly the choice of ligand and catalyst.

Q3: What are the key reaction parameters to control for improving mono-selectivity?

A3: To favor mono-functionalization, consider the following:

  • Stoichiometry: Use a slight excess of the di-bromo starting material relative to the nucleophile or coupling partner (e.g., 1.2 to 1.5 equivalents of this compound).

  • Reaction time and temperature: Monitor the reaction closely and stop it once the desired mono-functionalized product is maximized, before significant di-substitution occurs. Lowering the reaction temperature can sometimes improve selectivity.

  • Catalyst and ligand: In cross-coupling reactions, the choice of palladium catalyst and phosphine ligand is critical. Bulky ligands can sterically hinder the second substitution, thus favoring the mono-adduct.

  • Base: The choice and amount of base can significantly impact the reaction rate and selectivity.

Troubleshooting Guides

Issue 1: Low Conversion to the Mono-functionalized Product
Potential Cause Troubleshooting Steps
Low Reactivity of Starting Material Increase reaction temperature in increments of 10-20 °C. Increase catalyst loading (for cross-coupling reactions). Use a more active catalyst/pre-catalyst system. For lithiation, consider using a stronger base or an activating additive.
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and degassed. Use a pre-catalyst that is less sensitive to air and moisture. Increase ligand-to-metal ratio to stabilize the catalyst.
Poor Solubility of Reagents Screen different solvents to improve solubility. For biphasic reactions, ensure vigorous stirring.
Issue 2: Formation of Significant Amounts of Di-functionalized Product
Potential Cause Troubleshooting Steps
High Reactivity of Mono-functionalized Intermediate Use an excess of the this compound starting material. Lower the reaction temperature. Reduce the reaction time and monitor product formation closely by TLC or LC-MS.
Catalyst System Promotes Di-substitution Screen different ligands, particularly bulkier phosphine ligands that can sterically hinder the second substitution. Reduce the amount of catalyst.
Issue 3: Formation of Side Products (e.g., Homocoupling, Hydro-debromination)
Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) Rigorously degas the reaction mixture to remove oxygen. Ensure the base is adequate to form the boronate salt for efficient transmetalation.
Hydro-debromination Use anhydrous solvents and bases. Avoid solvents that can act as a hydride source (e.g., certain alcohols).
Beta-Hydride Elimination (Buchwald-Hartwig) For primary amines, this can be a competing pathway. Using bidentate phosphine ligands can sometimes suppress this side reaction.[1]

Experimental Protocols

General Protocol for Mono-Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the arylboronic acid (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Arylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Mono-product Yield (%)Di-product Yield (%)
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100126515
4-Methoxyphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane/H₂O90187010
3-Thienylboronic acidPd(PPh₃)₄-K₂CO₃DME/H₂O85246020
General Protocol for Mono-Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for specific amines.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.2 equiv.), a palladium pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-3 mol%), and a bulky biarylphosphine ligand (if not part of the precatalyst).

  • Reagent Addition: Add the base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv.). Evacuate and backfill the tube with an inert gas. Add the amine (1.0 equiv.) followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

AmineCatalystLigandBaseSolventTemp (°C)Time (h)Mono-product Yield (%)Di-product Yield (%)
MorpholinePd₂(dba)₃BINAPNaOtBuToluene100167510
AnilinePd(OAc)₂XPhosK₃PO₄Dioxane110246025
BenzylaminePd G3-XPhos-LHMDSTHF80127015

Visualizations

Experimental_Workflow_Suzuki cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat to 80-110 °C solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Extraction and Washing cool->extract purify 8. Column Chromatography extract->purify final_product final_product purify->final_product Mono-functionalized Product

Caption: General workflow for mono-Suzuki-Miyaura coupling.

Troubleshooting_Selectivity cluster_conditions Reaction Condition Optimization cluster_reagents Reagent Optimization start Low Mono-selectivity (High Di-substitution) stoichiometry Adjust Stoichiometry: Excess Dibromobenzene? start->stoichiometry temperature Lower Reaction Temperature? start->temperature time Reduce Reaction Time? start->time ligand Screen Bulky Ligands? start->ligand catalyst Lower Catalyst Loading? start->catalyst outcome outcome stoichiometry->outcome Re-run Experiment & Monitor temperature->outcome Re-run Experiment & Monitor time->outcome Re-run Experiment & Monitor ligand->outcome Re-run Experiment & Monitor catalyst->outcome Re-run Experiment & Monitor success success outcome->success Improved Selectivity failure failure outcome->failure No Improvement failure->start Re-evaluate Strategy

Caption: Troubleshooting logic for improving mono-selectivity.

References

Technical Support Center: Removal of Palladium Catalyst from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction mixture?

A1: The most prevalent methods for removing residual palladium include:

  • Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal. This is often done through a pad of Celite® to trap fine particles.[1][2]

  • Adsorption: Utilizes solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers with functional groups like thiol, amine, or phosphine.[2][3][4]

  • Chromatography: Techniques like column chromatography can separate the desired compound from both soluble and insoluble palladium species.[1][2][5]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[2][6] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[2]

  • Extraction: Liquid-liquid extraction can be used to partition water-soluble palladium salts into an aqueous phase, separating them from the desired organic product.[1][2]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:

  • Nature of the palladium catalyst: Heterogeneous catalysts like Pd/C can often be removed by simple filtration.[3] Homogeneous catalysts, which are soluble in the reaction mixture, require more advanced techniques like scavenging, chromatography, or crystallization.[3][7]

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.[2]

  • The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).[2]

  • Solvent system: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[3]

  • Desired final purity level: For active pharmaceutical ingredients (APIs), stringent limits on palladium content necessitate highly efficient removal techniques.[5][8]

A decision-making workflow can help in selecting the optimal method. (See Diagram 1)

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration and 10 µ g/day for parenteral administration.[8] This often translates to a concentration limit of 10 ppm for an oral drug product with a maximum daily dose of 10 grams, and 1 ppm for parenteral drugs.[8]

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[2][4][9] However, it can lack selectivity and may adsorb the desired product, leading to a loss of yield.[2][4][6] The efficiency of palladium removal can also vary between different grades of activated carbon.[5]

Q5: What are the advantages of using solid-supported scavengers?

A5: Solid-supported scavengers, such as functionalized silica gels or polymer resins, offer several advantages:

  • High selectivity: They are designed to bind specifically to palladium, minimizing product loss.[10]

  • Ease of use: They are typically added to the reaction mixture, stirred for a period, and then easily removed by filtration.[4][5]

  • High efficiency: They can reduce palladium levels to very low ppm values.[10][11]

Troubleshooting Guides

Problem 1: Inefficient removal of palladium by filtration.

  • Symptom: The filtrate remains colored (e.g., black or gray), indicating the presence of fine palladium particles.

  • Possible Cause: The filter medium is not fine enough to capture all the palladium particles.

  • Solutions:

    • Use a finer filter medium: Switch from standard filter paper to a microfilter (e.g., a 0.45 µm PTFE membrane filter).[3]

    • Optimize Celite® filtration: Ensure the Celite® bed is well-packed and has a sufficient thickness (typically 1-2 cm). Pre-wetting the Celite® pad with the solvent can improve its effectiveness.[1][3]

    • Double filtration: Pass the filtrate through a second Celite® pad or a finer filter.[3]

  • Symptom: The filtrate is clear, but analysis (e.g., by ICP-MS) shows high levels of residual palladium.

  • Possible Cause: The palladium is present as a soluble species and cannot be removed by filtration.

  • Solutions:

    • Switch to a different removal method: For soluble palladium, use techniques like scavenging, chromatography, or crystallization.[3]

    • Induce precipitation: Try adding an anti-solvent or a precipitating agent to convert the soluble palladium into an insoluble form that can be filtered off.[3]

Problem 2: Low efficiency of palladium scavengers.

  • Symptom: Residual palladium levels remain above the desired limit after treatment with a scavenger.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incorrect Scavenger Selection Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[4] Match Scavenger to Solvent: Use a scavenger compatible with your reaction solvent.[3] Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[4]
Insufficient Scavenger Loading or Reaction Time Increase Scavenger Amount: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents.[4] Optimize Scavenging Time and Temperature: While many scavengers work at room temperature, heating can sometimes improve performance. Monitor the progress of the removal by analyzing aliquots at different time points.[4]
Poor Mass Transfer Ensure Vigorous Stirring: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in solution.[4]
Product-Palladium Complexation Disrupt the Complex: Your product might form a stable complex with palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[4]

Problem 3: Product loss during palladium removal.

  • Symptom: The yield of the desired product is significantly lower after the purification step.

  • Possible Cause: The product is being adsorbed onto the purification medium (e.g., activated carbon or scavenger).

  • Solutions:

    • Optimize Adsorbent Loading: Use the minimum amount of activated carbon or scavenger required for effective palladium removal.[4]

    • Wash the Adsorbent: After filtration, wash the adsorbent with fresh solvent to recover any bound product.[3][4]

    • Change the Solvent: The choice of solvent can influence the adsorption of your product.[4]

    • Try a Different Scavenger: Some scavengers may have a higher affinity for your product than others.[3]

Data on Palladium Removal Efficiency

The following tables summarize the efficiency of different palladium removal methods from various sources.

Table 1: Comparison of Palladium Removal Methods

MethodTypical Residual Pd LevelAdvantagesDisadvantages
Filtration (Celite®) >100 ppmSimple, fast, inexpensive for heterogeneous Pd.[1][12]Ineffective for soluble Pd species.[3]
Column Chromatography <100 ppm (variable)Can remove multiple impurities simultaneously.[12]Can be time-consuming and use large volumes of solvent; may not be sufficient on its own.[12]
Activated Carbon Variable (<1 ppm to >100 ppm)Inexpensive.[2][9]Can cause product loss due to non-specific adsorption.[2][4][6]
Metal Scavengers <10 ppm (often <1 ppm)High efficiency and selectivity.[11][13]Higher cost compared to activated carbon.[6]
Recrystallization <10 ppm (variable)Can provide very high purity product.Not always effective, can sometimes concentrate impurities.[6][14]

Table 2: Efficiency of Scavengers and Activated Carbon

StudyInitial Pd (ppm)TreatmentFinal Pd (ppm)
Boehringer Ingelheim80 - 100Filtration through 45 µm filter or Celite®Acceptable levels
Merck3000.2 wt Darco KB-B activated carbon, 45 °C, 18 h<1
Bristol-Myers Squibb200Crystallization<10
Onyx Scientific~1,000Filtration through Celite® and TBME slurry576
Onyx Scientific~1,000SPM32 scavenger4 - 150

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[2]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica) to the solution. The amount of scavenger will depend on the specific product and the amount of palladium to be removed, but a common starting point is 2-5 equivalents relative to the initial amount of palladium catalyst used.[5]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[2]

  • Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.[5]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[2]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[2]

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[4][5]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[4]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad helps in removing fine carbon particles.[4][5]

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[2]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[4]

  • Analysis: Analyze the purified product for residual palladium content.[2]

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture check_pd_form Is Palladium Heterogeneous (e.g., Pd/C)? start->check_pd_form filtration Filtration through Celite® check_pd_form->filtration Yes homogeneous_pd Homogeneous Palladium check_pd_form->homogeneous_pd No analysis1 Analyze Filtrate for Residual Palladium filtration->analysis1 end_low Product Meets Purity Specification analysis1->end_low < Specification analysis1->homogeneous_pd > Specification scavenger Treat with Palladium Scavenger analysis2 Analyze Purified Product for Residual Palladium scavenger->analysis2 activated_carbon Treat with Activated Carbon activated_carbon->analysis2 chromatography Column Chromatography chromatography->analysis2 recrystallization Recrystallization recrystallization->analysis2 end_high Further Purification Required analysis2->end_high > Specification analysis2->end_low < Specification homogeneous_pd->scavenger homogeneous_pd->activated_carbon homogeneous_pd->chromatography homogeneous_pd->recrystallization

Diagram 1: Decision workflow for selecting a palladium removal method.

Scavenger_Troubleshooting start High Residual Palladium after Scavenger Treatment cause1 Incorrect Scavenger? start->cause1 cause2 Insufficient Scavenger or Reaction Time? cause1->cause2 No solution1 Screen Different Scavengers (Thiol, Amine, etc.) cause1->solution1 Yes cause3 Poor Mass Transfer? cause2->cause3 No solution2 Increase Scavenger Equivalents & Optimize Time/Temperature cause2->solution2 Yes cause4 Product-Pd Complex? cause3->cause4 No solution3 Ensure Vigorous Stirring cause3->solution3 Yes solution4 Add Competing Ligand or Change Solvent cause4->solution4 Yes end Re-analyze Palladium Content solution1->end solution2->end solution3->end solution4->end

Diagram 2: Troubleshooting guide for inefficient palladium scavenging.

References

Technical Support Center: Synthesis of Poly(p-phenylenevinylene)s with 1,4-Dibromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions in the synthesis of poly(p-phenylenevinylene)s (PPVs) using 1,4-dibromo-2,3-difluorobenzene. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to aid in successful polymer synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of poly(2,3-difluoro-p-phenylenevinylene) and its derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low Polymer Yield 1. Catalyst Inactivity: The palladium catalyst may be sensitive to air and moisture, leading to deactivation.[1] 2. Impurities in Monomers or Solvents: Residual impurities can poison the catalyst or interfere with the polymerization reaction. 3. Suboptimal Reaction Temperature: The temperature may be too low for efficient catalyst turnover or too high, causing catalyst decomposition.[1] 4. Incorrect Stoichiometry: An imbalance in the molar ratio of the monomers can limit the degree of polymerization.1. Catalyst Handling: Use fresh, high-purity catalysts and handle them under an inert atmosphere (e.g., argon or nitrogen). Consider using more robust catalysts or ligands.[1] 2. Purification: Purify monomers (e.g., by recrystallization or sublimation) and use anhydrous, degassed solvents. 3. Temperature Optimization: Empirically determine the optimal temperature for your specific reaction setup. For Stille coupling, temperatures between 80-120 °C are common.[2] 4. Precise Measurement: Accurately weigh and dispense monomers to ensure a 1:1 stoichiometric ratio for step-growth polymerizations.
Poor Polymer Solubility 1. Rigid Polymer Backbone: The introduction of fluorine atoms can lead to a more rigid polymer chain, promoting aggregation and reducing solubility.[3] 2. High Molecular Weight: Very high molecular weight polymers can have limited solubility.[4] 3. Strong Interchain Interactions: π-π stacking and other intermolecular forces can cause the polymer to precipitate out of solution.1. Introduce Solubilizing Side Chains: The most effective strategy is to co-polymerize with a monomer containing long, flexible alkyl or alkoxy side chains to disrupt chain packing.[5] 2. Control Molecular Weight: Adjust reaction conditions (e.g., monomer ratio, reaction time, or use of a chain-stopper) to target a lower molecular weight range.[4][6] 3. Solvent Selection: Use high-boiling point aromatic solvents like toluene, xylene, or chlorobenzene that can better solvate the rigid polymer backbone. Heating the solvent can also improve solubility.
Inconsistent or High Polydispersity Index (PDI) 1. Side Reactions: Unwanted side reactions, such as homocoupling of monomers, can lead to a broad distribution of chain lengths.[1] 2. Chain Termination/Transfer: Premature termination of growing polymer chains can broaden the molecular weight distribution. 3. Changes in Reaction Conditions: Fluctuations in temperature or monomer concentration during the polymerization can affect the rate of chain growth.1. Optimize Reaction Conditions: Carefully control the reaction temperature and ensure efficient stirring to maintain a homogeneous reaction mixture. Use of appropriate ligands can suppress side reactions. 2. Purify Monomers: Ensure high purity of monomers to avoid premature chain termination by impurities. 3. Controlled Polymerization Techniques: For better control over PDI, consider living or controlled polymerization methods where applicable.[6]
Difficulty in Polymer Purification 1. Removal of Catalyst Residues: Palladium and tin (from Stille coupling) residues can be difficult to remove and can quench fluorescence. 2. Separation from Oligomers: Low molecular weight oligomers can be co-precipitated with the desired polymer.1. Catalyst Removal: After precipitation, wash the polymer extensively with solvents that dissolve the catalyst but not the polymer. Soxhlet extraction is a highly effective method.[7] Washing with a chelating agent solution (e.g., EDTA) can also help remove metal residues. 2. Fractional Precipitation: Dissolve the crude polymer in a good solvent and slowly add a poor solvent to selectively precipitate the higher molecular weight fractions, leaving the oligomers in solution.

Frequently Asked Questions (FAQs)

Q1: Which polymerization method is best suited for synthesizing poly(p-phenylenevinylene)s with this compound?

A1: The choice of polymerization method depends on the desired polymer properties and available resources.

  • Stille Coupling: This is a versatile and widely used method that offers good control over the polymer structure. It involves the reaction of this compound with a distannylvinylene derivative in the presence of a palladium catalyst.[8][9]

  • Horner-Wadsworth-Emmons (HWE) Polycondensation: This method is advantageous as it avoids the use of toxic tin reagents. It typically involves the reaction of a bis(phosphonate) derivative of the fluorinated benzene with a dialdehyde.[10][11]

  • Suzuki Coupling: This is another palladium-catalyzed cross-coupling reaction that can be employed, typically reacting the dibromo monomer with a divinylboronic acid or ester.

  • Gilch Polymerization: This method involves the use of a strong base to promote the polymerization of a bis(halomethyl)benzene derivative. While it can produce high molecular weight polymers, the harsh reaction conditions may not be compatible with all functional groups.[12]

Q2: How does the 2,3-difluoro substitution on the phenylene ring affect the properties of the resulting PPV?

A2: The fluorine atoms have a significant impact on the electronic and physical properties of the polymer.

  • Electronic Properties: The strong electron-withdrawing nature of fluorine atoms lowers both the HOMO and LUMO energy levels of the polymer. This can improve electron injection and transport properties, making the material more suitable for n-type or ambipolar organic field-effect transistors (OFETs).

  • Optical Properties: The fluorination can lead to a blue shift in the absorption and emission spectra due to the inductive effect of the fluorine atoms, which can shorten the effective conjugation length.

  • Solubility and Morphology: As mentioned in the troubleshooting guide, the increased rigidity of the polymer backbone due to fluorination can decrease solubility but may also promote more ordered packing in thin films.

Q3: What are the key safety precautions to take when working with the reagents for these syntheses?

A3: Several reagents used in these syntheses require careful handling.

  • Organotin Reagents (Stille Coupling): Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste containing tin must be disposed of according to institutional safety protocols.

  • Palladium Catalysts: While generally less toxic than organotins, palladium catalysts can be sensitizers and should be handled with care.

  • Strong Bases (Gilch Polymerization): Strong bases like potassium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere and away from water.

  • Solvents: Many organic solvents used are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: How can I control the molecular weight of the resulting fluorinated PPV?

A4: Controlling the molecular weight is crucial for achieving desired properties and processability.

  • Stoichiometric Imbalance: In step-growth polymerizations like Stille, Suzuki, and HWE, a slight excess of one of the bifunctional monomers will limit the final molecular weight.

  • Addition of a Monofunctional Reagent: Introducing a monofunctional "end-capping" agent will terminate the growing polymer chains, thereby controlling the molecular weight.

  • Reaction Time and Temperature: Shorter reaction times or lower temperatures can sometimes result in lower molecular weight polymers, although this can also affect the overall yield.[6]

  • Catalyst Concentration: In some cases, the catalyst loading can influence the rate of polymerization and the final molecular weight.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of fluorinated PPVs. Note that specific results can vary depending on the exact reaction conditions and the nature of any solubilizing side chains.

Table 1: Reaction Conditions and Polymer Properties for Stille Coupling

Co-monomerCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)M_n (kDa)M_w (kDa)PDIλ_em (nm)
(E)-1,2-bis(tributylstannyl)ethenePd(PPh₃)₄ (2)Toluene11048~70-8010-5020-1002.0-3.0490-520
(E)-1,2-bis(tributylstannyl)ethenePd₂(dba)₃/P(o-tol)₃ (2/8)Toluene10024~80-9015-6035-1502.2-3.5495-525

Note: Data is compiled from typical Stille polymerization results for similar systems and serves as a general guideline.

Table 2: Reaction Conditions and Polymer Properties for Horner-Wadsworth-Emmons Polycondensation

Co-monomerBaseSolventTemp (°C)Time (h)Yield (%)M_n (kDa)M_w (kDa)PDIλ_em (nm)
2,3-Difluoro-1,4-benzenedialdehydeNaHDMF8024~60-758-4018-902.2-3.8500-530
2,3-Difluoro-1,4-benzenedialdehydeKOtBuTHF6012~70-8512-5530-1302.5-4.0505-535

Note: Data is compiled from typical HWE polymerization results for similar systems and serves as a general guideline.

Experimental Protocols

Protocol 1: Synthesis of Poly(2,3-difluoro-p-phenylenevinylene) via Stille Coupling

Materials:

  • This compound

  • (E)-1,2-bis(tributylstannyl)ethene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Methanol

  • Standard Schlenk line equipment

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon), add this compound (1.00 eq) and (E)-1,2-bis(tributylstannyl)ethene (1.00 eq).

  • Add anhydrous, degassed toluene to the flask to achieve a monomer concentration of approximately 0.1 M.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq), to the reaction mixture.

  • Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Heat the reaction mixture to 110 °C and stir vigorously for 48 hours under a positive pressure of argon.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol.

  • Collect the polymer precipitate by filtration.

  • Wash the polymer sequentially with methanol and acetone to remove oligomers and catalyst residues.

  • For further purification, perform a Soxhlet extraction with a suitable solvent (e.g., chloroform or THF) to separate the soluble polymer from insoluble impurities.

  • Reprecipitate the extracted polymer in methanol, filter, and dry under vacuum to a constant weight.

Protocol 2: Synthesis of Poly(2,3-difluoro-p-phenylenevinylene) via Horner-Wadsworth-Emmons Polycondensation

Materials:

  • 2,3-Difluoro-1,4-benzenedialdehyde

  • 1,4-Bis(diethylphosphonatomethyl)-2,3-difluorobenzene

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Standard Schlenk line equipment

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend sodium hydride (2.2 eq) in anhydrous DMF.

  • In a separate flask, dissolve 1,4-bis(diethylphosphonatomethyl)-2,3-difluorobenzene (1.00 eq) in anhydrous DMF.

  • Slowly add the phosphonate solution to the NaH suspension at 0 °C and stir for 1 hour at room temperature to form the ylide.

  • In another flask, dissolve 2,3-difluoro-1,4-benzenedialdehyde (1.00 eq) in anhydrous DMF.

  • Add the dialdehyde solution dropwise to the ylide solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature and quench by the slow addition of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol/water (1:1).

  • Collect the polymer by filtration and wash extensively with methanol.

  • Dry the polymer under vacuum to a constant weight.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Prep Monomer Synthesis & Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Drying & Degassing Solvent_Prep->Reaction_Setup Polymerization Polymerization (e.g., Stille, HWE) Reaction_Setup->Polymerization Monitoring Reaction Monitoring (TLC, GPC) Polymerization->Monitoring Precipitation Precipitation in Methanol Monitoring->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Purification Further Purification (Soxhlet, Reprecipitation) Washing->Purification NMR NMR Spectroscopy Purification->NMR GPC GPC/SEC Purification->GPC UV_Vis UV-Vis & PL Spectroscopy Purification->UV_Vis TGA_DSC Thermal Analysis Purification->TGA_DSC

Caption: General experimental workflow for the synthesis and characterization of poly(p-phenylenevinylene)s.

Polymerization_Methods cluster_stille Stille Coupling cluster_hwe Horner-Wadsworth-Emmons cluster_suzuki Suzuki Coupling cluster_gilch Gilch Polymerization Monomer This compound Stille_Product Poly(2,3-difluoro-p-phenylenevinylene) Monomer->Stille_Product Suzuki_Product Poly(2,3-difluoro-p-phenylenevinylene) Monomer->Suzuki_Product Stille_Monomer (E)-1,2-bis(tributylstannyl)ethene Stille_Monomer->Stille_Product Stille_Catalyst Pd(PPh₃)₄ Stille_Catalyst->Stille_Product Toluene, 110°C HWE_Monomer1 2,3-Difluoro-1,4-benzenedialdehyde HWE_Product Poly(2,3-difluoro-p-phenylenevinylene) HWE_Monomer1->HWE_Product HWE_Monomer2 1,4-Bis(phosphonatomethyl)- 2,3-difluorobenzene HWE_Monomer2->HWE_Product HWE_Base Strong Base (e.g., NaH) HWE_Base->HWE_Product DMF, 80°C Suzuki_Monomer Divinylboronic Acid/Ester Suzuki_Monomer->Suzuki_Product Suzuki_Catalyst Pd Catalyst + Base Suzuki_Catalyst->Suzuki_Product Solvent, Heat Gilch_Monomer 1,4-Bis(halomethyl)- 2,3-difluorobenzene Gilch_Product Poly(2,3-difluoro-p-phenylenevinylene) Gilch_Monomer->Gilch_Product Gilch_Base Strong Base (e.g., KOtBu) Gilch_Base->Gilch_Product THF

Caption: Common polymerization routes for the synthesis of poly(2,3-difluoro-p-phenylenevinylene).

References

Validation & Comparative

Reactivity in Cross-Coupling: A Comparative Analysis of 1,4-Dibromo-2,3-difluorobenzene and 1,4-Diiodo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is a critical factor that dictates the efficiency and success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is paramount. This guide provides an objective comparison of the reactivity of 1,4-dibromo-2,3-difluorobenzene and 1,4-diiodo-2,3-difluorobenzene, two structurally similar but electronically distinct substrates.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This disparity significantly influences the rate-determining step in many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. Generally, the reactivity of aryl halides in these reactions follows the order: I > Br > Cl.[1][2] Consequently, 1,4-diiodo-2,3-difluorobenzene is anticipated to be the more reactive substrate, often allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to its dibromo counterpart.

Quantitative Reactivity Comparison

While direct, side-by-side kinetic studies for these specific compounds are not extensively reported in the literature, a comparison of typical reaction conditions and observed yields for analogous fluorinated aryl halides in various common cross-coupling reactions provides a strong indication of their relative reactivity. The following table summarizes expected trends and representative conditions based on established principles and published data for similar substrates.

Reaction TypeSubstrateTypical Catalyst SystemTypical BaseTypical ConditionsExpected Relative Reactivity & Yield
Suzuki-Miyaura Coupling This compoundPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Toluene/H₂O or Dioxane/H₂O, 80-110 °CModerate to good yields, may require higher temperatures and longer reaction times.
1,4-Diiodo-2,3-difluorobenzenePd(PPh₃)₄ or Pd(OAc)₂/SPhosK₃PO₄, K₂CO₃THF/H₂O or Dioxane/H₂O, RT to 80 °CHigher reactivity, generally affording higher yields under milder conditions and shorter reaction times.[3]
Sonogashira Coupling This compoundPd(PPh₃)₂Cl₂/CuIEt₃N, DIPATHF or DMF, 60-100 °CRequires heating and often results in moderate yields. Potential for side reactions like homocoupling.[4]
1,4-Diiodo-2,3-difluorobenzenePd(PPh₃)₂Cl₂/CuIEt₃N, DIPATHF or DMF, RT to 60 °CHigh reactivity, often proceeds smoothly at room temperature with good to excellent yields.[5]
Buchwald-Hartwig Amination This compoundPd₂(dba)₃/XPhos or BINAPNaOtBu, K₃PO₄Toluene or Dioxane, 80-110 °CGenerally requires elevated temperatures and carefully chosen ligand/base combinations for good conversion.[6]
1,4-Diiodo-2,3-difluorobenzenePd₂(dba)₃/XPhos or BINAPNaOtBu, Cs₂CO₃Toluene or Dioxane, RT to 100 °CMore facile C-N bond formation, often achievable under milder conditions compared to the dibromo analogue.[6]
Stille Coupling This compoundPd(PPh₃)₄-Toluene or DMF, 90-110 °CRequires forcing conditions and may result in moderate yields.
1,4-Diiodo-2,3-difluorobenzenePd(PPh₃)₄-Toluene or DMF, 60-90 °CHigher reactivity allows for lower reaction temperatures and generally provides better yields.

Experimental Protocols

Below are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization based on the specific coupling partner and desired outcome.

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add the aryl halide (1,4-dibromo- or 1,4-diiodo-2,3-difluorobenzene, 1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • A degassed solvent mixture (e.g., Toluene/H₂O 4:1 or Dioxane/H₂O 4:1) is added via syringe.

  • The reaction mixture is stirred at the appropriate temperature (e.g., 80-110 °C for the dibromo- and RT-80 °C for the diiodo-compound) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Add a degassed solvent (e.g., anhydrous THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • The terminal alkyne (1.1-1.5 equiv.) is then added dropwise to the stirred mixture.

  • The reaction is stirred at the appropriate temperature (e.g., 60-100 °C for the dibromo- and RT-60 °C for the diiodo-compound) until completion as monitored by TLC or GC-MS.

  • The reaction mixture is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, a reaction vessel is charged with the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • The amine (1.1-1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane) are added.

  • The vessel is sealed and heated to the required temperature (e.g., 80-110 °C for the dibromo- and RT-100 °C for the diiodo-compound) with stirring.

  • After the reaction is complete (monitored by LC-MS or GC-MS), it is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, which underpins the reactivity differences discussed.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation + R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) - M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Polyhalogenated Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers engaged in the synthesis of complex molecules, such as pharmaceuticals and advanced materials, the choice of an appropriate palladium catalyst is critical, especially when dealing with challenging substrates like polyhalogenated benzenes. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of these substrates, supported by experimental data, to facilitate catalyst selection and optimize reaction outcomes.

The Catalytic Landscape: Key Players in Suzuki Coupling

The efficacy of a Suzuki coupling reaction is largely dictated by the palladium catalyst, which is often a complex of a palladium precursor and a supporting ligand. Two prominent families of ligands have revolutionized this field: bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs).

  • Phosphine Ligands (e.g., Buchwald Ligands): Developed by the Buchwald group, dialkylbiaryl phosphines such as SPhos and XPhos are renowned for their ability to facilitate the coupling of sterically hindered and unactivated aryl chlorides.[1] Their bulk and electron-donating properties promote the critical oxidative addition and reductive elimination steps of the catalytic cycle.

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI Catalysts): NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, like PEPPSI-IPr, are air- and moisture-stable precatalysts known for their high efficiency and broad substrate scope, including challenging aryl chlorides.

Performance Comparison of Palladium Catalysts

The selection of a catalyst system is highly dependent on the specific polyhalogenated benzene and the desired outcome (mono- vs. di-arylation). The following table summarizes the performance of various palladium catalysts for the Suzuki coupling of dihalogenated benzenes, drawing from literature data. It is important to note that direct comparison can be challenging as reaction conditions vary between studies.

Catalyst SystemPolyhalogenated BenzeneBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Selectivity (Mono-/Di-)Reference(s)
Pd(PPh₃)₄5-Bromo-2-chlorobenzo[d]thiazolePhenylboronic acidK₂CO₃Toluene/H₂O1001285Mono-arylated at Br[2]
Pd(OAc)₂ / SPhos7-Chloro-2-naphtholArylboronic acidK₃PO₄Toluene100-1102-8>90Mono-arylated[3]
Pd/IPr2,4-Dichloropyridinep-Methoxyphenylboronic acidK₂CO₃Dioxane10018791:16 (C2:C4)[4]
PdCl₂ (ligand-free)2,4-Dichloropyridinep-Methoxyphenylboronic acidNa₂CO₃ / NBu₄BrDioxane10018691:33 (C2:C4)[4]
PEPPSI-IPrAryl ChloridesPhenylboronic acidK₂CO₃MeOH801292-96Mono-arylated[5]

Key Observations:

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): While readily available, they often require higher temperatures and longer reaction times for less reactive aryl chlorides and may offer moderate yields.[2][3]

  • Buchwald Ligand Systems (e.g., Pd(OAc)₂/SPhos): These systems demonstrate high activity for the coupling of challenging aryl chlorides, often providing excellent yields in shorter reaction times.[1][3]

  • PEPPSI Catalysts (e.g., PEPPSI-IPr): These pre-catalysts are highly efficient for a broad range of substrates, including electron-rich and electron-poor aryl chlorides, and are known for their stability and ease of handling.[5]

  • Ligand-Controlled Selectivity: For polyhalogenated benzenes with non-equivalent halogen atoms, the choice of ligand can significantly influence the site of reaction (chemoselectivity). For instance, in the case of 2,4-dichloropyridine, a Pd/IPr system shows a preference for coupling at the C4 position, a selectivity that is further enhanced under ligand-free conditions.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of polyhalogenated benzenes.

Protocol 1: Suzuki Coupling of 5-Bromo-2-chlorobenzo[d]thiazole with Pd(PPh₃)₄[3]
  • Reaction Setup: In a reaction vessel, combine 5-Bromo-2-chlorobenzo[d]thiazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (10 mL).

  • Degassing: Degas the mixture with argon for 15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Work-up: After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

Protocol 2: Suzuki Coupling of an Aryl Chloride with a PEPPSI-IPr Catalyst[6][7]
  • Reaction Setup: To a vial charged with PEPPSI™-IPr (2 mol%) and a stir bar, add the aryl chloride (0.5 mmol) and the arylboronic acid (0.75 mmol), and K₂CO₃ (1.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert atmosphere.

  • Solvent Addition: Add methanol (0.5 mL) via syringe.

  • Reaction: Stir the reaction mixture at 80°C for the specified time (e.g., 1-12 hours).

  • Work-up and Purification: After completion, the reaction mixture is diluted with diethyl ether, concentrated onto silica gel, and purified by flash chromatography.

Mechanistic Overview and Experimental Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the palladium to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration

Diagram 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A generalized workflow for performing a Suzuki coupling experiment is outlined below. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Assemble glassware (flame-dried) Reagents Add aryl halide, boronic acid, base, and catalyst Setup->Reagents Inert Evacuate and backfill with inert gas (e.g., Argon) Reagents->Inert Solvent Add degassed solvent Inert->Solvent Heating Heat to desired temperature with stirring Solvent->Heating Monitoring Monitor progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench Cool and quench the reaction Monitoring->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by chromatography Dry->Purify

Diagram 2: A generalized experimental workflow for Suzuki coupling reactions.

Conclusion

The choice of palladium catalyst for the Suzuki coupling of polyhalogenated benzenes is a critical parameter that must be tailored to the specific substrate and desired selectivity. While traditional catalysts like Pd(PPh₃)₄ have their utility, modern systems based on Buchwald phosphine ligands and PEPPSI NHC precatalysts offer superior performance for these challenging substrates, often under milder conditions and with greater efficiency. By understanding the relative strengths of these catalyst systems and adhering to meticulous experimental protocols, researchers can significantly enhance the synthesis of complex, poly-substituted aromatic compounds for applications in drug discovery and materials science.

References

Spectroscopic Purity Analysis of 1,4-Dibromo-2,3-difluorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of 1,4-Dibromo-2,3-difluorobenzene. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate techniques for their analytical needs.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and advanced materials.[1][2] Its purity is critical, as even trace impurities can significantly impact the yield, safety, and efficacy of the final product. This guide explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the rigorous purity assessment of this compound. Furthermore, High-Performance Liquid Chromatography (HPLC) is discussed as a powerful alternative for quantitative purity determination.

Spectroscopic and Chromatographic Methods for Purity Assessment

A multi-faceted approach employing various analytical techniques is essential for a thorough evaluation of the purity of this compound. Potential impurities may include positional isomers (e.g., 1,2-Dibromo-3,4-difluorobenzene, 1,3-Dibromo-2,5-difluorobenzene), partially brominated precursors (e.g., 1-Bromo-2,3-difluorobenzene), and residual starting materials from its synthesis, such as 1,2-difluorobenzene.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for structural elucidation and purity determination.

  • ¹H NMR: Due to the symmetrical nature of this compound, the two aromatic protons are chemically equivalent, resulting in a single signal in the ¹H NMR spectrum. The chemical shift of this singlet is influenced by the electron-withdrawing effects of the bromine and fluorine substituents. Impurities, such as isomers or starting materials, will exhibit distinct signals, allowing for their detection and quantification.

  • ¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. For this compound, three distinct carbon signals are expected: one for the bromine-bearing carbons, one for the fluorine-bearing carbons, and one for the proton-bearing carbons. The chemical shifts and coupling constants (J-coupling) with fluorine atoms are characteristic and can be used to distinguish it from its isomers.

  • ¹⁹F NMR: ¹⁹F NMR is particularly sensitive to the chemical environment of the fluorine atoms. A pure sample of this compound will show a single resonance in its ¹⁹F NMR spectrum. The presence of other fluorine-containing impurities will result in additional signals with different chemical shifts and coupling patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups and providing a unique "molecular fingerprint" of a compound. The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to C-H, C-F, C-Br, and aromatic C=C bond vibrations. The presence of impurities will introduce extraneous peaks in the spectrum, indicating a contaminated sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for identifying and quantifying volatile and semi-volatile impurities. The sample is vaporized and separated based on boiling point and polarity on a GC column. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum for each component. The fragmentation pattern of this compound will show a molecular ion peak and isotopic patterns characteristic of a dibrominated compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile chromatographic technique for the separation and quantification of compounds in a mixture. For halogenated aromatic compounds, reversed-phase HPLC with a C18 column is commonly employed. The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and a liquid mobile phase. A UV detector can be used to quantify the purity of this compound by comparing the peak area of the main component to the total area of all detected peaks.

Comparison of Analytical Methods

Technique Principle Information Provided Advantages Limitations
¹H NMR Nuclear spin transitions of protons in a magnetic field.Number and chemical environment of protons.Quantitative, non-destructive, provides structural information.Can have overlapping signals in complex mixtures.
¹³C NMR Nuclear spin transitions of ¹³C nuclei in a magnetic field.Number and chemical environment of carbon atoms.Provides detailed structural information, good for identifying isomers.Low natural abundance of ¹³C requires longer acquisition times.
¹⁹F NMR Nuclear spin transitions of ¹⁹F nuclei in a magnetic field.Number and chemical environment of fluorine atoms.High sensitivity, large chemical shift range, excellent for fluorinated compounds.Only applicable to fluorine-containing compounds.
FTIR Vibrational transitions of molecules upon absorption of infrared radiation.Presence of functional groups.Fast, non-destructive, provides a "fingerprint" of the molecule.Not inherently quantitative, can be difficult to interpret complex mixtures.
GC-MS Separation by gas chromatography followed by mass analysis.Molecular weight and fragmentation pattern of components.High sensitivity and selectivity, excellent for identifying volatile impurities.Destructive, not suitable for non-volatile compounds.
HPLC Separation by liquid chromatography based on polarity.Quantitative purity, separation of non-volatile impurities.Highly quantitative, versatile for a wide range of compounds.Can be time-consuming to develop methods.

Experimental Protocols

Sample Preparation

For all spectroscopic analyses, dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ for NMR) or a high-purity solvent (e.g., acetonitrile for HPLC).

¹H, ¹³C, and ¹⁹F NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16

    • Relaxation Delay: 1 s

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024

    • Relaxation Delay: 2 s

  • ¹⁹F NMR Parameters:

    • Pulse Program: Standard single pulse

    • Number of Scans: 64

    • Relaxation Delay: 1 s

FTIR Spectroscopy
  • Instrument: FTIR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Method: A small amount of the liquid sample is placed directly on the ATR crystal.

  • Spectral Range: 4000-400 cm⁻¹

  • Number of Scans: 16

  • Resolution: 4 cm⁻¹

GC-MS Analysis
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C

  • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-400 m/z.

HPLC Analysis
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Interpretation and Purity Confirmation

The purity of this compound is confirmed by the absence of unexpected signals in the NMR spectra, the lack of extraneous absorption bands in the FTIR spectrum, and the presence of a single major peak in the GC-MS and HPLC chromatograms. The integration of signals in NMR and the peak areas in chromatography can be used for quantitative purity assessment.

Workflow for Purity Analysis

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic & Chromatographic Analysis cluster_data Data Processing & Evaluation cluster_result Final Result Sample 1,4-Dibromo-2,3- difluorobenzene Sample Preparation Sample Preparation (Dissolution) Sample->Preparation NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Preparation->NMR FTIR FTIR Analysis Preparation->FTIR GCMS GC-MS Analysis Preparation->GCMS HPLC HPLC Analysis Preparation->HPLC Data_Analysis Spectral & Chromatographic Data Analysis NMR->Data_Analysis FTIR->Data_Analysis GCMS->Data_Analysis HPLC->Data_Analysis Purity_Assessment Purity Confirmation & Quantification Data_Analysis->Purity_Assessment Report Purity Report Purity_Assessment->Report

Caption: Workflow for the spectroscopic and chromatographic purity analysis of this compound.

References

A Comparative Guide to HPLC Analysis of 1,4-Dibromo-2,3-difluorobenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with halogenated aromatic compounds, achieving optimal separation and analysis is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1,4-Dibromo-2,3-difluorobenzene and its derivatives. We will explore a standard Reverse-Phase (RP) HPLC method using a C18 column and compare it with a more specialized method employing a Pentafluorophenyl (PFP) stationary phase, which often provides superior selectivity for halogenated analytes.

Method Comparison: C18 vs. PFP Stationary Phases

The choice of stationary phase is critical in developing a robust HPLC method. While C18 columns are a workhorse in reverse-phase chromatography, their primary separation mechanism is based on hydrophobicity. For structurally similar halogenated isomers, a C18 column may not always provide adequate resolution. In contrast, PFP columns offer multiple retention mechanisms, including hydrophobic interactions, π-π interactions, dipole-dipole interactions, and hydrogen bonding. These additional interactions can significantly enhance the separation of halogenated aromatic compounds.[1][2][3][4][5]

A PFP stationary phase consists of a silica backbone bonded with pentafluorophenyl groups. The electron-withdrawing fluorine atoms create a highly electron-deficient aromatic ring, leading to strong π-π interactions with electron-rich aromatic analytes. This unique selectivity makes PFP columns particularly well-suited for the separation of positional isomers of halogenated benzenes.[1][2][4]

The following table summarizes the key differences and expected performance of a standard C18 method versus a PFP method for the analysis of this compound and its derivatives.

ParameterMethod 1: Standard C18Method 2: Alternative Selectivity (PFP)
Stationary Phase C18, 5 µm, 4.6 x 150 mmPentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic: 70% BIsocratic: 65% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Expected Performance Adequate separation for simple mixtures, but potential for co-elution of closely related isomers.Enhanced resolution of isomers and better peak shape due to multiple interaction mechanisms.[1][2][4]

Experimental Protocols

Below are detailed experimental protocols for the two compared HPLC methods. These protocols should serve as a starting point and may require optimization based on the specific instrumentation and the exact nature of the derivatives being analyzed.

Method 1: Standard C18 Reverse-Phase HPLC

This method utilizes a conventional C18 column, which is a good starting point for the analysis of many organic molecules.

Materials:

  • Column: C18, 5 µm particle size, 4.6 mm internal diameter, 150 mm length.

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Solvent: Acetonitrile or a mixture of acetonitrile and water.

  • Standard: A solution of this compound of known concentration in the sample solvent.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 30% Mobile Phase A and 70% Mobile Phase B. Degas the mobile phase using sonication or vacuum filtration.

  • System Equilibration: Equilibrate the HPLC system and the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample containing this compound or its derivatives in the sample solvent to a suitable concentration. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution of the compounds at a wavelength of 254 nm.

Method 2: Alternative Selectivity with a PFP Column

This method employs a PFP column to leverage its unique selectivity for halogenated aromatic compounds.[1][2][3][4]

Materials:

  • Column: Pentafluorophenyl (PFP), 5 µm particle size, 4.6 mm internal diameter, 150 mm length.

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Solvent: Acetonitrile or a mixture of acetonitrile and water.

  • Standard: A solution of this compound of known concentration in the sample solvent.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 35% Mobile Phase A and 65% Mobile Phase B. Degas the mobile phase.

  • System Equilibration: Equilibrate the HPLC system and the PFP column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare the sample as described in Method 1.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Monitor the elution profile at 254 nm.

Experimental Workflow and Logic

The development of a suitable HPLC method follows a logical progression. The diagram below illustrates the typical workflow for selecting and optimizing an HPLC method for the analysis of this compound and its derivatives.

HPLC_Workflow cluster_0 Method Development cluster_1 Method Selection Options cluster_2 Optimization Parameters A Analyte Characterization (this compound & Derivatives) B Initial Method Selection A->B E Standard Reverse-Phase (C18) B->E Start with F Alternative Selectivity (PFP) B->F Consider for better selectivity C Method Optimization D Method Validation C->D G Mobile Phase Composition C->G H Gradient/Isocratic C->H I Flow Rate C->I J Column Temperature C->J E->C F->C

HPLC Method Development Workflow

This workflow begins with characterizing the analyte and its potential derivatives. Based on the properties of halogenated benzenes, an initial method is selected. While a standard C18 column is a common starting point, a PFP column should be considered for its superior selectivity with such compounds.[1][2][4][5] The chosen method is then optimized by adjusting parameters such as mobile phase composition, elution mode (gradient or isocratic), flow rate, and column temperature to achieve the desired separation. Finally, the optimized method should be validated to ensure its accuracy, precision, and robustness.

References

A Comparative Guide to Polymers Synthesized from 1,4-Dibromo-2,3-difluorobenzene for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The strategic incorporation of fluorine atoms into conjugated polymer backbones has emerged as a powerful tool for fine-tuning their optoelectronic and physicochemical properties. This guide provides a comprehensive comparison of polymers synthesized from 1,4-Dibromo-2,3-difluorobenzene and its structural isomers and non-fluorinated analogs. The following sections detail the performance characteristics of these polymers, supported by experimental data, to aid in the selection of materials for applications in organic electronics and other advanced fields.

Performance Comparison of Polymers

The introduction of fluorine atoms onto the phenyl ring of the monomer unit significantly influences the resulting polymer's properties. Below is a comparative analysis of polymers derived from this compound, its isomer 1,4-Dibromo-2,5-difluorobenzene, and the non-fluorinated counterpart, 1,4-dibromobenzene.

Key Performance Metrics

The fluorination of the monomer impacts several key performance indicators of the resulting polymers, including thermal stability, solubility, and electronic properties. The electron-withdrawing nature of fluorine atoms tends to lower the HOMO and LUMO energy levels of the polymer, which can be advantageous for charge injection and transport in electronic devices.

PropertyPoly(p-phenylene) from this compoundPoly(p-phenylene) from 1,4-Dibromo-2,5-difluorobenzenePoly(p-phenylene) from 1,4-Dibromobenzene
Thermal Stability (Td, 5% weight loss) ~450 °C~460 °C~430 °C
Solubility Good in common organic solvents (e.g., THF, Chloroform)Good in common organic solvents (e.g., THF, Chloroform)Poor in common organic solvents
HOMO Energy Level LoweredLoweredHigher
LUMO Energy Level LoweredLoweredHigher
Electrochemical Band Gap WiderWiderNarrower
Photoluminescence Emission Blue shift compared to non-fluorinated analogBlue shift compared to non-fluorinated analogGreen-Blue

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible results. The following protocols outline the key experimental procedures.

Synthesis of Polyfluorene Copolymers via Suzuki-Miyaura Coupling

This procedure describes a typical Suzuki-Miyaura polymerization to synthesize a polyfluorene copolymer.

Materials:

  • This compound (or alternative dibromo monomer)

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (2 M aqueous solution)

  • Toluene

  • Aliquat® 336 (phase-transfer catalyst)

Procedure:

  • In a glovebox, a Schlenk flask is charged with this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).

  • Toluene (10 mL) and the 2 M potassium carbonate solution (5 mL) are added, followed by a few drops of Aliquat® 336.

  • The flask is sealed, removed from the glovebox, and the mixture is vigorously stirred and heated to 90 °C under an inert atmosphere for 48 hours.

  • The polymerization is terminated by adding a small amount of phenylboronic acid.

  • The reaction mixture is cooled to room temperature, and the polymer is precipitated by pouring the solution into methanol.

  • The precipitated polymer is collected by filtration, washed with methanol and water, and dried under vacuum.

Characterization Techniques

Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of the polymers.[1][2][3]

  • A small sample of the polymer (5-10 mg) is placed in a TGA pan.

  • The sample is heated from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • The weight loss of the sample as a function of temperature is recorded to determine the decomposition temperature (Td).[1][2]

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.

  • The polymer sample is dissolved in an appropriate solvent (e.g., THF) at a concentration of 1 mg/mL.

  • The solution is filtered through a 0.2 µm PTFE filter.

  • The analysis is performed on a GPC system equipped with a refractive index detector, using a mobile phase of THF at a flow rate of 1 mL/min. Polystyrene standards are used for calibration.

Cyclic Voltammetry (CV): CV is utilized to investigate the electrochemical properties of the polymers and estimate their HOMO and LUMO energy levels.[4][5]

  • A thin film of the polymer is drop-cast onto a glassy carbon electrode from a chloroform solution.

  • The measurement is conducted in a three-electrode cell with a platinum wire as the counter electrode and a Ag/AgCl electrode as the reference electrode.

  • The electrolyte is a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.

  • The potential is scanned at a rate of 50 mV/s.

  • The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO energy levels.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of synthesis and characterization processes.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application Monomer Monomer Selection (e.g., this compound) Polymerization Suzuki-Miyaura Polymerization Monomer->Polymerization Purification Precipitation & Washing Polymerization->Purification GPC GPC (Mn, Mw, PDI) Purification->GPC Structural & MW Analysis TGA TGA (Thermal Stability) Purification->TGA Thermal Analysis CV Cyclic Voltammetry (HOMO/LUMO) Purification->CV Electrochemical Analysis Spectroscopy UV-Vis & PL (Optical Properties) Purification->Spectroscopy Optical Analysis Device Device Fabrication (e.g., OLED) CV->Device Spectroscopy->Device

Caption: Experimental workflow for synthesis and characterization.

logical_relationship Monomer Monomer Structure Fluorination Fluorine Substitution Monomer->Fluorination Properties Polymer Properties Fluorination->Properties Influences Performance Device Performance Properties->Performance Determines

Caption: Influence of monomer structure on polymer properties.

References

A Comparative Analysis of Dibromo-difluorobenzene Isomer Reactivity in Key Cross-Coupling and Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical step in the synthesis of novel chemical entities. Dibromo-difluorobenzene isomers are versatile synthons, offering multiple reaction sites for the construction of complex molecular architectures. However, the isomeric substitution pattern of the bromine and fluorine atoms on the benzene ring significantly influences their reactivity in common synthetic transformations. This guide provides a comparative overview of the reactivity of different dibromo-difluorobenzene isomers in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNA r), supported by established chemical principles and analogous experimental data.

The reactivity of dibromo-difluorobenzene isomers is primarily governed by a combination of electronic and steric effects imparted by the halogen substituents. Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), while its lone pairs contribute a moderate electron-donating resonance effect (+M). Bromine also has a -I effect, albeit weaker than fluorine, and a weaker +M effect. These electronic factors, coupled with the steric hindrance around the reactive C-Br bonds, dictate the susceptibility of each isomer to palladium-catalyzed cross-coupling and nucleophilic attack.

Suzuki-Miyaura Coupling: A Tale of Steric Hindrance and Electronic Activation

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is sensitive to both electronic and steric parameters of the aryl halide. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.

General Reactivity Trend (Predicted): 1,4-dibromo-2,5-difluorobenzene > 1,3-dibromo-2,5-difluorobenzene > 1,2-dibromo-3,4-difluorobenzene

This predicted trend is based on the following principles:

  • 1,4-dibromo-2,5-difluorobenzene: This isomer is expected to be the most reactive. The fluorine atoms are located para and meta to the bromine atoms, exerting a strong electron-withdrawing effect that polarizes the C-Br bonds, making them more susceptible to oxidative addition. Steric hindrance around the bromine atoms is also relatively low.

  • 1,3-dibromo-2,5-difluorobenzene: The reactivity of this isomer is likely to be moderate. While the fluorine atoms provide electronic activation, the bromine atom at the 2-position is flanked by two substituents, which may introduce some steric hindrance.

  • 1,2-dibromo-3,4-difluorobenzene: This isomer is predicted to be the least reactive due to significant steric hindrance. The two adjacent bromine atoms and the adjacent fluorine atom create a crowded environment around the C-Br bonds, impeding the approach of the bulky palladium catalyst.

Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

IsomerStructurePredicted Relative ReactivityKey Influencing Factors
1,4-Dibromo-2,5-difluorobenzeneBr-C₆H₂F₂-Br (para-Br, meta/para-F)HighStrong electronic activation from fluorine atoms, minimal steric hindrance.
1,3-Dibromo-2,5-difluorobenzeneBr-C₆H₂F₂-Br (meta-Br, ortho/para-F)ModerateGood electronic activation, moderate steric hindrance.
1,2-Dibromo-3,4-difluorobenzeneBr-C₆H₂F₂-Br (ortho-Br, ortho/meta-F)LowSignificant steric hindrance from adjacent bromine and fluorine atoms.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of dibromo-difluorobenzene isomers. Optimization of catalyst, ligand, base, and temperature may be required for each specific isomer and coupling partner.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the dibromo-difluorobenzene isomer (1.0 equiv), the arylboronic acid (1.1-1.5 equiv for mono-coupling; 2.2-3.0 equiv for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Dibromo-difluorobenzene - Arylboronic Acid - Pd Catalyst - Base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify product product purify->product Isolated Product

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination: Navigating Ligand Choice and Reaction Conditions

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of dibromo-difluorobenzene isomers in this reaction is also influenced by electronic and steric factors, with the choice of palladium catalyst and ligand being crucial for achieving high yields.

General Reactivity Trend (Predicted): Similar to Suzuki coupling, the less sterically hindered isomers are expected to be more reactive. 1,4-dibromo-2,5-difluorobenzene > 1,3-dibromo-2,5-difluorobenzene > 1,2-dibromo-3,4-difluorobenzene.

The electron-withdrawing fluorine atoms generally enhance the rate of oxidative addition. However, strong electron-withdrawing effects can also disfavor the reductive elimination step. Therefore, the overall reaction rate is a balance of these opposing effects, and the optimal conditions may vary between isomers.

Table 2: Predicted Relative Reactivity in Buchwald-Hartwig Amination

IsomerStructurePredicted Relative ReactivityKey Influencing Factors
1,4-Dibromo-2,5-difluorobenzeneBr-C₆H₂F₂-Br (para-Br, meta/para-F)HighFavorable electronics for oxidative addition, low steric hindrance.
1,3-Dibromo-2,5-difluorobenzeneBr-C₆H₂F₂-Br (meta-Br, ortho/para-F)ModerateGood electronic activation, potential for steric hindrance to affect ligand coordination.
1,2-Dibromo-3,4-difluorobenzeneBr-C₆H₂F₂-Br (ortho-Br, ortho/meta-F)LowSignificant steric hindrance impeding catalyst approach.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination. The choice of ligand is critical and should be optimized for each substrate combination.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv).

  • Reagent Addition: Add the dibromo-difluorobenzene isomer (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80-120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig_Pathway cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-Br ArBr Ar-Br Amine R2NH Base Base Product Ar-NR2 Coord Amine Coordination OA->Coord [Ar-Pd(II)-Br]Ln Deprot Deprotonation Coord->Deprot R2NH RE Reductive Elimination Deprot->RE Base RE->Pd0 Product

Buchwald-Hartwig Amination Catalytic Cycle

Nucleophilic Aromatic Substitution (SNA r): The Dominance of Electronic Effects

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNA r) is less sensitive to steric hindrance and is primarily driven by electronic effects. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, and its stability is key to the reaction rate. Strong electron-withdrawing groups, particularly those ortho and para to the leaving group, stabilize this intermediate and accelerate the reaction.

General Reactivity Trend (Predicted): The reactivity will depend on the position of the fluorine atoms relative to the bromine being substituted. Since fluorine is a better leaving group than bromine in SNAr reactions, substitution of fluorine might also be observed. However, considering the substitution of bromine, the following trend can be predicted:

  • 1,2-Dibromo-3,4-difluorobenzene: The fluorine atoms are ortho and meta to the bromine atoms, providing strong activation for nucleophilic attack.

  • 1,4-Dibromo-2,5-difluorobenzene: The fluorine atoms are ortho and meta to the bromine atoms, also providing strong activation.

  • 1,3-Dibromo-2,5-difluorobenzene: The fluorine atoms are ortho and para to one bromine and ortho and meta to the other, leading to potentially complex reactivity and regioselectivity.

In SNAr, the position of the electron-withdrawing groups is paramount. Therefore, isomers with fluorine atoms ortho or para to the bromine leaving group are expected to be the most reactive. It is important to note that under forcing conditions, regioselectivity can be an issue, and mixtures of products may be obtained.

Table 3: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

IsomerStructurePredicted Relative ReactivityKey Influencing Factors
1,2-Dibromo-3,4-difluorobenzeneBr-C₆H₂F₂-Br (ortho-Br, ortho/meta-F)HighStrong activation from ortho and meta fluorine atoms.
1,4-Dibromo-2,5-difluorobenzeneBr-C₆H₂F₂-Br (para-Br, ortho/meta-F)HighStrong activation from ortho and meta fluorine atoms.
1,3-Dibromo-2,5-difluorobenzeneBr-C₆H₂F₂-Br (meta-Br, ortho/para-F)Moderate to HighComplex activation pattern; regioselectivity may be an issue.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol is a general guideline for SNAr reactions. The choice of solvent and temperature is critical and depends on the nucleophile's strength and the substrate's reactivity.

  • Reaction Setup: In a reaction vessel, dissolve the dibromo-difluorobenzene isomer (1.0 equiv) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Reagent Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.1-2.5 equiv) and, if necessary, a base (e.g., K₂CO₃, Cs₂CO₃) to neutralize any acid formed during the reaction.

  • Reaction: Heat the mixture to the required temperature (can range from room temperature to >150 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction and pour it into water. Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it, and concentrate it. Purify the crude product by crystallization or column chromatography.

SNAr_Mechanism ArX Dibromo-difluorobenzene (Ar-Br) Meisenheimer Meisenheimer Complex [Ar(Br)(Nu)]- ArX->Meisenheimer + Nu- (Slow) Nu Nucleophile (Nu-) Product Substituted Product (Ar-Nu) Meisenheimer->Product - Br- (Fast) LeavingGroup Leaving Group (Br-)

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Conclusion

The reactivity of dibromo-difluorobenzene isomers in common organic transformations is a nuanced interplay of electronic and steric effects. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, steric hindrance is a dominant factor, favoring less crowded isomers like 1,4-dibromo-2,5-difluorobenzene. Conversely, in nucleophilic aromatic substitution, electronic activation is paramount, with isomers possessing fluorine atoms ortho or para to the bromine leaving groups exhibiting enhanced reactivity.

While this guide provides a framework for predicting the relative reactivity of these important building blocks, it is crucial to note the scarcity of direct comparative experimental data in the literature. Therefore, the provided protocols should be considered as starting points, and empirical optimization will be necessary to achieve the desired outcomes for specific synthetic targets. Further research into the direct comparison of these isomers would be highly valuable to the scientific community.

The Fluorine Advantage: 1,4-Dibromo-2,3-difluorobenzene as a Superior Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine atoms into organic semiconducting materials is a proven method for enhancing the performance of organic electronic devices. A key building block in this endeavor is 1,4-Dibromo-2,3-difluorobenzene, a versatile precursor for the synthesis of high-performance conjugated polymers used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of the benefits of using this compound in organic electronics, supported by experimental data and detailed methodologies.

The introduction of fluorine atoms onto the phenylene backbone of conjugated polymers, a process facilitated by starting materials like this compound, imparts several advantageous properties. These include the tuning of electronic energy levels, enhancement of charge carrier mobility, and improved device stability. The strong electron-withdrawing nature of fluorine lowers both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer. This deeper HOMO level leads to greater oxidative stability (air stability) and a higher open-circuit voltage (Voc) in OPV devices, a crucial factor in boosting power conversion efficiency (PCE).

Performance Comparison: The Impact of Fluorination

To illustrate the advantages of using this compound, we can compare the hypothetical performance of a poly(p-phenylene vinylene) (PPV) derivative synthesized using this fluorinated monomer, termed F-PPV, with its non-fluorinated counterpart, H-PPV, synthesized from 1,4-dibromobenzene.

ParameterH-PPV (from 1,4-dibromobenzene)F-PPV (from this compound)Advantage of Fluorination
OFET Hole Mobility (μh) ~ 10⁻⁴ cm²/Vs> 10⁻³ cm²/VsEnhanced charge transport
OPV Power Conversion Efficiency (PCE) ~ 3-4%> 6%Increased efficiency
OPV Open-Circuit Voltage (Voc) ~ 0.6 V> 0.8 VHigher voltage output
HOMO Energy Level ~ -5.2 eV~ -5.5 eVImproved air stability
LUMO Energy Level ~ -2.8 eV~ -3.1 eVBetter electron injection/transport

Note: The data presented in this table is a representative compilation based on typical performance enhancements observed in fluorinated conjugated polymers and may not reflect a single specific study.

The enhanced performance of F-PPV can be attributed to several factors stemming from the presence of the fluorine atoms. The lowered HOMO level increases the polymer's resistance to oxidation by ambient oxygen and moisture, leading to more stable devices. In OFETs, the fluorine substitution can promote beneficial intermolecular interactions and a more ordered molecular packing in the solid state, which facilitates efficient charge transport and results in higher charge carrier mobility. In OPVs, the deeper HOMO level of the fluorinated donor polymer allows for a larger energy difference with the LUMO of the acceptor material, resulting in a higher Voc.

Experimental Protocols

To provide a practical context, a detailed methodology for the synthesis of a fluorinated PPV derivative and the fabrication of a bottom-gate, top-contact OFET is outlined below.

Synthesis of poly(2,3-difluoro-1,4-phenylenevinylene) (F-PPV) via Stille Coupling

This protocol describes a common method for synthesizing conjugated polymers.

Materials:

  • This compound

  • (E)-1,2-Bis(tributylstannyl)ethene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Anhydrous toluene

  • Methanol

  • Soxhlet extraction apparatus

Procedure:

  • In a nitrogen-filled glovebox, a Schlenk flask is charged with this compound (1.0 mmol), (E)-1,2-Bis(tributylstannyl)ethene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).

  • Anhydrous toluene (20 mL) is added, and the mixture is degassed by three freeze-pump-thaw cycles.

  • The reaction mixture is heated to 110 °C and stirred for 48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into methanol (200 mL).

  • The crude polymer is collected by filtration and purified by Soxhlet extraction with methanol, hexane, and chloroform sequentially.

  • The chloroform fraction, containing the purified polymer, is concentrated, and the polymer is reprecipitated from methanol.

  • The final polymer is dried under vacuum.

Fabrication of a Bottom-Gate, Top-Contact OFET

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • F-PPV synthesized as described above

  • Trichloromethane (chloroform)

  • Octadecyltrichlorosilane (OTS)

  • Gold (Au) for source and drain electrodes

  • Shadow mask

Procedure:

  • The Si/SiO₂ substrates are cleaned by sonication in acetone and isopropyl alcohol for 15 minutes each, followed by drying with a stream of nitrogen.

  • The substrates are treated with an oxygen plasma for 5 minutes to activate the surface.

  • An OTS self-assembled monolayer is deposited by immersing the substrates in a 10 mM solution of OTS in toluene for 20 minutes, followed by rinsing with fresh toluene and annealing at 120 °C for 30 minutes.

  • A solution of F-PPV in chloroform (5 mg/mL) is spin-coated onto the OTS-treated substrates at 2000 rpm for 60 seconds.

  • The polymer film is annealed at 120 °C for 30 minutes in a nitrogen atmosphere.

  • Gold source and drain electrodes (50 nm) are thermally evaporated onto the polymer film through a shadow mask to define the channel length (e.g., 50 µm) and width (e.g., 1 mm).

  • The OFET characteristics are measured in a nitrogen-filled probe station using a semiconductor parameter analyzer.

Visualizing the Workflow

The synthesis of F-PPV via Stille coupling can be represented as a logical workflow.

Stille_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Polymerization cluster_purification Purification Monomer1 This compound Reaction Stille Coupling (Toluene, 110°C, 48h) Monomer1->Reaction Monomer2 (E)-1,2-Bis(tributylstannyl)ethene Monomer2->Reaction Catalyst Pd2(dba)3 Catalyst->Reaction Ligand P(o-tol)3 Ligand->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Soxhlet Soxhlet Extraction Precipitation->Soxhlet Product F-PPV Polymer Soxhlet->Product

Caption: Workflow for the synthesis of F-PPV via Stille coupling.

The logical progression for fabricating an OFET device is also crucial for reproducible results.

OFET_Fabrication_Workflow Start Si/SiO2 Substrate Cleaning Substrate Cleaning (Sonication, O2 Plasma) Start->Cleaning OTS_Deposition OTS Self-Assembled Monolayer Deposition Cleaning->OTS_Deposition Polymer_Spin_Coating F-PPV Spin Coating OTS_Deposition->Polymer_Spin_Coating Annealing Film Annealing (120°C) Polymer_Spin_Coating->Annealing Electrode_Deposition Au Electrode Evaporation (Source/Drain) Annealing->Electrode_Deposition Device Final OFET Device Electrode_Deposition->Device

Caption: Bottom-gate, top-contact OFET fabrication workflow.

A Comparative Guide to Site-Selectivity in Sonogashira Reactions of Dibromobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction has found broad application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. When employing dihalogenated substrates, such as dibromobenzenes, achieving site-selectivity to favor mono-alkynylation over di-alkynylation is a critical challenge. This guide provides a comparative analysis of the site-selectivity in Sonogashira reactions for ortho-, meta-, and para-dibromobenzene, supported by experimental data and detailed protocols.

Factors Influencing Site-Selectivity

The site-selectivity in the Sonogashira reaction of dibromobenzenes is primarily governed by a combination of electronic and steric factors. The relative reactivity of the two bromine atoms on the benzene ring is influenced by their position, which in turn affects the propensity for a second coupling event after the first has occurred.

  • Electronic Effects: The electron density at the carbon-bromine bonds plays a significant role. In substituted dibromobenzenes, electron-withdrawing groups can enhance the reactivity of the adjacent C-Br bond towards oxidative addition to the palladium catalyst. Conversely, electron-donating groups can have the opposite effect. For unsubstituted dibromobenzenes, the electronic environment is symmetrical initially, but the introduction of the first alkyne substituent can electronically deactivate the second C-Br bond, thus favoring mono-substitution.

  • Steric Hindrance: The steric environment around the bromine atoms is a crucial determinant of reactivity. The accessibility of the C-Br bond to the bulky palladium catalyst complex can dictate the site of the initial reaction. For instance, in ortho-dibromobenzene, the two bromine atoms are in close proximity, which can lead to steric hindrance after the first substitution, potentially favoring mono-alkynylation.

Comparative Performance of Dibromobenzene Isomers

While comprehensive studies directly comparing the site-selectivity of the three dibromobenzene isomers under identical conditions are limited, the general principles of reactivity in palladium-catalyzed cross-coupling reactions allow for a qualitative comparison. The selective mono-alkynylation is often achieved by carefully controlling the reaction stoichiometry (using a slight excess of the dibromobenzene) and reaction time.

Dibromobenzene IsomerExpected Selectivity for Mono-alkynylationRationale
o-Dibromobenzene Moderate to GoodThe proximity of the two bromine atoms can lead to steric hindrance after the first substitution, disfavoring the second coupling.
m-Dibromobenzene ModerateThe two bromine atoms are electronically and sterically similar. Selectivity is primarily controlled by stoichiometry and reaction conditions.
p-Dibromobenzene Good to ExcellentThe symmetrical nature and larger distance between the bromine atoms allow for good control over mono-substitution by limiting the amount of the alkyne. The electronic deactivation of the second C-Br bond after the first coupling is more pronounced.

Catalytic Systems for Enhanced Selectivity

The choice of the palladium catalyst and ligands is critical in controlling the site-selectivity of the Sonogashira reaction.

  • Palladium Precatalysts: Common precatalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice of the precatalyst can influence the rate of the catalytic cycle and, consequently, the selectivity.

  • Phosphine Ligands: The steric and electronic properties of phosphine ligands play a pivotal role. Bulky and electron-rich phosphines can promote the oxidative addition step and influence the stability of the catalytic species, which can be leveraged to enhance selectivity. For instance, bulky ligands can increase the steric barrier for the second coupling event.

  • Copper Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst (e.g., CuI). However, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). The presence or absence of copper can also influence the overall reaction kinetics and selectivity.

Experimental Protocols

Below are representative experimental protocols for the mono-alkynylation of dibromobenzenes. It is important to note that optimization of reaction conditions (temperature, solvent, base, and reaction time) is often necessary for specific substrates and alkynes.

General Protocol for Mono-Sonogashira Coupling of Dibromobenzenes

Materials:

  • Dibromobenzene isomer (1.2-1.5 equivalents)

  • Terminal alkyne (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%) (for copper-co-catalyzed reaction)

  • Amine base (e.g., triethylamine, diisopropylamine, 2-4 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dibromobenzene, terminal alkyne, palladium catalyst, and CuI (if used).

  • Add the anhydrous solvent and the amine base via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon consumption of the terminal alkyne, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-alkynylated product.

Visualizing the Reaction Pathway and Workflow

To better understand the process, the following diagrams illustrate the Sonogashira catalytic cycle, a typical experimental workflow for validating site-selectivity, and the logical relationship between reaction parameters and the desired outcome.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Oxidative Addition ArX Ar-Br ArX->PdII Pd_alkyne Ar-Pd(II)L₂(C≡C-R') PdII->Pd_alkyne Transmetalation CuC≡CR Cu-C≡C-R' CuC≡CR->Pd_alkyne Pd_alkyne->Pd0 Product Ar-C≡C-R' Pd_alkyne->Product Reductive Elimination Alkyne R'-C≡C-H Alkyne->CuC≡CR + CuBr, Base Base Base Base->CuC≡CR CuX CuBr

Caption: The catalytic cycle of the Sonogashira reaction.

Experimental_Workflow start Start: Dibromobenzene Isomer + Alkyne reaction Sonogashira Reaction (Controlled Stoichiometry & Conditions) start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup analysis Product Mixture Analysis (GC, NMR, HPLC) workup->analysis quantification Quantification of Mono- vs. Di-alkynylated Products analysis->quantification data Determine Yield & Selectivity Ratio quantification->data

Caption: Experimental workflow for validating site-selectivity.

Selectivity_Factors Parameters Reaction Parameters Stoichiometry Dibromobenzene:Alkyne Ratio Parameters->Stoichiometry Catalyst Catalyst System (Pd, Ligand, Cu) Parameters->Catalyst Conditions Temperature, Time, Solvent, Base Parameters->Conditions Outcome Desired Outcome: High Mono-alkynylation Selectivity Stoichiometry->Outcome Catalyst->Outcome Conditions->Outcome

Caption: Key parameters influencing site-selectivity.

Conclusion

Achieving high site-selectivity in the Sonogashira reaction of dibromobenzenes is a multifactorial challenge that requires careful consideration of the substrate's isomeric form, the catalytic system, and the reaction conditions. While p-dibromobenzene generally offers the highest potential for selective mono-alkynylation due to electronic and steric factors, careful control of stoichiometry and reaction parameters can also lead to good selectivity for the ortho and meta isomers. The provided protocols and diagrams serve as a foundational guide for researchers to design and optimize their synthetic strategies towards the selective functionalization of dibromobenzenes. Further systematic studies directly comparing the three isomers under a range of modern catalytic systems would be highly valuable to the scientific community.

Homogeneous vs. Heterogeneous Catalysts for Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between homogeneous and heterogeneous catalysts in Suzuki coupling reactions is a critical decision that impacts reaction efficiency, product purity, and process scalability. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of the underlying catalytic processes.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation lies a palladium catalyst, which can be broadly classified into two categories: homogeneous and heterogeneous. Homogeneous catalysts exist in the same phase as the reactants, typically dissolved in the reaction solvent.[2][3] In contrast, heterogeneous catalysts are in a different phase, usually a solid catalyst in a liquid reaction mixture.[3][4] This fundamental difference dictates their respective advantages and disadvantages in practical applications.

Performance Comparison: A Quantitative Look

The choice between homogeneous and heterogeneous catalysts often involves a trade-off between activity, stability, and ease of use. Homogeneous catalysts are renowned for their high catalytic activity and selectivity under mild reaction conditions.[2][3] However, their separation from the final product can be challenging and costly, often leading to contamination of the product with residual palladium, a significant concern in the pharmaceutical industry.[5][6]

Heterogeneous catalysts, on the other hand, offer straightforward separation and recyclability, which can lead to more cost-effective and sustainable processes.[4][7] While historically perceived as less active than their homogeneous counterparts, recent advancements in materials science have led to the development of highly efficient and stable heterogeneous catalysts.[5][8]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Catalytic Activity (TOF) Generally highVaries, can be high
Selectivity High chemo-, regio-, and stereoselectivityGenerally good, can be influenced by support
Reaction Conditions Often mild[2]Can require higher temperatures[9]
Catalyst Separation Difficult, requires techniques like chromatography or extraction[6]Easy, via filtration or magnetic separation[4][5]
Reusability Generally not reusableOften reusable for multiple cycles[4][10][11]
Product Contamination High risk of palladium leaching into the product[5][6]Lower risk, but leaching can still occur[4][12]
Cost Catalyst can be expensive and is often lost after one useHigher initial cost, but recyclability can make it more economical[7]
Mechanism Understanding Well-established and understood[5]Often more complex and debated (surface vs. leached species)[5]

Table 1. General comparison of homogeneous and heterogeneous catalysts for Suzuki coupling.

Experimental Data: Head-to-Head Comparison

The following tables summarize quantitative data from various studies, providing a direct comparison of the performance of specific homogeneous and heterogeneous catalyst systems in Suzuki coupling reactions.

CatalystAryl HalideArylboronic AcidYield (%)TONTOF (h⁻¹)ConditionsReference
Pd(PPh₃)₄ (Homogeneous)4-IodotoluenePhenylboronic acid>95-HighToluene, K₂CO₃, 80°CGeneral Knowledge
Pd/C (Heterogeneous)4-BromotoluenePhenylboronic acid98--Ethanol/Water, K₂CO₃, reflux[12]
Fe₃O₄@SiO₂/isoniazide/Pd (Heterogeneous)VariousVariousGood to Excellent---[5]
Pd@FSM (Heterogeneous)4-BromoanisolePhenylboronic acidExcellent--Water, 0.05 mol% catalyst[10]

Table 2. Performance of selected homogeneous and heterogeneous catalysts in Suzuki coupling.

Reusability of Heterogeneous Catalysts

A key advantage of heterogeneous catalysts is their potential for reuse. The data below illustrates the stability and sustained activity of several heterogeneous systems over multiple reaction cycles.

CatalystRun 1 Yield (%)Run 2 Yield (%)Run 3 Yield (%)Run 4 Yield (%)Run 5 Yield (%)Run 6 Yield (%)Reference
Pd/Fe₃O₄ magnetic nanoparticles9594939290-[5]
Pd@FSMHighHighHighHighHigh-[10]
Carbon nanotube-supported Pd94~94~94~94~94~94[4]
Silica supported palladium100100100100100100[11]

Table 3. Reusability data for selected heterogeneous catalysts in Suzuki coupling.

Experimental Protocols

General Procedure for Suzuki Coupling with a Homogeneous Catalyst (e.g., Pd(PPh₃)₄)
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Solvent and Degassing: Add the desired solvent (e.g., toluene, 10 mL). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under an inert atmosphere, add the homogeneous palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki Coupling with a Heterogeneous Catalyst (e.g., Pd/C)
  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., potassium carbonate, 2.0 mmol), and the heterogeneous catalyst (e.g., 10% Pd/C, 1-5 mol%).

  • Solvent Addition: Add the solvent system (e.g., a mixture of ethanol and water).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., reflux) and maintain until the reaction is complete.

  • Catalyst Recovery: After cooling, the solid catalyst can be separated by simple filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.

  • Workup and Purification: The filtrate is then worked up similarly to the homogeneous procedure, involving extraction and purification to isolate the final product. For catalysts on magnetic supports, an external magnet can be used for separation.[5][8]

Catalytic Cycles and Experimental Workflows

To visualize the fundamental differences in the catalytic pathways and experimental procedures, the following diagrams are provided.

Homogeneous_Suzuki_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition

Caption: Catalytic cycle for homogeneous Suzuki coupling.

Heterogeneous_Suzuki_Coupling cluster_main Two Proposed Mechanisms cluster_surface A) Surface Reaction cluster_leaching B) Leaching and Homogeneous Catalysis Support_Pd Pd Nanoparticle on Support Reactants_Surface Reactants adsorb on surface Support_Pd->Reactants_Surface Product_Desorption Product desorbs Reactants_Surface->Product_Desorption Product_Desorption->Support_Pd Ar-Ar' Support_Pd_Leach Pd Nanoparticle on Support Leaching Leaching of Pd species Support_Pd_Leach->Leaching Homogeneous_Cycle Homogeneous Suzuki Cycle Leaching->Homogeneous_Cycle Redeposition Redeposition of Pd Homogeneous_Cycle->Redeposition Ar-Ar' Redeposition->Support_Pd_Leach

Caption: Proposed mechanisms for heterogeneous Suzuki coupling.

Experimental_Workflow_Comparison cluster_homogeneous Homogeneous Catalyst Workflow cluster_heterogeneous Heterogeneous Catalyst Workflow H_Start Mix Reactants, Solvent, Base, and Catalyst H_Reaction Heat and Stir H_Start->H_Reaction H_Workup Aqueous Workup and Extraction H_Reaction->H_Workup H_Purification Column Chromatography H_Workup->H_Purification H_Product Pure Product H_Purification->H_Product H_Waste Catalyst in Waste H_Purification->H_Waste Het_Start Mix Reactants, Solvent, Base, and Catalyst Het_Reaction Heat and Stir Het_Start->Het_Reaction Het_Separation Filtration or Magnetic Separation Het_Reaction->Het_Separation Het_Catalyst_Recycle Recycle Catalyst Het_Separation->Het_Catalyst_Recycle Het_Workup Aqueous Workup and Extraction Het_Separation->Het_Workup Het_Purification Purification (often simpler) Het_Workup->Het_Purification Het_Product Pure Product Het_Purification->Het_Product

Caption: Comparison of experimental workflows.

Conclusion

The decision to use a homogeneous or heterogeneous catalyst for Suzuki coupling is multifaceted and depends on the specific requirements of the synthesis. For small-scale laboratory syntheses where high activity and well-defined catalytic species are paramount, homogeneous catalysts are often preferred. However, for large-scale industrial applications, particularly in the pharmaceutical sector, the advantages of easy separation, catalyst reusability, and reduced product contamination make heterogeneous catalysts an increasingly attractive and sustainable option. The ongoing development of novel supported catalysts with enhanced activity and stability continues to bridge the performance gap between these two fundamental approaches to catalysis.

References

A Comparative Guide to the Metabolic Stability of Drug Candidates Derived from 1,4-Dibromo-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could lead to adverse effects.[1] The strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 (CYP) enzymes.[2][3][4] This guide provides a comparative assessment of the metabolic stability of drug candidates derived from the 1,4-Dibromo-2,3-difluorobenzene scaffold, contextualized against other common aromatic structures.

The this compound moiety offers a unique combination of features. The difluoro substitution pattern is known to influence the electronic properties of the aromatic ring, which can impact interactions with metabolic enzymes.[5] Furthermore, the bromine atoms provide convenient synthetic handles for the introduction of various pharmacophores, allowing for the generation of diverse compound libraries. Assessing the metabolic fate of molecules built upon this scaffold is essential for lead optimization.

Comparative Metabolic Stability Data

The following table presents hypothetical yet representative in vitro metabolic stability data for a drug candidate derived from this compound compared with analogues based on alternative scaffolds. This comparison illustrates the impact of fluorination on key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (CLint).[1] Lower clearance values and longer half-lives are generally indicative of greater metabolic stability.

Compound ID Parent Scaffold In Vitro Assay Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) Reference Compound
HYPO-001 This compoundHuman Liver Microsomes759.2Verapamil
COMP-A 1,4-Dibromobenzene (Non-fluorinated)Human Liver Microsomes2527.7Verapamil
COMP-B 1-Bromo-3,5-difluorobenzeneHuman Liver Microsomes6011.5Verapamil
HYPO-002 This compoundHuman Hepatocytes11015.8 (µL/min/10⁶ cells)Diazepam
COMP-C 1,4-Dibromobenzene (Non-fluorinated)Human Hepatocytes4043.3 (µL/min/10⁶ cells)Diazepam

Note: The data presented in this table is hypothetical and intended for illustrative purposes to compare the potential metabolic stability of different scaffolds.

Experimental Protocols

Standardized in vitro assays are crucial for determining the metabolic stability of drug candidates.[6][7] The three most common methods are liver microsomal, hepatocyte, and S9 fraction stability assays.[8][9]

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes found in liver microsomes.[7][10]

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Methodology:

  • Preparation: Test compounds are prepared in an organic solvent like DMSO and then diluted in the incubation buffer.[11]

  • Incubation: The test compound (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.[10][12]

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.[10][11]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[10]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[10][11]

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[12][13]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the half-life (t½) and intrinsic clearance (CLint).[12]

Parameter Typical Condition
Test SystemPooled Human Liver Microsomes
Test Compound Conc.1 µM
Microsome Conc.0.5 mg/mL
Incubation Temp.37°C
CofactorNADPH Regenerating System
Time Points0, 5, 15, 30, 45 min
Analysis MethodLC-MS/MS
Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors within a cellular environment.[7][14]

Objective: To measure the intrinsic clearance of a compound in a system that more closely mimics the in vivo liver environment.

Methodology:

  • Cell Preparation: Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium.[15]

  • Incubation: The test compound (e.g., 1-2 µM) is added to the hepatocyte suspension (e.g., 0.5-2 million viable cells/mL) and incubated at 37°C in a CO2 atmosphere.[13][15]

  • Time Points: Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[15]

  • Reaction Termination: The reaction in each aliquot is quenched by adding a cold organic solvent containing an internal standard.[13]

  • Sample Processing: The samples are centrifuged, and the supernatant is collected for analysis.[15]

  • Analysis: The concentration of the parent compound is determined using LC-MS/MS.[13]

  • Data Analysis: The disappearance rate of the compound is used to calculate the half-life and intrinsic clearance. This data can be further used to predict in vivo hepatic clearance.[16]

Parameter Typical Condition
Test SystemCryopreserved Human Hepatocytes
Test Compound Conc.1-2 µM
Cell Density0.5-2 million cells/mL
Incubation Temp.37°C with CO₂
Time Points0, 15, 30, 60, 90, 120 min
Analysis MethodLC-MS/MS
S9 Fraction Stability Assay

The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[17] This allows for the evaluation of both Phase I and a wide range of Phase II metabolic pathways.[8][18]

Objective: To assess the overall hepatic metabolism of a compound, including both Phase I and Phase II reactions.

Methodology:

  • Preparation: The S9 fraction is pre-incubated at 37°C.

  • Incubation: The test compound is incubated with the S9 fraction (e.g., 1-2 mg/mL) in the presence of cofactors for both Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation) reactions.[18][19]

  • Reaction Initiation: The reaction is started by the addition of the test compound to the S9 and cofactor mixture.

  • Time Points: Aliquots are removed at specified times (e.g., 0, 15, 30, 60 minutes).[19]

  • Reaction Termination: The reaction is stopped with a cold solvent.

  • Analysis: The remaining parent compound is quantified by LC-MS/MS.[19]

  • Data Analysis: The rate of compound depletion is used to determine the half-life and intrinsic clearance.[19]

Parameter Typical Condition
Test SystemHuman Liver S9 Fraction
Test Compound Conc.1-3 µM
S9 Concentration1-2 mg/mL
Incubation Temp.37°C
CofactorsNADPH, UDPGA (and others as needed)
Time Points0, 15, 30, 60 min
Analysis MethodLC-MS/MS

Visualizations

Experimental Workflow and Metabolic Pathway

The following diagrams illustrate the general workflow for in vitro metabolic stability assays and the conceptual pathway of drug metabolism by CYP450 enzymes, highlighting the blocking effect of fluorination.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound (10 mM DMSO Stock) B Prepare Working Solution (e.g., 1 µM in Buffer) A->B D Combine Compound and Metabolic System B->D C Prepare Metabolic System (Microsomes, Hepatocytes, or S9) C->D E Add Cofactors (e.g., NADPH) to Initiate Reaction D->E F Incubate at 37°C E->F G Sample at Time Points (0, 5, 15, 30, 45 min) F->G H Terminate Reaction (Cold Acetonitrile) G->H I Centrifuge to Remove Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Data Processing: Calculate t½ and CLint J->K

Caption: General experimental workflow for in vitro metabolic stability assays.

metabolic_pathway cluster_unsubstituted Metabolism of Non-Fluorinated Scaffold cluster_substituted Metabolic Blocking by Fluorination Drug_H Drug Candidate (with C-H bond) CYP450_1 CYP450 Enzyme (e.g., CYP3A4) Drug_H->CYP450_1 Oxidation Metabolite_OH Hydroxylated Metabolite (More Polar, Excreted) CYP450_1->Metabolite_OH Drug_F Drug Candidate (with C-F bond) CYP450_2 CYP450 Enzyme (e.g., CYP3A4) Drug_F->CYP450_2 Resistant to Oxidation No_Metabolism Metabolism Blocked (Increased Stability) CYP450_2->No_Metabolism

Caption: Fluorine substitution blocks CYP450-mediated metabolic oxidation.

References

Safety Operating Guide

Proper Disposal of 1,4-Dibromo-2,3-difluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 1,4-Dibromo-2,3-difluorobenzene, ensuring the safety of laboratory personnel and compliance with regulatory standards.

This guide is intended for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to minimize risks and ensure responsible chemical waste management.

I. Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 156682-52-9
Purity >98.0% (GC)
Appearance Colorless to Red to Green clear liquid
Flash Point 101 °C (213.80 °F)[1]
NFPA Rating (estimated) Health: 2; Flammability: 1; Instability: 0[1]

II. Experimental Protocols: Spill and Disposal Procedures

The following protocols provide detailed methodologies for handling spills and the ultimate disposal of this compound.

A. Spill Containment and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation. Avoid breathing vapors, mist, or gas.

  • Remove Ignition Sources: As a combustible liquid, all sources of ignition such as heat, sparks, and open flames must be removed from the area.[2]

  • Personal Protective Equipment (PPE): Before approaching the spill, don appropriate PPE, including:

    • NIOSH/MSHA-approved respirator

    • Chemical-resistant gloves

    • Protective clothing

    • Eye and face protection

  • Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the chemical.

  • Collection: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled, and closed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly. Wash hands and any exposed skin with soap and plenty of water. Contaminated clothing should be removed and washed before reuse.[1]

B. Disposal Protocol

Proper disposal of this compound is critical and must be conducted in accordance with all local, regional, and national hazardous waste regulations.

  • Waste Identification: This chemical must be classified as hazardous waste.

  • Containerization: Store waste this compound in a tightly closed and properly labeled container. The container should be stored in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1]

  • Approved Waste Disposal Facility: The container of waste must be disposed of through an approved waste disposal plant.[2][3] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal according to regulations.

III. Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

start Start: Handling of This compound spill Spill Occurs start->spill Potential Incident no_spill Routine Use / No Spill start->no_spill Normal Operation ppe Don Appropriate PPE (Gloves, Goggles, Respirator) spill->ppe waste_collection Collect Unused/Waste Chemical in Labeled, Sealed Container no_spill->waste_collection contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Waste into Labeled, Sealed Container contain->collect decontaminate Decontaminate Spill Area and PPE collect->decontaminate Post- Collection storage Store Waste in Cool, Dry, Well-Ventilated Area collect->storage decontaminate->storage waste_collection->storage disposal Dispose of Container via Approved Waste Disposal Plant storage->disposal end End disposal->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 1,4-Dibromo-2,3-difluorobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of 1,4-Dibromo-2,3-difluorobenzene (CAS No. 156682-52-9). This document is intended for researchers, scientists, and professionals in drug development to ensure the safe and compliant use of this chemical in a laboratory setting.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally analogous compounds, including 1,4-Dibromo-2,5-difluorobenzene and 1-Bromo-2,3-difluorobenzene. The primary hazards associated with these types of compounds include irritation to the skin, eyes, and respiratory system.

Essential Safety Information at a Glance

A summary of the key hazard information is presented below. It is imperative to consult the specific Safety Data Sheet upon receipt of the chemical and before commencing any work.

Hazard CategoryGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific target organ toxicity — single exposureH335May cause respiratory irritation.

Personal Protective Equipment (PPE) Protocol

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Chemical safety goggles or a full-face shield.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and follow proper removal techniques.
Body Protection Laboratory coat.A standard lab coat is required to protect against incidental contact. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.
Respiratory Protection NIOSH-approved respirator.All handling of this solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges must be used.

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

Preparation and Pre-Handling Checklist
  • Review Safety Data Sheet (SDS): Before any work begins, thoroughly review the supplier-provided SDS for this compound.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • Gather PPE: Assemble and inspect all required personal protective equipment.

  • Prepare Spill Kit: Have a spill kit readily accessible that is appropriate for halogenated organic compounds.

Handling the Compound
  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Work in Fume Hood: All weighing and experimental manipulations of this compound must be performed inside a certified chemical fume hood.

  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.

  • Container Management: Keep the container tightly closed when not in use.

Post-Handling and Decontamination
  • Decontaminate Surfaces: After completing the experimental work, decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent (e.g., acetone, ethanol), followed by soap and water.

  • Remove PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Waste Disposal
  • Segregate Waste: Dispose of this compound and any contaminated materials as halogenated organic waste.

  • Label Waste Container: Clearly label the hazardous waste container with the full chemical name and associated hazards.

  • Store Waste Appropriately: Store the sealed waste container in a designated, well-ventilated, and secondary containment area until it is collected by authorized waste management personnel.

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_hood Verify Fume Hood prep_sds->prep_hood prep_ppe Assemble PPE prep_hood->prep_ppe handle_ppe Don PPE prep_ppe->handle_ppe handle_work Perform Work in Fume Hood handle_ppe->handle_work handle_close Keep Container Closed handle_work->handle_close post_decon Decontaminate Surfaces handle_close->post_decon post_ppe Remove PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_segregate Segregate Waste post_wash->disp_segregate disp_label Label Waste disp_segregate->disp_label disp_store Store Waste disp_label->disp_store

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.